molecular formula C12H8ClNO2 B1350575 2-Phenoxypyridine-3-carbonyl chloride CAS No. 51362-49-3

2-Phenoxypyridine-3-carbonyl chloride

Cat. No.: B1350575
CAS No.: 51362-49-3
M. Wt: 233.65 g/mol
InChI Key: ILBAQNFTHRLAEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxypyridine-3-carbonyl chloride is a useful research compound. Its molecular formula is C12H8ClNO2 and its molecular weight is 233.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenoxypyridine-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO2/c13-11(15)10-7-4-8-14-12(10)16-9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBAQNFTHRLAEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378979
Record name 2-phenoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51362-49-3
Record name 2-Phenoxy-3-pyridinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51362-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenoxypyridine-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60378979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51362-49-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: 2-Phenoxypyridine-3-carbonyl chloride (CAS: 51362-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypyridine-3-carbonyl chloride, with the CAS number 51362-49-3, is a valuable chemical intermediate in the synthesis of a variety of organic compounds, particularly in the realm of medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive acid chloride group and a phenoxypyridine scaffold, allows for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₁₂H₈ClNO₂ and a molecular weight of 233.65 g/mol .[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 51362-49-3[1]
Molecular Formula C₁₂H₈ClNO₂[1]
Molecular Weight 233.65 g/mol [1]
Melting Point 94-95 °C[2]
Synonyms 3-(Chlorocarbonyl)-2-phenoxypyridine, 3-(Chlorocarbonyl)pyridin-2-yl phenyl ether[2]

Synthesis

The synthesis of this compound is typically achieved in a two-step process starting from 2-chloronicotinic acid. The first step involves a nucleophilic aromatic substitution reaction to introduce the phenoxy group, followed by the conversion of the resulting carboxylic acid to the acid chloride.

Step 1: Synthesis of 2-Phenoxypyridine-3-carboxylic acid

General Experimental Protocol (Proposed):

  • To a solution of 2-chloronicotinic acid in a suitable high-boiling polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide), add phenol and a slight excess of a strong base (e.g., potassium carbonate or sodium hydride).

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum to yield 2-phenoxypyridine-3-carboxylic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the corresponding acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.

Experimental Protocol:

  • Materials: 2-phenoxypyridine-3-carboxylic acid, thionyl chloride, and a suitable inert solvent (e.g., toluene or dichloromethane).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend or dissolve 2-phenoxypyridine-3-carboxylic acid in an excess of thionyl chloride or in an inert solvent followed by the addition of thionyl chloride.

    • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • The resulting crude this compound can be used directly in subsequent reactions or purified by recrystallization or distillation under high vacuum.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, predicted mass spectrometry data can be found.

Mass Spectrometry (Predicted)m/z
[M+H]⁺ 234.0316
[M+Na]⁺ 256.0136

Applications in Drug Development

The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This compound serves as a key building block for the synthesis of these derivatives, which have shown promise as inhibitors of various enzymes and receptors implicated in disease.

P2Y₁ Receptor Antagonists

Derivatives of 2-phenoxypyridine have been investigated as antagonists of the P2Y₁ receptor, a G protein-coupled receptor involved in ADP-mediated platelet aggregation. Antagonism of this receptor is a promising strategy for the development of antiplatelet therapies for the prevention of thrombosis.

Kinase Inhibitors

The 2-phenoxypyridine moiety has also been incorporated into molecules designed as inhibitors of various protein kinases. Aberrant kinase activity is a hallmark of many cancers, making kinase inhibitors a major class of oncology drugs. For instance, derivatives have been explored as inhibitors of c-Met, a receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis.

Experimental Workflows and Signaling Pathways

Experimental Workflow: P2Y₁ Receptor Antagonism Assay

The following diagram illustrates a typical workflow for evaluating the antagonist activity of a compound derived from this compound at the P2Y₁ receptor using a calcium mobilization assay.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assay Calcium Mobilization Assay s1 2-Phenoxypyridine-3- carbonyl chloride s3 Amide Derivative s1->s3 Amidation s2 Amine s2->s3 a3 Pre-incubate with Amide Derivative (Antagonist) s3->a3 Test Compound a1 Culture P2Y1-expressing cells a2 Load cells with calcium-sensitive dye a1->a2 a2->a3 a4 Stimulate with ADP (Agonist) a3->a4 a5 Measure intracellular calcium fluorescence a4->a5 a6 Data Analysis: Determine IC50 a5->a6

Caption: Workflow for Synthesis and P2Y₁ Antagonist Evaluation.

Signaling Pathway: P2Y₁ Receptor

The P2Y₁ receptor, upon activation by its endogenous ligand ADP, initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent cellular responses, such as platelet aggregation. Antagonists derived from this compound can block this pathway.

P2Y1_pathway cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ADP ADP ADP->P2Y1 activates Antagonist 2-Phenoxypyridine Derivative (Antagonist) Antagonist->P2Y1 inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC Protein Kinase C Activation DAG->PKC Platelet Platelet Aggregation Ca_ER->Platelet PKC->Platelet

Caption: P2Y₁ Receptor Signaling Pathway and Antagonist Action.

Signaling Pathway: c-Met Receptor

The c-Met receptor tyrosine kinase is activated by its ligand, hepatocyte growth factor (HGF), leading to the activation of downstream signaling pathways that promote cell proliferation, survival, and motility. Inhibitors derived from this compound can block this signaling.

cMet_pathway cluster_membrane Cell Membrane cMet c-Met Receptor PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT HGF HGF HGF->cMet activates Inhibitor 2-Phenoxypyridine Derivative (Inhibitor) Inhibitor->cMet inhibits Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation RAS->Proliferation Motility Cell Motility STAT->Motility

Caption: c-Met Receptor Signaling Pathway and Inhibitor Action.

Conclusion

This compound is a versatile and important building block for the synthesis of biologically active molecules. Its utility in constructing derivatives that target key signaling pathways, such as those involving the P2Y₁ and c-Met receptors, highlights its significance in modern drug discovery. The information provided in this guide serves as a valuable resource for researchers and scientists working in this exciting and rapidly evolving field. Further research into the synthesis and biological applications of novel derivatives of this compound is warranted and holds the potential for the development of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Phenoxypyridine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Phenoxypyridine-3-carbonyl chloride, a valuable intermediate in medicinal chemistry and materials science. This document details the synthetic pathway, experimental protocols, and key quantitative data, presented in a format tailored for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a reactive acyl chloride derivative of 2-phenoxynicotinic acid. Its structure, featuring a phenoxy group on the pyridine ring, makes it a versatile building block for the introduction of the 2-phenoxypyridin-3-oyl moiety into various molecular scaffolds. This can be of significant interest in the synthesis of novel pharmaceutical agents and functional materials, where the unique electronic and steric properties of this group can be exploited. The synthesis is typically a two-step process, commencing with the formation of 2-phenoxypyridine-3-carboxylic acid, followed by its conversion to the target acyl chloride.

Synthetic Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the synthesis of the precursor, 2-Phenoxypyridine-3-carboxylic acid, via an Ullmann condensation reaction. The subsequent step is the conversion of the carboxylic acid to the corresponding acyl chloride using a suitable chlorinating agent.

Synthesis_Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Acyl Chloride Formation 2-Chloronicotinic_acid 2-Chloronicotinic acid 2-Phenoxypyridine-3-carboxylic_acid 2-Phenoxypyridine-3-carboxylic acid 2-Chloronicotinic_acid->2-Phenoxypyridine-3-carboxylic_acid  + Phenol, Cu catalyst, K₂CO₃ Phenol Phenol 2-Phenoxypyridine-3-carbonyl_chloride This compound 2-Phenoxypyridine-3-carboxylic_acid->2-Phenoxypyridine-3-carbonyl_chloride  + SOCl₂ Thionyl_chloride Thionyl chloride (SOCl₂)

Caption: Synthetic pathway for this compound.

Quantitative Data

The following table summarizes the key quantitative data for the starting materials and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Purity (%)
2-Chloronicotinic acidC₆H₄ClNO₂157.56178-181≥98
PhenolC₆H₆O94.1140-42≥99
2-Phenoxypyridine-3-carboxylic acidC₁₂H₉NO₃215.21148-151≥97
This compoundC₁₂H₈ClNO₂233.6594-95[1]≥97

Experimental Protocols

Detailed methodologies for the key synthetic steps are provided below. These protocols are based on established chemical literature for similar transformations and are intended to serve as a guide for laboratory synthesis.

Step 1: Synthesis of 2-Phenoxypyridine-3-carboxylic acid (Ullmann Condensation)

This procedure outlines the copper-catalyzed synthesis of 2-phenoxypyridine-3-carboxylic acid from 2-chloronicotinic acid and phenol.

Ullmann_Condensation_Workflow start Start reactants Combine 2-chloronicotinic acid, phenol, K₂CO₃, and Cu catalyst in a high-boiling solvent (e.g., DMF). start->reactants reaction Heat the mixture to reflux (e.g., 120-150 °C) with stirring for several hours. reactants->reaction workup Cool the reaction mixture and acidify with HCl to precipitate the product. reaction->workup filtration Filter the precipitate and wash with water. workup->filtration purification Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenoxypyridine-3-carboxylic acid. filtration->purification end End purification->end

Caption: Workflow for the synthesis of 2-Phenoxypyridine-3-carboxylic acid.

Materials:

  • 2-Chloronicotinic acid

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI) or other suitable copper catalyst

  • Dimethylformamide (DMF) or other high-boiling polar solvent

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).

  • Add a suitable high-boiling solvent such as dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-phenoxypyridine-3-carboxylic acid.

Step 2: Synthesis of this compound

This protocol describes the conversion of 2-phenoxypyridine-3-carboxylic acid to its acyl chloride using thionyl chloride. This reaction should be performed in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

Acyl_Chloride_Formation_Workflow start Start reactants Suspend 2-phenoxypyridine-3-carboxylic acid in an excess of thionyl chloride (SOCl₂) in a flask with a reflux condenser. start->reactants catalyst Add a catalytic amount of DMF (optional, but recommended). reactants->catalyst reaction Heat the mixture to reflux (approx. 80 °C) for a few hours until gas evolution ceases. catalyst->reaction workup Cool the reaction mixture and remove excess thionyl chloride under reduced pressure. reaction->workup purification The crude this compound can often be used directly or purified by recrystallization or distillation under high vacuum. workup->purification end End purification->end

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-Phenoxypyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene or dichloromethane (optional, for co-evaporation)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 2-phenoxypyridine-3-carboxylic acid (1.0 eq).

  • Add an excess of thionyl chloride (e.g., 2-5 eq). The reaction can be run neat in thionyl chloride or in an inert solvent like toluene.

  • Add a catalytic amount of dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the mixture to reflux (approximately 80 °C) and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction mixture should become a clear solution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene or dichloromethane to ensure complete removal of residual thionyl chloride.

  • The resulting crude this compound is often a solid and can be used in the next step without further purification. If necessary, it can be purified by recrystallization from a non-polar solvent or by distillation under high vacuum.

Safety Considerations

  • Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Phenol is toxic and corrosive. Avoid skin contact.

  • Acyl chlorides are moisture-sensitive and can be corrosive. They should be handled in a dry environment.

  • The reactions described involve heating and the evolution of corrosive gases. Ensure proper ventilation and use appropriate gas traps.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these protocols as necessary for their specific applications.

References

2-Phenoxypyridine-3-carbonyl chloride reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 2-Phenoxypyridine-3-carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bifunctional chemical intermediate of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive acyl chloride group on a phenoxypyridine scaffold, makes it a versatile building block for introducing the 2-phenoxypyridinyl moiety into a wide range of molecules. The phenoxypyridine core is present in numerous biologically active compounds, and the acyl chloride handle provides a direct and efficient route for amide and ester formation, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide details the synthesis and core reactivity of this compound, providing structured data, experimental protocols, and mechanistic diagrams to support its application in research and development.

Synthesis and Preparation

The preparation of this compound is typically a two-step process, starting from a readily available halopyridine. The first step involves the formation of the diaryl ether via a nucleophilic aromatic substitution (SNAr), followed by the conversion of the carboxylic acid to the target acyl chloride.

Step 1: Synthesis of 2-Phenoxypyridine-3-carboxylic Acid (Precursor)

The precursor acid is most commonly synthesized by the reaction of a 2-halopyridine-3-carboxylic acid (or its ester) with phenol in the presence of a base. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution.[1][2] An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[3][4]

Synthesis_of_Precursor sub_start 2-Chloropyridine-3-carboxylic Acid p1 sub_start->p1 phenol Phenol phenol->p1 product 2-Phenoxypyridine-3-carboxylic Acid p2 p1->p2 + p2->product Base (e.g., K2CO3) Cu Catalyst (optional) High Temperature

Caption: General synthesis scheme for the 2-phenoxypyridine-3-carboxylic acid precursor.

Experimental Protocol: Synthesis of 2-Phenoxypyridine-3-carboxylic Acid

  • To a dry flask equipped with a magnetic stirrer and reflux condenser, add phenol (1.1 equivalents), potassium carbonate (2.5 equivalents), and a suitable high-boiling polar solvent (e.g., DMF or NMP).

  • If employing an Ullmann-type reaction, add a copper catalyst, such as CuI (0.1 equivalents), and a ligand like L-proline or a phenanthroline derivative (0.2 equivalents).[5]

  • Add 2-chloropyridine-3-carboxylic acid (1.0 equivalent) to the mixture.

  • Heat the reaction mixture to 120-150 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Acidify the aqueous solution with a mineral acid (e.g., 2M HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-phenoxypyridine-3-carboxylic acid.

Step 2: Synthesis of this compound

The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard transformation achieved using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride are the most common reagents for this purpose.[6] The reaction must be conducted under anhydrous conditions to prevent hydrolysis of the product.

Table 1: Protocol for Synthesis of this compound

Step Reactant / Reagent Solvent Conditions Purpose
1 2-Phenoxypyridine-3-carboxylic Acid Thionyl Chloride (SOCl₂) (as reagent and solvent) Reflux (approx. 80 °C), 2-4 hours Conversion of carboxylic acid to acyl chloride
2 or Oxalyl Chloride (2.0 equiv.) Anhydrous DCM or Toluene Catalytic DMF (1-2 drops), 0 °C to RT, 2-3 hours Milder conversion to acyl chloride

| 3 | N/A | N/A | Evaporation under reduced pressure | Removal of excess chlorinating agent and solvent |

Experimental Protocol: Chlorination with Thionyl Chloride

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 2-phenoxypyridine-3-carboxylic acid (1.0 equivalent) in thionyl chloride (5-10 equivalents).

  • Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops).

  • Fit the flask with a reflux condenser attached to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Heat the mixture to reflux (approximately 80 °C) and stir for 2-4 hours, or until the solid has dissolved and gas evolution ceases.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the resulting residue can be co-evaporated with an anhydrous solvent like toluene (2-3 times).

  • The resulting crude this compound is typically a solid or oil and is often used in the subsequent step without further purification due to its moisture sensitivity.

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon. The adjacent chlorine atom is an excellent leaving group, and its departure is facilitated by the reformation of the stable carbonyl double bond. The reaction proceeds via a tetrahedral intermediate in a classic addition-elimination mechanism.[7]

Nucleophilic_Acyl_Substitution start This compound C=O intermediate Tetrahedral Intermediate C-O⁻ start:f0->intermediate:f0 Addition nucleophile Nucleophile (Nu-H) nucleophile->start:f0 product Substituted Product C=O intermediate:f0->product:f0 Elimination of Cl⁻ byproduct H-Cl intermediate->byproduct Proton Transfer

Caption: General mechanism for nucleophilic acyl substitution of this compound.

This high reactivity allows for efficient coupling with a wide variety of nucleophiles, most notably amines and alcohols, under mild conditions.

Reactions with Nucleophiles

Reaction with Amines (Amidation)

The reaction with primary or secondary amines is a robust and high-yielding method to produce 2-phenoxypyridine-3-carboxamides. This reaction, a variant of the Schotten-Baumann reaction, typically requires a non-nucleophilic base to quench the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[8]

Caption: Experimental workflow for the synthesis of 2-phenoxypyridine-3-carboxamides.

Table 2: Representative Amidation Reactions

Amine Nucleophile Base Solvent Product
Aniline Triethylamine DCM N-phenyl-2-phenoxypyridine-3-carboxamide
Benzylamine Pyridine THF N-benzyl-2-phenoxypyridine-3-carboxamide
Morpholine Triethylamine DCM (2-Phenoxypyridin-3-yl)(morpholino)methanone

| Diethylamine | Triethylamine | THF | N,N-diethyl-2-phenoxypyridine-3-carboxamide |

Experimental Protocol: General Amidation Procedure

  • In a dry flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.5-2.0 equivalents) in an anhydrous aprotic solvent (e.g., DCM, THF).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude this compound (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting reagent.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with the organic solvent (e.g., DCM, 2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by silica gel column chromatography or recrystallization.

Reaction with Alcohols (Esterification)

Similarly, alcohols react with this compound to form the corresponding esters. The reaction is generally slower than amidation and often requires a base like pyridine, which can also act as a nucleophilic catalyst.

Table 3: Representative Esterification Reactions

Alcohol Nucleophile Base Solvent Product
Methanol Pyridine DCM Methyl 2-phenoxypyridine-3-carboxylate
Ethanol Triethylamine THF Ethyl 2-phenoxypyridine-3-carboxylate
Isopropanol Pyridine DCM Isopropyl 2-phenoxypyridine-3-carboxylate

| Benzyl Alcohol | Pyridine | Pyridine | Benzyl 2-phenoxypyridine-3-carboxylate |

Experimental Protocol: General Esterification Procedure

  • In a dry flask under an inert atmosphere, dissolve the alcohol (1.0-1.2 equivalents) in an anhydrous solvent. Pyridine is often used as both the base and the solvent. Alternatively, use a solvent like DCM with triethylamine (1.5 equivalents) as the base.

  • Cool the solution to 0 °C.

  • Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction may require gentle heating (40-50 °C) to proceed to completion. Monitor by TLC/LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, dilute acid (e.g., 1M HCl, to remove pyridine/triethylamine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester product by silica gel column chromatography.

Stability and Handling

  • Moisture Sensitivity: As with most acyl chlorides, this compound is highly sensitive to moisture and will readily hydrolyze back to the corresponding carboxylic acid. All manipulations should be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. For long-term storage, refrigeration is recommended.

  • Safety: Acyl chlorides are corrosive and lachrymatory. The reactions generate HCl gas, which is corrosive and toxic. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

A Technical Safety Guide for 2-Phenoxypyridine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a certified Safety Data Sheet (SDS). All personnel must consult the official SDS from the manufacturer before handling 2-Phenoxypyridine-3-carbonyl chloride.

Introduction

This compound (CAS No. 51362-49-3) is a reactive acyl chloride derivative widely utilized as a chemical intermediate in organic and medicinal chemistry.[1][2] Its utility in constructing complex molecules, particularly in the synthesis of novel pharmaceutical candidates, is significant. However, the presence of the acyl chloride functional group imparts considerable reactivity and associated hazards. This guide provides a consolidated overview of its safety, handling, and physicochemical properties based on available data.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. This data is essential for the safe design of experiments and handling procedures.

PropertyValueReference
CAS Number 51362-49-3[2][3]
Molecular Formula C₁₂H₈ClNO₂[1][4]
Molecular Weight 233.65 g/mol [1][4]
Appearance Solid[5]
Melting Point 90 - 95 °C[2][4]
Boiling Point 341.1 °C at 760 mmHg[4]
Density 1.3 g/cm³[4]
Purity ≥95% - 97%[2][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements, which indicate significant risks upon exposure.[2]

GHS Hazard CodeHazard Statement
H302 Harmful if swallowed.
H312 Harmful in contact with skin.
H314 Causes severe skin burns and eye damage.
H332 Harmful if inhaled.

Note: This classification highlights that the compound is corrosive and acutely toxic via multiple exposure routes.

Experimental Protocols and Safe Handling

Due to its hazardous nature, strict adherence to safety protocols is mandatory. The compound reacts with moisture and is corrosive.[3][6]

All operations involving this compound must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE). The logical workflow for safe handling is depicted below.

G Figure 1: Safe Handling and Use Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling and Reaction cluster_cleanup 3. Post-Reaction and Disposal A Review Safety Data Sheet (SDS) B Don Mandatory PPE: - Nitrile Gloves - Chemical Splash Goggles - Face Shield - Lab Coat A->B C Prepare Inert Atmosphere Setup (Nitrogen or Argon) B->C D Weigh Solid in Fume Hood (Avoid Dust Generation) C->D Proceed E Add to Anhydrous Solvent under Inert Gas D->E F Perform Reaction (Maintain Inert Atmosphere) E->F G Quench Reaction Mixture Carefully (See Protocol 4.2) F->G Proceed H Dispose of Waste in Labeled Corrosive Waste Container G->H I Decontaminate Glassware and Surfaces H->I

Caption: A three-phase workflow for the safe laboratory handling of this compound.

In case of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate: Alert personnel and evacuate the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Protect: Do not attempt cleanup without appropriate PPE, including respiratory protection.

  • Contain: For solid spills, avoid generating dust.[3][6] Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite.

  • Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to the appropriate environmental health and safety officer.

Reactivity and Incompatibilities

The high reactivity of the acyl chloride group defines the primary hazards of this compound. Its reaction with water is particularly hazardous, liberating toxic gas.

The reaction with water or moisture is rapid and exothermic, producing hydrochloric acid (HCl) gas. This reaction is the basis for its corrosive properties.

G Figure 2: Hydrolysis Hazard Pathway A This compound (Solid Reagent) C Exothermic Hydrolysis Reaction A->C B Water / Moisture (e.g., from air, protic solvents) B->C D 2-Phenoxynicotinic Acid (Solid Byproduct) C->D Produces E Hydrogen Chloride (HCl) (Toxic & Corrosive Gas) C->E Liberates

Caption: The hazardous reaction pathway of this compound with water.

To prevent dangerous reactions, avoid contact with the following:

  • Water and Moisture: Reacts to produce HCl gas.[6]

  • Strong Oxidizing Agents: May lead to violent reactions.[6]

  • Strong Acids & Bases: Can cause decomposition or vigorous reactions.[7]

  • Alcohols & Amines: Reacts exothermically to form esters and amides, respectively.

First Aid Measures

Immediate medical attention is required for all exposure routes. The recommended first aid procedures are summarized below.[6][7]

Exposure RouteFirst Aid Protocol
Inhalation Remove person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing. Flush skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If conscious, give water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

References

The Pivotal Role of 2-Phenoxypyridine Scaffolds in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of medicinal chemistry, the 2-phenoxypyridine core has emerged as a privileged scaffold, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This technical guide offers an in-depth exploration of 2-phenoxypyridine derivatives, detailing their synthesis, biological activities, and mechanisms of action. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, experimental protocols, and visual representations of associated signaling pathways to provide a comprehensive resource for advancing the design of novel therapeutics.

Core Synthetic Strategies

The synthesis of 2-phenoxypyridine derivatives can be achieved through various methodologies. One efficient approach involves aryne chemistry, which allows for the mild and effective creation of these compounds from readily available starting materials.[1]

General Experimental Protocol: Synthesis of 2-Phenoxypyridine Derivatives via Aryne Chemistry

This protocol outlines a general procedure for the synthesis of 2-phenoxypyridine derivatives. To a stirred solution of a pyridin-2(1H)-one derivative (1.0 equivalent) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equivalents) in acetonitrile, cesium fluoride (3.0 equivalents) is added at room temperature. The reaction mixture is stirred for approximately 4 hours. Upon completion, the mixture is concentrated under reduced pressure. Water is then added to the residue, and the aqueous layer is extracted three times with ethyl acetate.[1] The combined organic layers are then dried and concentrated to yield the crude product, which can be further purified by chromatography.

Therapeutic Applications and Biological Activity

Derivatives of 2-phenoxypyridine have exhibited a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This broad spectrum of activity is attributed to their ability to interact with various biological targets with high specificity and potency.

Anticancer Activity

A significant area of investigation for 2-phenoxypyridine derivatives is their potential as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines, often through the inhibition of key protein kinases involved in tumor growth and angiogenesis.

A series of 2-substituted-4-phenoxypyridine derivatives were synthesized and evaluated for their antiproliferative activity against four cancer cell lines: A549 (lung carcinoma), HT-29 (colon adenocarcinoma), H460 (large cell lung cancer), and U87MG (glioblastoma). Many of these compounds demonstrated moderate to excellent potency.[2] Notably, one of the most promising analogues showed significant inhibitory activity against Flt-3 and c-Met kinases.[2]

In another study, 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivatives were designed as c-Met kinase inhibitors.[3] Several of these compounds exhibited exceptional potency, with IC50 values in the nanomolar range, surpassing the activity of the known inhibitor foretinib.[3]

Compound IDTarget Cell LineIC50 (µM)Reference
Compound 39 A549-[2]
HT-29-[2]
H460-[2]
U87MG-[2]
Compound 23v A549-[3]
H460-[3]
HT-29-[3]
Compound 23w A5491.57[3]
H4600.94[3]
HT-290.65[3]
Compound 23y A549-[3]
H460-[3]
HT-29-[3]
Compound 23k A5492.16
MCF-79.13
HepG220.15
Ovcar-39.65

Note: Some specific IC50 values were not provided in the abstract.

The antiproliferative activity of 2-phenoxypyridine derivatives can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

Experimental Workflow: In Vitro Anticancer Screening cluster_synthesis Compound Synthesis & Characterization cluster_assay Biological Evaluation Synthesis Synthesis of 2-Phenoxypyridine Derivatives Purification Purification & Characterization Synthesis->Purification Cell_Culture Cancer Cell Line Seeding Purification->Cell_Culture Compound_Treatment Treatment with Test Compounds Cell_Culture->Compound_Treatment MTT_Assay MTT Assay for Cell Viability Compound_Treatment->MTT_Assay Data_Analysis IC50 Value Determination MTT_Assay->Data_Analysis

Caption: Workflow for anticancer screening.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Certain 2-phenoxypyridine derivatives, particularly substituted (phenoxyphenyl)acetic acids, have been investigated for their anti-inflammatory properties. These compounds are structurally analogous to the known anti-inflammatory drug fenclofenac.[2]

One study reported a polychlorinated (phenoxyphenyl)acetic acid derivative that was 40 times more potent than fenclofenac in an adjuvant-induced arthritis screen.[4] However, this compound exhibited significant toxicity upon chronic dosing.[4]

Antiviral Activity

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. 2-Phenoxypyridine derivatives have shown promise in this area. For instance, a series of 2-phenoxy-[2][5][6]triazolo[1,5-a]quinazoline derivatives were evaluated for their activity against herpes simplex viruses (HSV-1 and HSV-2).[7] Several of these compounds demonstrated significant antiviral activity.[7]

Compound IDVirusEC50 (µg/mL)Reference
14 HSV-124[7]
16 HSV-121[7]
17 HSV-132[7]
25 HSV-110.9[7]
26 HSV-16.8[7]
27 HSV-118.2[7]
Acyclovir (control) HSV-11.8[7]

The antiviral activity of the compounds can be assessed using a cytopathic effect (CPE) inhibition assay. Vero cells (or another suitable host cell line) are seeded in 96-well plates. The cells are then infected with the virus (e.g., HSV-1 or HSV-2) in the presence of varying concentrations of the test compounds. After an incubation period, the cells are observed for the presence of a cytopathic effect (i.e., virus-induced cell damage). The concentration of the compound that inhibits the CPE by 50% (EC50) is then determined. A cytotoxicity assay (CC50) is also performed in parallel on uninfected cells to assess the toxicity of the compounds, and the selectivity index (SI = CC50/EC50) is calculated to evaluate the therapeutic window.[7]

Experimental Workflow: Antiviral Screening cluster_prep Assay Preparation cluster_infection Infection and Treatment cluster_analysis Data Analysis Cell_Seeding Seed Host Cells (e.g., Vero) Infection Infect Cells with Virus Cell_Seeding->Infection Compound_Dilution Prepare Serial Dilutions of Test Compounds Treatment Add Test Compounds Infection->Treatment CPE_Observation Observe for Cytopathic Effect (CPE) Treatment->CPE_Observation EC50_Calculation Calculate EC50 CPE_Observation->EC50_Calculation SI_Calculation Calculate Selectivity Index (SI) EC50_Calculation->SI_Calculation Cytotoxicity_Assay Perform Cytotoxicity Assay (CC50) Cytotoxicity_Assay->SI_Calculation

Caption: Workflow for antiviral drug screening.

Key Signaling Pathways

The therapeutic effects of 2-phenoxypyridine derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many cancers. Several 2-phenoxypyridine derivatives have been identified as potent inhibitors of c-Met kinase.[2][3]

c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Responses HGF HGF cMet c-Met Receptor HGF->cMet PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor 2-Phenoxypyridine Derivative Inhibitor->cMet Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation Migration Migration STAT->Migration Invasion Invasion STAT->Invasion

Caption: Inhibition of c-Met signaling.

VEGFR-2 Signaling Pathway

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling is a well-established strategy in cancer therapy to block tumor neovascularization. 2-Phenoxypyridine derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met.[8]

VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K_Akt PI3K/Akt VEGFR2->PI3K_Akt MAPK MAPK VEGFR2->MAPK Inhibitor 2-Phenoxypyridine Derivative Inhibitor->VEGFR2 Permeability Vascular Permeability PLCg->Permeability Survival Survival PI3K_Akt->Survival Proliferation Endothelial Cell Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: Inhibition of VEGFR-2 signaling.

P2Y1 Receptor Signaling

The P2Y1 receptor is a G protein-coupled receptor that plays a role in ADP-driven platelet activation.[9] Antagonists of the P2Y1 receptor have potential as antithrombotic agents with a reduced risk of bleeding compared to other antiplatelet drugs.[9] A class of 2-(phenoxypyridine)-3-phenylureas has been identified as potent P2Y1 antagonists.[9]

P2Y1 Receptor Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq Protein P2Y1->Gq Antagonist 2-Phenoxypyridine Derivative Antagonist->P2Y1 PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Platelet_Aggregation Platelet Aggregation Ca_PKC->Platelet_Aggregation

Caption: Antagonism of P2Y1 receptor signaling.

Conclusion

The 2-phenoxypyridine scaffold represents a highly valuable framework in the design of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives underscore its importance in medicinal chemistry. This technical guide provides a foundational understanding of the synthesis, biological evaluation, and mechanisms of action of 2-phenoxypyridine derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of drug discovery. Continued exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will undoubtedly lead to the development of new and effective treatments for a range of human diseases.

References

The Biological Activity of Phenoxypyridine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Phenoxypyridine Derivatives as Kinase Inhibitors in Oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenoxypyridine derivatives have emerged as a promising class of small molecules in the field of oncology drug discovery. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a particular focus on their roles as inhibitors of key signaling kinases, such as c-Met and VEGFR-2. This document summarizes quantitative biological data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers actively involved in the development of novel cancer therapeutics.

Biological Activity of Phenoxypyridine Derivatives

The core biological activity of many investigated phenoxypyridine compounds lies in their ability to inhibit protein kinases that are crucial for tumor growth, proliferation, and angiogenesis. The most prominent targets identified in the literature are the receptor tyrosine kinases c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).

c-Met Kinase Inhibition

Dysregulation of the c-Met signaling pathway is implicated in a variety of human cancers, impacting cell proliferation, survival, and motility, which ultimately leads to tumor growth and metastasis.[1] Consequently, c-Met has become an attractive target for cancer therapy. Several series of phenoxypyridine derivatives have been synthesized and evaluated for their c-Met inhibitory activity.

VEGFR-2 Kinase Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer treatment. Phenoxypyridine and related pyridine-containing scaffolds have demonstrated potent inhibitory activity against VEGFR-2.

Quantitative Biological Data

The following tables summarize the in vitro biological data for representative phenoxypyridine and related pyridine derivatives from selected studies.

Table 1: c-Met Kinase Inhibitory Activity of Phenoxypyridine Derivatives

Compound IDc-Met IC50 (nM)Reference
24 93[1]
11c 80[2]
11i 50[2]
13b 20[2]
13h 50[2]
5a 4.27[3]
5b 7.95[3]

Table 2: VEGFR-2 Kinase Inhibitory Activity of Pyridine Derivatives

Compound IDVEGFR-2 IC50 (µM)Reference
10 0.12[4]
8 0.13[4]
9 0.13[4]
11 0.19[5]
10e 0.241[5]
13a 0.258[5]

Table 3: Antiproliferative Activity of Phenoxypyridine and Related Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
28 MKN450.25[1]
28 A5490.67[1]
10 HepG24.25[4]
10 MCF-76.08[4]
9 HepG24.68[4]
9 MCF-711.06[4]
8 HepG24.34[4]
8 MCF-710.29[4]
15 HepG26.37[4]
15 MCF-712.83[4]
11 A54910.61[5]
11 HepG-29.52[5]
11 Caco-212.45[5]
11 MDA11.52[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide outlines of the key experimental protocols used to assess the biological activity of phenoxypyridine compounds.

In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant human c-Met or VEGFR-2 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (Adenosine triphosphate)

  • Specific substrate (e.g., poly (Glu, Tyr) 4:1 for c-Met)

  • Test phenoxypyridine compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test phenoxypyridine compounds in the kinase buffer. A typical starting concentration range is 10 µM to 0.1 nM.

  • Reaction Setup: In a microplate, add the kinase buffer, the recombinant kinase, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the positive control. The IC50 value is determined by fitting the data to a dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay assesses the effect of a compound on the viability and metabolic activity of cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MKN45, HepG2, MCF-7)

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test phenoxypyridine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the phenoxypyridine compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Western Blot Analysis for Signaling Pathway Inhibition

This technique is used to detect changes in the phosphorylation status of target kinases and downstream signaling proteins within the cell.

Materials:

  • Cancer cell lines

  • Test phenoxypyridine compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the phenoxypyridine compound for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the mechanism of action and the drug discovery process.

c-Met Signaling Pathway

The binding of Hepatocyte Growth Factor (HGF) to its receptor c-Met leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration. Phenoxypyridine derivatives act as ATP-competitive inhibitors, blocking the autophosphorylation of c-Met and thereby inhibiting downstream signaling.

cMet_Signaling_Pathway c-Met Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds ADP ADP cMet->ADP p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation Phenoxypyridine Phenoxypyridine Derivative Phenoxypyridine->cMet Inhibits ATP ATP ATP->cMet RAS_MAPK RAS/MAPK Pathway p_cMet->RAS_MAPK PI3K_AKT PI3K/AKT Pathway p_cMet->PI3K_AKT Proliferation Cell Proliferation RAS_MAPK->Proliferation Metastasis Metastasis RAS_MAPK->Metastasis Survival Cell Survival PI3K_AKT->Survival PI3K_AKT->Metastasis

Caption: Inhibition of the c-Met signaling pathway by phenoxypyridine derivatives.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling pathways, such as the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival, key processes in angiogenesis. Phenoxypyridine-based compounds can inhibit the kinase activity of VEGFR-2, thereby blocking these pro-angiogenic signals.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds ADP_V ADP VEGFR2->ADP_V p_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->p_VEGFR2 Autophosphorylation Phenoxypyridine Phenoxypyridine Derivative Phenoxypyridine->VEGFR2 Inhibits ATP_V ATP ATP_V->VEGFR2 PLCg_PKC PLCγ/PKC/MAPK Pathway p_VEGFR2->PLCg_PKC PI3K_AKT_V PI3K/AKT Pathway p_VEGFR2->PI3K_AKT_V Proliferation_V Endothelial Cell Proliferation PLCg_PKC->Proliferation_V Migration Cell Migration PLCg_PKC->Migration PI3K_AKT_V->Migration Survival_V Cell Survival PI3K_AKT_V->Survival_V Angiogenesis Angiogenesis Proliferation_V->Angiogenesis Migration->Angiogenesis Survival_V->Angiogenesis Drug_Discovery_Workflow Experimental Workflow for Phenoxypyridine Anticancer Drug Discovery Design Compound Design & Synthesis Biochemical In Vitro Biochemical Assays Design->Biochemical Kinase Kinase Inhibition (c-Met, VEGFR-2) Biochemical->Kinase Cellular In Vitro Cellular Assays Biochemical->Cellular MTT Cell Proliferation (MTT Assay) Cellular->MTT Mechanism Mechanism of Action Studies Cellular->Mechanism Western Western Blot (Signaling Pathway) Mechanism->Western Apoptosis Apoptosis Assays Mechanism->Apoptosis Lead_Opt Lead Optimization Mechanism->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Xenograft Tumor Xenograft Models In_Vivo->Xenograft Preclinical Preclinical Candidate In_Vivo->Preclinical

References

The Discovery of Novel c-Jun N-terminal Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] They are activated by a wide range of stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[][4] The JNK signaling pathway plays a crucial role in various cellular processes such as apoptosis, inflammation, and cell proliferation.[5][6] Dysregulation of the JNK pathway has been implicated in a multitude of human diseases, including neurodegenerative disorders, inflammatory diseases, and cancer, making JNKs attractive therapeutic targets.[2][5]

There are three main JNK isoforms: JNK1, JNK2, and JNK3, which are encoded by three separate genes.[2] JNK1 and JNK2 are ubiquitously expressed, while JNK3 is predominantly found in the brain, heart, and testes.[7][8] This differential expression pattern suggests that isoform-selective inhibitors could offer more targeted therapeutic interventions with fewer side effects.[8] The development of potent and selective JNK inhibitors is an active area of research, with several compounds having entered clinical trials.[2][5] This guide provides an in-depth overview of the discovery of novel JNK inhibitors, focusing on data presentation, experimental protocols, and signaling pathways.

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that begins with the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), ultimately leading to the phosphorylation and activation of JNK.[9][10] Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun.[4][11]

JNK_Signaling_Pathway stimuli Environmental Stress / Cytokines map3k MAPKKK (e.g., ASK1, MEKK1) stimuli->map3k map2k MAPKK (MKK4, MKK7) map3k->map2k jnk JNK map2k->jnk cjun c-Jun / ATF2 jnk->cjun response Apoptosis / Inflammation cjun->response

A simplified diagram of the JNK signaling pathway.

High-Throughput Screening (HTS) for JNK Inhibitors

The discovery of novel JNK inhibitors often begins with high-throughput screening (HTS) of large compound libraries.[1][12] HTS assays are designed to be rapid, robust, and scalable to screen thousands of compounds efficiently.[13] A common HTS workflow for identifying JNK inhibitors is depicted below.

HTS_Workflow start Start: Compound Library dispense_compound Dispense Compound/DMSO start->dispense_compound add_enzyme Add JNK Enzyme dispense_compound->add_enzyme add_substrate Add Substrate/ATP Mix add_enzyme->add_substrate incubate_reaction Incubate (e.g., 60 min) add_substrate->incubate_reaction stop_reaction Add Detection Reagent incubate_reaction->stop_reaction read_plate Read Plate (Luminescence/FRET) stop_reaction->read_plate end End: Identify Hits read_plate->end

A generalized workflow for high-throughput screening of JNK inhibitors.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for JNK3

This protocol describes a TR-FRET assay suitable for HTS of JNK3 inhibitors.[1]

Materials:

  • JNK3 enzyme (activated)

  • Substrate/ATP solution

  • Test compounds and DMSO

  • Assay buffer

  • Europium-labeled anti-phospho-c-Jun antibody (Eu-Ab)

  • Streptavidin-XL-665 (SA-XL-665)

  • 1536-well plates

Procedure:

  • Dispense 4 µL of the substrate/ATP solution into each well of a 1536-well plate.[1]

  • Add 50 nL of test compound or DMSO (for control) to the appropriate wells.[1]

  • Initiate the kinase reaction by adding 1 µL of activated JNK3 (0.625 nM) in 2X assay buffer to each well.[1]

  • Incubate the plate at room temperature for 60 minutes.[1]

  • Stop the reaction and detect phosphorylation by adding a solution containing Eu-Ab and SA-XL-665.[1]

  • Incubate the plate for an additional 60 minutes at room temperature to allow for antibody binding.[1]

  • Measure the TR-FRET signal.

Quantitative Data of Selected JNK Inhibitors

A variety of small molecule inhibitors targeting JNK have been discovered. The table below summarizes the inhibitory activity of some notable compounds against the three JNK isoforms.

CompoundJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Assay TypeReference
JNK-IN-7 1.52.00.7Biochemical[1]
AS6001245 15022070Biochemical[14]
Bentamapimod (AS602801) 8090230Biochemical[14]
Tricin 17,680--Kinase Assay[15][16]
BI-78D3 ---Cell-based (EC50 = 12,400 nM for c-Jun phosphorylation)[17]
Compound 33 140-160Biochemical[18]

Cell-Based Assays for JNK Inhibitor Validation

Following the identification of hits from HTS, cell-based assays are crucial for validating their efficacy and cellular permeability.[17][19]

Experimental Protocol: Cell-Based c-Jun Phosphorylation Assay

This protocol outlines a method to measure the inhibition of c-Jun phosphorylation in a cellular context.[1][17]

Materials:

  • HeLa cells stably expressing GFP-c-Jun

  • TNF-α

  • Test compounds

  • Lysis buffer

  • Terbium-labeled anti-phospho-c-Jun antibody

Procedure:

  • Seed HeLa cells in a suitable multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.[17]

  • Stimulate the JNK pathway by adding TNF-α (e.g., 5 ng/mL final concentration) to each well and incubate for 30 minutes.[1][17]

  • Aspirate the medium and lyse the cells by adding a lysis buffer containing the terbium-labeled anti-phospho-c-Jun antibody.[1]

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) between the GFP-c-Jun and the terbium-labeled antibody to quantify c-Jun phosphorylation.[17]

In Vivo Models for Efficacy Testing

Promising JNK inhibitors identified from in vitro and cell-based assays are further evaluated in animal models of disease to assess their in vivo efficacy and pharmacokinetic properties. For instance, in a mouse model of type 2 diabetes, the JNK inhibitor BI-78D3 was shown to restore insulin sensitivity.[17] In another study, JNK inhibitors demonstrated neuroprotective effects in models of neurodegenerative diseases.[14] The choice of the in vivo model is critical and depends on the therapeutic area of interest. For example, concanavalin A-induced liver failure in mice is a model used to test the efficacy of JNK inhibitors in inflammatory conditions.[17]

Conclusion

The discovery of novel c-Jun N-terminal kinase inhibitors is a rapidly evolving field with significant therapeutic potential. A combination of high-throughput screening, detailed biochemical and cell-based assays, and in vivo validation is essential for the identification and development of new JNK-targeted therapies. The methodologies and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working in this exciting area. The continued exploration of diverse chemical scaffolds and the development of isoform-selective inhibitors will be crucial for translating the promise of JNK inhibition into effective treatments for a wide range of diseases.

References

The Pyridine Nucleus: A Cornerstone in Structure-Activity Relationship Studies for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, inherent basicity, and capacity for hydrogen bonding have cemented its role in the development of a vast array of therapeutic agents.[1][2] This guide delves into the intricate structure-activity relationships (SAR) of pyridine derivatives, offering a comprehensive overview of their diverse biological activities, the experimental methodologies used to evaluate them, and the molecular pathways they influence. Pyridine-based compounds are integral to numerous clinically approved drugs, showcasing a remarkable spectrum of activities including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[3][4][5]

The Versatile Pharmacophore: Unraveling the Anticancer Activity of Pyridine Derivatives

Pyridine derivatives have emerged as a significant class of compounds in oncology, targeting various facets of cancer cell proliferation and survival.[6][7] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes like kinases and topoisomerases to the disruption of tubulin polymerization.[8][9]

A key strategy in anticancer drug design is the inhibition of protein kinases, which are often dysregulated in cancer. Pyridine-containing compounds have been successfully developed as potent kinase inhibitors.[1][10] For instance, a series of imidazo[1,2-a]pyridine derivatives have been investigated as Nek2 inhibitors, with compound 28e demonstrating a remarkable IC50 of 38 nM against the MGC-803 gastric cancer cell line.[11] Similarly, pyridine-urea derivatives have shown significant cytotoxicity against breast cancer cells (MCF-7), with the nature and position of substituents on the phenyl urea moiety dramatically influencing activity.[12]

Structure-Activity Relationship Insights for Anticancer Activity

Systematic studies have revealed several key structural features that govern the anticancer potency of pyridine derivatives:

  • Enhancing Groups: The presence and positioning of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) have been shown to enhance antiproliferative activity against various cancer cell lines.[3][13] For example, the introduction of one hydroxyl group in a pyridine derivative resulted in an IC50 of 4.75 µM against the MCF7 cell line, which was significantly improved to 0.91 µM with the addition of a second hydroxyl group.[3]

  • Detrimental Groups: Conversely, the incorporation of halogen atoms or bulky functional groups tends to decrease antiproliferative activity.[3][13]

  • Linker and Ring Modifications: In combretastatin analogues, replacing the cis-double bond with a pyridine linker has been explored. While a 4-atom linker configuration generally resulted in low cytotoxicity, analogues with a 3-atom linker containing the pyridine nitrogen showed more favorable activities.[14] Fusing the pyridine ring with other heterocyclic systems, such as pyrazole, imidazole, or triazole, has also yielded potent anticancer agents.[6][10]

Quantitative Analysis of Anticancer Activity

The following tables summarize the in vitro cytotoxic activity of various pyridine derivatives against different cancer cell lines, providing a clear comparison of their potency.

Table 1: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cells [12]

Compound IDSubstitution PatternIC50 (µM) after 48hIC50 (µM) after 72h
8a4-Fluorophenyl urea7.035.14
8b4-Chlorophenyl urea4.682.50
8d4-Bromophenyl urea3.031.63
8e4-Iodophenyl urea0.220.11
8n3,4-Dichlorophenyl urea1.880.80
DoxorubicinStandard Chemotherapeutic1.93Not Reported
SorafenibMulti-kinase inhibitor4.50Not Reported

Table 2: Anticancer Activity of Spiro-Pyridine Derivatives [15]

CompoundIC50 (µM) against HepG-2IC50 (µM) against Caco-2
510.58 ± 0.809.78 ± 0.70
78.90 ± 0.607.83 ± 0.50
88.42 ± 0.7013.61 ± 1.20
Doxorubicin4.50 ± 0.2012.49 ± 1.10
Visualizing the Mechanism: Kinase Inhibition Pathway

The following diagram illustrates a simplified signaling pathway for a receptor tyrosine kinase (RTK) and how pyridine-based inhibitors can block its activity, a common mechanism for their anticancer effects.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Dimerization Dimerization & Autophosphorylation RTK->Dimerization Ligand Growth Factor (Ligand) Ligand->RTK Binds ADP ADP Dimerization->ADP Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK) Dimerization->Downstream_Signaling Activates ATP ATP ATP->Dimerization Phosphate Source Proliferation Cell Proliferation, Survival, Angiogenesis Downstream_Signaling->Proliferation Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->Dimerization Inhibits ATP Binding

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and its inhibition by a pyridine derivative.

Broad-Spectrum Defense: Antimicrobial and Antiviral Activities

The pyridine scaffold is also a prolific source of antimicrobial and antiviral agents.[4][16] These derivatives combat a wide range of pathogens through various mechanisms, including the inhibition of essential viral enzymes and the disruption of microbial cell integrity.

Structure-Activity Relationship in Antimicrobial Agents

The antimicrobial efficacy of pyridine derivatives is highly dependent on their substitution patterns. For example, in a series of pyridine carbonitrile derivatives, a chlorinated compound showed antifungal activity comparable to miconazole and clotrimazole against Candida albicans.[17] Another study found that hydrazone-containing pyridines and oxadiazoles exhibited significant antibacterial activity against B. cereus.[17]

Quantitative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key metric for assessing antimicrobial activity. The following table presents the MIC values for a series of pyridine derivatives against various microbial strains.

Table 3: Minimum Inhibitory Concentration (MIC) of Pyridine Derivatives [18][19]

CompoundTarget MicroorganismMIC (µg/mL)
Chlorinated pyridine carbonitrileCandida albicans (CANDAL 03)Equivalent to Miconazole
Hydrazone containing pyridinesB. cereusHalf-fold of Ampicillin
OxadiazolesB. cereusHalf-fold of Ampicillin
Compound 12aE. coli19.5
Compound 12aB. mycoides< 4.8
Compound 12aC. albicans< 4.8
Compound 15B. mycoides9.8
Compound 15C. albicans39
Compound 7S. aureus75
Compound 8S. aureus75
Antiviral Mechanisms of Pyridine Derivatives

Pyridine derivatives have demonstrated potent activity against a range of viruses, including HIV, hepatitis B and C, and coronaviruses.[4][20] Their mechanisms of action often involve the inhibition of viral replication machinery.[4] For instance, they can act as inhibitors of reverse transcriptase, polymerase, and protease enzymes, which are crucial for the viral life cycle.[4][20] Molecular docking studies have shown that pyridine-N-oxides can exhibit strong binding to the main protease (3CLpro) of SARS-CoV-2.[16]

Experimental Protocols: A Guide to Evaluation

The biological evaluation of pyridine derivatives relies on a set of standardized and robust experimental protocols. The following sections detail the methodologies for key assays cited in this guide.

Synthesis of Pyridine Derivatives

General One-Pot Three-Component Synthesis of Fused Pyridine Derivatives: [21]

  • A dry 50 mL flask is charged with an aldehyde (1 mmol), an acyl acetonitrile (1 mmol), and an electron-rich amino heterocycle (e.g., 5-aminopyrazole) (1 mmol).

  • The ionic liquid 1-butyl-3-methylimidazolium bromide ([bmim]Br) (2 mL) is added as the solvent and catalyst.

  • The reaction mixture is stirred at 80°C for a period of 4 to 7 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • Water is added to the flask, and the resulting solid product is collected by filtration.

  • The crude product is washed with water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure fused pyridine derivative.

In Vitro Anticancer Activity Assessment: MTT Assay[12]
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives (typically in a logarithmic dilution series) and incubated for 48 or 72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Workflow for Anticancer Drug Screening

The following diagram outlines a typical workflow for screening pyridine derivatives for anticancer activity.

Anticancer_Screening_Workflow Start Start: Library of Pyridine Derivatives Synthesis Chemical Synthesis & Purification Start->Synthesis Primary_Screening Primary Screening: MTT Assay on Cancer Cell Lines Synthesis->Primary_Screening Hit_Identification Hit Identification (Compounds with IC50 < Threshold) Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Secondary_Screening Secondary Screening: - Dose-response studies - Broader cell line panel Hit_Identification->Secondary_Screening Active Mechanism_Studies Mechanism of Action Studies: - Kinase assays - Apoptosis assays - Cell cycle analysis Secondary_Screening->Mechanism_Studies Lead_Optimization Lead Optimization: SAR-guided chemical modification Mechanism_Studies->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Testing In Vivo Testing: Animal Models Lead_Optimization->In_Vivo_Testing End Potential Drug Candidate In_Vivo_Testing->End

Caption: A generalized workflow for the screening and development of pyridine derivatives as anticancer agents.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination[12]
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The pyridine derivatives are serially diluted in the broth in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Perspectives

The pyridine scaffold remains a highly versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns and structural modifications in fine-tuning the biological activity of these derivatives. The continued exploration of pyridine chemistry, coupled with advanced screening methodologies and a deeper understanding of molecular targets, will undoubtedly lead to the development of next-generation drugs with improved efficacy and safety profiles. Future research will likely focus on the development of highly selective inhibitors, the use of pyridine derivatives in combination therapies, and the application of novel drug delivery systems to enhance their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenoxypyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, integral to the synthesis of a vast range of biologically active molecules. 2-Phenoxypyridine-3-carbonyl chloride serves as a valuable reactive intermediate for the synthesis of 2-phenoxypyridine-3-carboxamide derivatives. These derivatives are of interest in pharmaceutical research due to the prevalence of the substituted pyridine scaffold in drug candidates.

The protocol herein describes a reliable two-step process for amide synthesis. The first step involves the preparation of the highly reactive this compound from its corresponding carboxylic acid. The second step details the subsequent coupling of the acyl chloride with a primary or secondary amine to yield the desired amide product. This method, based on the Schotten-Baumann reaction conditions, is broadly applicable and can be adapted for a diverse range of amine substrates.

Reaction Mechanism and Workflow

The overall synthetic pathway involves two key transformations:

  • Acyl Chloride Formation : 2-Phenoxypyridine-3-carboxylic acid is activated by reacting with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to form the highly reactive this compound. This intermediate is often used immediately in the next step without extensive purification.[1][2]

  • Amide Coupling (Schotten-Baumann Reaction) : The freshly prepared acyl chloride is then reacted with a primary or secondary amine in the presence of a non-nucleophilic base (e.g., triethylamine or DIEA). The base neutralizes the HCl generated during the reaction, driving the formation of the stable amide bond.[1]

A visual representation of this experimental workflow is provided below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Synthesis cluster_2 Workup & Purification start_acid 2-Phenoxypyridine-3-carboxylic Acid reagents_1 SOCl₂ or (COCl)₂ Catalytic DMF Anhydrous DCM, 0°C to RT start_acid->reagents_1 Reacts with acyl_chloride This compound (in situ) reagents_1->acyl_chloride Forms amine Primary or Secondary Amine (R¹R²NH) Base (e.g., TEA) Anhydrous DCM, 0°C to RT acyl_chloride->amine Reacts with workup Aqueous Quench Liquid-Liquid Extraction amine->workup product Target Amide: 2-Phenoxypyridine-3-carboxamide purification Column Chromatography or Recrystallization workup->purification final_product Purified Amide purification->final_product

Caption: Overall workflow for the two-step synthesis of 2-phenoxypyridine-3-carboxamides.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the conversion of 2-phenoxypyridine-3-carboxylic acid to its corresponding acyl chloride. The product is highly reactive and moisture-sensitive, and it is typically used directly in the subsequent amidation step.

Materials:

  • 2-Phenoxypyridine-3-carboxylic acid

  • Oxalyl chloride (COCl)₂ or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath, inert gas line (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-phenoxypyridine-3-carboxylic acid (1.0 equiv.).

  • Suspend the acid in anhydrous DCM (to a concentration of approximately 0.2–0.5 M).

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension while stirring.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 equiv.) or thionyl chloride (1.5 equiv.) dropwise to the stirred suspension over 10-15 minutes. Gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-3 hours at room temperature. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

  • Once the reaction is complete, the resulting solution of this compound in DCM is used directly in Protocol 2. Alternatively, the solvent can be removed under reduced pressure to yield the crude acyl chloride, which should be used immediately.[1][2]

Protocol 2: General Procedure for Amide Synthesis

This protocol outlines the coupling of the freshly prepared this compound with a generic primary or secondary amine.

Materials:

  • Solution of this compound in DCM (from Protocol 1)

  • Primary or secondary amine (1.0–1.2 equiv.)

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), 2.0–3.0 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a separate dry flask under an inert atmosphere, dissolve the desired amine (1.0 equiv.) and the base (2.0 equiv.) in anhydrous DCM.

  • Cool this amine solution to 0 °C in an ice bath.

  • Slowly add the solution of this compound (1.0 equiv. from Protocol 1) to the stirred amine solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Stir the reaction overnight (8-16 hours). Monitor for completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure 2-phenoxypyridine-3-carboxamide.

Representative Data

The described protocol is effective for a wide range of amines. The following table summarizes representative, illustrative yields for the coupling of this compound with various amine nucleophiles. Actual yields may vary depending on the specific substrate and reaction scale.

EntryAmine SubstrateProduct NameIllustrative Yield (%)
1AnilineN-phenyl-2-phenoxypyridine-3-carboxamide85-95%
2BenzylamineN-benzyl-2-phenoxypyridine-3-carboxamide90-98%
3Morpholine(2-phenoxypyridin-3-yl)(morpholino)methanone88-96%
4n-ButylamineN-(n-butyl)-2-phenoxypyridine-3-carboxamide85-95%
54-FluoroanilineN-(4-fluorophenyl)-2-phenoxypyridine-3-carboxamide80-90%

Signaling Pathway Context

While 2-phenoxypyridine-3-carboxamide itself is a scaffold, its derivatives are often designed to interact with specific biological targets, such as kinases, ion channels, or G-protein coupled receptors. The logical relationship for its application in drug discovery is outlined below.

G Scaffold 2-Phenoxypyridine-3-carboxamide Scaffold Library Compound Library Scaffold->Library Amine Diverse Amines (R¹R²NH) Amine->Scaffold Coupling via Protocol 2 Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Target Biological Target (e.g., Kinase) Screening->Target Assay against Lead Lead Optimization Hit->Lead SAR Studies Lead->Target Modulates

Caption: Logical workflow for the use of the 2-phenoxypyridine-3-carboxamide scaffold in drug discovery.

References

Application Notes and Protocols: Esterification of 2-Phenoxypyridine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenoxypyridine-3-carbonyl chloride is a versatile chemical intermediate utilized in the synthesis of a variety of ester derivatives. These esters are of significant interest in medicinal chemistry and agrochemical research due to the diverse biological activities exhibited by the 2-phenoxypyridine scaffold. The phenoxypyridine moiety is a key structural component in a range of compounds developed as herbicides, fungicides, and insecticides.[1] This document provides detailed protocols for the esterification of this compound with various alcohols and phenols, summarizes reaction parameters, and discusses the potential applications of the resulting ester products.

General Reaction Scheme

The esterification of this compound proceeds via a nucleophilic acyl substitution reaction. The alcohol or phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: General Esterification Reaction Scheme.

Experimental Protocols

Protocol 1: General Procedure for the Esterification with Aliphatic Alcohols

This protocol describes a general method for the synthesis of alkyl 2-phenoxynicotinates.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous triethylamine (TEA) or pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a stirred solution of the desired anhydrous alcohol (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Esterification with Phenols

This protocol is adapted for the reaction with less nucleophilic phenols. The use of a stronger, non-nucleophilic base or conversion of the phenol to its corresponding phenoxide may be necessary for efficient reaction.

Materials:

  • This compound

  • Substituted or unsubstituted phenol

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst

  • Anhydrous potassium carbonate (for phenoxide formation, if needed)

  • 1 M aqueous hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Method A (Direct Esterification): To a solution of the phenol (1.1 equivalents) and pyridine (2.0 equivalents) in anhydrous DCM, add this compound (1.0 equivalent) at 0 °C. A catalytic amount of DMAP (0.1 equivalents) can be added to accelerate the reaction. Allow the mixture to stir at room temperature overnight.

  • Method B (via Phenoxide): In a separate flask, stir a mixture of the phenol (1.1 equivalents) and potassium carbonate (1.5 equivalents) in anhydrous DMF at room temperature for 1 hour. To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous DMF and stir at room temperature or gentle heat (e.g., 50 °C) until the reaction is complete as monitored by TLC.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with water. If pyridine was used in excess, wash with 1 M aqueous hydrochloric acid to remove it. Subsequently, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired phenyl 2-phenoxynicotinate.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the esterification of various carboxylic acids and acyl chlorides with alcohols, providing a general reference for expected outcomes. Specific yield data for the esterification of this compound is limited in publicly available literature; however, similar reactions with acyl chlorides generally proceed in good to excellent yields.

EntryAlcohol/PhenolBaseSolventTime (h)Yield (%)Citation
1MethanolTriethylamineDichloromethane2~90 (estimated)[2]
2EthanolPyridineTetrahydrofuran4~85 (estimated)[2]
3PhenolPyridine/DMAPDichloromethane12~70-80 (estimated)[3]
4Substituted PhenolsK₂CO₃DMF8-16~60-90 (estimated)[3]
5Benzyl AlcoholTriethylamineAcetonitrile190[4]

Note: The yields provided are estimates based on general esterification procedures for similar acyl chlorides and may vary for the specific substrate.

Applications

Esters of pyridine carboxylic acids are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] The 2-phenoxypyridine scaffold, in particular, is a well-established pharmacophore and toxophore.

  • Agrochemicals: Derivatives of 2-phenoxypyridine-3-carboxylic acid have been extensively explored for their pesticidal properties. By modifying the ester group, researchers can fine-tune the compound's physicochemical properties, such as lipophilicity and volatility, which can impact its uptake, translocation, and ultimately its efficacy as a herbicide, fungicide, or insecticide.[1]

  • Medicinal Chemistry: Pyridine carboxylic acid derivatives exhibit a broad spectrum of biological activities and are found in numerous approved drugs.[6] While specific applications for esters of 2-phenoxypyridine-3-carboxylic acid are not extensively documented, related amide derivatives have shown potent antitubercular activity.[7] This suggests that the corresponding esters could serve as prodrugs or possess their own unique pharmacological profiles. The ester linkage can be designed to be stable or to undergo hydrolysis in vivo to release the parent carboxylic acid, a common strategy in drug design to improve bioavailability.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of 2-phenoxypyridine-3-carboxylate esters.

experimental_workflow start Start reaction_setup Reaction Setup: - Dissolve alcohol and base in anhydrous solvent - Cool to 0°C start->reaction_setup addition Slow addition of This compound reaction_setup->addition reaction Stir at room temperature (Monitor by TLC) addition->reaction workup Aqueous Work-up: - Quench with water - Wash with NaHCO₃ and brine reaction->workup drying Dry organic layer (e.g., MgSO₄) and filter workup->drying concentration Solvent removal (Rotary Evaporation) drying->concentration purification Purification: Silica Gel Column Chromatography concentration->purification characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry purification->characterization final_product Pure Ester Product characterization->final_product

Caption: Synthetic and Purification Workflow.

References

Application Notes and Protocols: Synthesis of N-Substituted 2-Phenoxypyridine-3-carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted 2-phenoxypyridine-3-carboxamides through the reaction of 2-phenoxypyridine-3-carbonyl chloride with a variety of primary amines. This class of compounds holds significant interest in medicinal chemistry, particularly as potential modulators of the P2X7 receptor, a key player in inflammatory pathways.

Introduction

The formation of an amide bond via the acylation of a primary amine with an acyl chloride is a robust and widely utilized transformation in organic synthesis. The reaction of this compound with primary amines yields N-substituted 2-phenoxypyridine-3-carboxamides, a scaffold present in molecules with diverse biological activities. Notably, derivatives of this class have been investigated as antagonists of the P2X7 receptor, an ATP-gated ion channel implicated in inflammation, neuropathic pain, and various neurodegenerative diseases. The modular nature of this synthesis allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds in drug discovery.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct generated during the reaction.

Data Presentation: Representative Reaction Yields

The following table summarizes representative yields for the synthesis of N-substituted 2-phenoxypyridine-3-carboxamides from the reaction of this compound with various primary amines. The yields are illustrative and may vary based on the specific reaction conditions and the nature of the amine substrate.

EntryPrimary AmineProductRepresentative Yield (%)
1AnilineN-phenyl-2-phenoxypyridine-3-carboxamide85-95
24-FluoroanilineN-(4-fluorophenyl)-2-phenoxypyridine-3-carboxamide80-90
34-ChloroanilineN-(4-chlorophenyl)-2-phenoxypyridine-3-carboxamide82-92
44-MethylanilineN-(p-tolyl)-2-phenoxypyridine-3-carboxamide88-96
54-MethoxyanilineN-(4-methoxyphenyl)-2-phenoxypyridine-3-carboxamide85-94
6BenzylamineN-benzyl-2-phenoxypyridine-3-carboxamide90-98
7CyclohexylamineN-cyclohexyl-2-phenoxypyridine-3-carboxamide85-95
8n-ButylamineN-butyl-2-phenoxypyridine-3-carboxamide88-97

Experimental Protocols

This section provides detailed protocols for the synthesis of the starting materials and the final amide products.

Protocol 1: Synthesis of 2-Phenoxypyridine-3-carboxylic Acid

Materials:

  • 2-Chloronicotinic acid

  • Phenol

  • Potassium carbonate

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • To a stirred solution of phenol (1.2 equivalents) in DMF, add potassium carbonate (2.5 equivalents).

  • Heat the mixture to 80-90 °C and add 2-chloronicotinic acid (1.0 equivalent) portion-wise over 30 minutes.

  • After the addition is complete, raise the temperature to 120-130 °C and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution to pH 3-4 with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to afford 2-phenoxypyridine-3-carboxylic acid.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Phenoxypyridine-3-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

Procedure:

  • Suspend 2-phenoxypyridine-3-carboxylic acid (1.0 equivalent) in anhydrous DCM or toluene.

  • Add thionyl chloride (2.0-3.0 equivalents) dropwise at 0 °C.

  • Alternatively, add oxalyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF to the suspension in anhydrous DCM at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After completion, cool the mixture and remove the solvent and excess reagent under reduced pressure to yield the crude this compound, which is often used in the next step without further purification.

Protocol 3: General Procedure for the Synthesis of N-Substituted 2-Phenoxypyridine-3-carboxamides

Materials:

  • This compound

  • Primary amine (aliphatic or aromatic)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM at room temperature under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted 2-phenoxypyridine-3-carboxamide.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of this compound cluster_reaction Amide Coupling Reaction cluster_purification Work-up and Purification start 2-Chloronicotinic Acid + Phenol step1 Synthesis of 2-Phenoxypyridine-3-carboxylic Acid start->step1 K2CO3, DMF step2 Conversion to Acyl Chloride step1->step2 SOCl2 or (COCl)2 acyl_chloride This compound step2->acyl_chloride reaction Amide Formation acyl_chloride->reaction primary_amine Primary Amine primary_amine->reaction TEA, DCM workup Aqueous Work-up reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product N-Substituted 2-Phenoxypyridine-3-carboxamide purification->product

Caption: General workflow for the synthesis of N-substituted 2-phenoxypyridine-3-carboxamides.

P2X7 Receptor Signaling Pathway

The synthesized 2-phenoxypyridine-3-carboxamide derivatives are potential antagonists of the P2X7 receptor. The following diagram illustrates the key signaling events initiated by P2X7 receptor activation, which can be potentially inhibited by these compounds.

P2X7_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2X7 P2X7 Receptor Ions Ca²⁺ Influx, K⁺ Efflux P2X7->Ions Induces ATP Extracellular ATP ATP->P2X7 Activates NLRP3 NLRP3 Inflammasome Activation Ions->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b Pro-IL-1β → IL-1β Caspase1->IL1b Inflammation Inflammation IL1b->Inflammation Antagonist 2-Phenoxypyridine-3-carboxamide (Antagonist) Antagonist->P2X7 Inhibits

Application Notes and Protocols for the Acylation of Secondary Amines with 2-Phenoxypyridine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the acylation of secondary amines with 2-phenoxypyridine-3-carbonyl chloride, a reaction of significant interest in the synthesis of novel compounds for drug discovery. The resulting 2-phenoxypyridine-3-carboxamides are scaffolds found in molecules with potential therapeutic applications, including antituberculosis agents and kinase inhibitors.[1][2] This document outlines the chemical theory, a detailed experimental protocol, data presentation, and visualizations to guide researchers in this synthetic transformation.

Introduction

Acylation is a fundamental reaction in organic chemistry used to form amides from amines and acylating agents. The reaction between a secondary amine and an acyl chloride, such as this compound, proceeds via a nucleophilic acyl substitution mechanism.[3] The lone pair of electrons on the nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to yield the corresponding N,N-disubstituted amide. A base, typically a tertiary amine like triethylamine or pyridine, is added to neutralize the hydrogen chloride byproduct.[4][5][6]

The 2-phenoxypyridine-3-carboxamide core is a key structural motif in various biologically active molecules. For instance, derivatives of this scaffold have been investigated for their potent antitubercular activity.[1] Furthermore, pyridine carboxamide derivatives are being explored as inhibitors of hematopoietic progenitor kinase 1 (HPK1), a target for cancer immunotherapy.[2]

Chemical Reaction Scheme

G cluster_reactants Reactants cluster_products Products This compound N,N-disubstituted-2-phenoxypyridine-3-carboxamide This compound->N,N-disubstituted-2-phenoxypyridine-3-carboxamide + Secondary Amine R1-NH-R2 Secondary Amine->N,N-disubstituted-2-phenoxypyridine-3-carboxamide + Triethylammonium chloride Et3N.HCl Triethylamine Et3N (Base) Triethylamine->Triethylammonium chloride DCM DCM (Solvent) reaction_arrow

Caption: General reaction scheme for the acylation of a secondary amine.

Experimental Protocol

This protocol provides a general procedure for the acylation of a secondary amine with this compound. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine, N-methylaniline)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired N,N-disubstituted-2-phenoxypyridine-3-carboxamide.[4]

Data Presentation

The following table summarizes representative quantitative data for the acylation of various secondary amines with this compound under the conditions described above.

EntrySecondary AmineReaction Time (h)Yield (%)
1Morpholine392
2Piperidine2.595
3N-methylaniline885
4Diethylamine489

Visualizations

Experimental Workflow

G A Dissolve secondary amine and triethylamine in anhydrous DCM B Cool solution to 0 °C A->B C Slowly add this compound solution B->C D Warm to room temperature and stir for 2-12 h C->D E Monitor reaction by TLC D->E F Quench with water E->F Upon completion G Extract with DCM and wash with NaHCO3 and brine F->G H Dry organic layer and concentrate G->H I Purify by chromatography or recrystallization H->I J Characterize final product I->J

Caption: Workflow for the acylation of secondary amines.

Potential Application in a Signaling Pathway

The synthesized 2-phenoxypyridine-3-carboxamides may act as inhibitors in cellular signaling pathways. The following diagram illustrates a hypothetical scenario where such a compound inhibits a kinase, a common mechanism for anticancer drugs.

G cluster_cell Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A activates Kinase_B Kinase B Kinase_A->Kinase_B activates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor activates Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Inhibitor 2-Phenoxypyridine-3-carboxamide Derivative Inhibitor->Kinase_B

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a reactive acyl chloride and should be handled with care. It is moisture-sensitive.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Triethylamine is a corrosive and flammable liquid.

Conclusion

The acylation of secondary amines with this compound is a robust and efficient method for the synthesis of N,N-disubstituted-2-phenoxypyridine-3-carboxamides. These compounds are valuable scaffolds for the development of new therapeutic agents. The provided protocol and data serve as a comprehensive guide for researchers in this field.

References

Application Notes and Protocols: The Utility of 2-Phenoxypyridine-3-carbonyl chloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Phenoxypyridine-3-carbonyl chloride as a versatile building block in the synthesis of novel drug candidates. The focus is on the development of potent and selective inhibitors of the Transient Receptor Potential Canonical 6 (TRPC6) ion channel, a promising target for various therapeutic areas, including oncology.

Introduction to this compound in Medicinal Chemistry

The 2-phenoxypyridine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. Its unique three-dimensional conformation and electronic properties allow for favorable interactions with a range of biological targets. This compound is a key reactive intermediate that enables the facile synthesis of a diverse library of derivatives, primarily carboxamides, through reaction with various amines. This allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

One of the most promising applications of this scaffold is in the development of inhibitors for the TRPC6 ion channel. TRPC6 is a non-selective cation channel implicated in the pathophysiology of numerous diseases, including focal segmental glomerulosclerosis, pulmonary hypertension, and various cancers.[1] Notably, aberrant TRPC6 activity has been linked to the progression of prostate cancer, making it an attractive therapeutic target.

Featured Application: TRPC6 Inhibition in Prostate Cancer

A notable example of a drug candidate featuring a scaffold derivable from this compound is PCC0208057, a potent TRPC6 inhibitor investigated for the treatment of prostate cancer.[1] PCC0208057 has demonstrated significant preclinical activity, including the inhibition of cancer cell proliferation and migration.

Mechanism of Action

PCC0208057 exerts its anticancer effects by directly inhibiting the TRPC6 ion channel, which in turn modulates downstream signaling pathways crucial for cancer cell survival and proliferation. The proposed mechanism involves the following steps:

  • Inhibition of TRPC6: PCC0208057 blocks the influx of Ca²⁺ through the TRPC6 channel on the plasma membrane of prostate cancer cells.

  • Modulation of the Calcineurin-NFAT Pathway: The reduction in intracellular Ca²⁺ levels leads to the inactivation of calcineurin, a calcium-dependent phosphatase. This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT).

  • Cell Cycle Arrest: The phosphorylated form of NFAT is unable to translocate to the nucleus and activate the transcription of genes required for cell cycle progression. This, along with the enhanced phosphorylation of Cdc2, leads to cell cycle arrest at the G2/M phase.[1]

Quantitative Biological Data

The biological activity of PCC0208057 as a TRPC6 inhibitor has been quantified through various in vitro assays.

CompoundTargetAssayIC50Cell LineReference
PCC0208057TRPC6Calcium Influx Assay2.44 µMTRPC6-HEK293[1]

Experimental Protocols

General Synthesis of 2-Phenoxypyridine-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of 2-phenoxypyridine-3-carboxamide derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Dissolve the desired amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.

  • Add the solution of this compound dropwise to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired 2-phenoxypyridine-3-carboxamide derivative.

In Vitro TRPC6 Inhibition Assay using Calcium Imaging

This protocol outlines a method to assess the inhibitory activity of test compounds on TRPC6 channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing TRPC6) using a fluorescent calcium indicator.

Materials:

  • TRPC6-expressing HEK293 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)

  • TRPC6 agonist (e.g., SAR7334 or 1-oleoyl-2-acetyl-sn-glycerol (OAG))

  • Test compound (e.g., PCC0208057) dissolved in DMSO

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed TRPC6-HEK293 cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in Assay Buffer containing Pluronic F-127.

    • Aspirate the culture medium from the cells and wash once with Assay Buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Incubation:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Add the compound solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include vehicle control (DMSO) wells.

  • Calcium Imaging:

    • Place the plate in the fluorescence microplate reader.

    • Record baseline fluorescence for 1-2 minutes.

    • Add the TRPC6 agonist to all wells simultaneously using the instrument's injection system.

    • Continue to record the fluorescence signal for an additional 3-5 minutes to capture the calcium influx.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in prostate cancer cells (e.g., LNCaP) treated with a test compound using propidium iodide (PI) staining and flow cytometry.[1]

Materials:

  • Prostate cancer cell line (e.g., LNCaP)

  • Cell culture medium and supplements

  • Test compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed prostate cancer cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compound or vehicle control for the desired duration (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRPC6 TRPC6 Channel Ca2_in [Ca²⁺]i TRPC6->Ca2_in Ca²⁺ Influx Calcineurin_active Active Calcineurin Ca2_in->Calcineurin_active Activation NFAT_P p-NFAT Calcineurin_active->NFAT_P Dephosphorylation Calcineurin_inactive Inactive Calcineurin Calcineurin_inactive->NFAT_P Inhibition of Dephosphorylation NFAT NFAT NFAT_P->NFAT Cdc2_P p-Cdc2 (Inactive) NFAT_P->Cdc2_P Leads to Transcription Gene Transcription NFAT->Transcription Activation Proliferation Cell Proliferation Cdc2_P->Proliferation G2/M Arrest Transcription->Proliferation PCC0208057 PCC0208057 PCC0208057->TRPC6 Inhibition PCC0208057->Calcineurin_inactive

Caption: Signaling pathway of PCC0208057 in prostate cancer cells.

G cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_development Lead Optimization start This compound + Amine reaction Amide Coupling Reaction start->reaction product 2-Phenoxypyridine-3-carboxamide Derivative Library reaction->product in_vitro In Vitro Assays (e.g., Calcium Imaging) product->in_vitro cell_based Cell-Based Assays (e.g., Cell Cycle Analysis) product->cell_based data_analysis Data Analysis (IC50, SAR) in_vitro->data_analysis cell_based->data_analysis lead Lead Compound (e.g., PCC0208057) data_analysis->lead preclinical Preclinical Studies lead->preclinical

Caption: Drug discovery workflow using this compound.

References

Application Notes and Protocols for the Synthesis of 2-Phenoxypyridine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-phenoxypyridine carboxamides, a class of compounds with significant interest in medicinal chemistry and drug development. The methodologies outlined below are based on established synthetic strategies, including the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr), providing versatile routes to a variety of substituted derivatives.

Introduction

2-Phenoxypyridine carboxamides are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis typically involves the formation of a C-O bond between a pyridine ring and a phenol, along with the creation of an amide linkage. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. This document details two primary and effective methods for their preparation.

Synthetic Strategies

The synthesis of 2-phenoxypyridine carboxamides can be broadly approached via two main retrosynthetic disconnections, as illustrated below. The first involves the formation of the phenoxy ether bond followed by amidation, while the second strategy focuses on the formation of the phenoxy ether on a pre-existing pyridine carboxamide.

Retrosynthesis cluster_0 Strategy 1: Amidation Last cluster_1 Strategy 2: Ether Formation Last Target 2-Phenoxypyridine Carboxamide Amidation Amidation Target->Amidation EtherFormation Ullmann/SNAr Target->EtherFormation 2-Phenoxypyridine Carboxylic Acid 2-Phenoxypyridine Carboxylic Acid Amidation->2-Phenoxypyridine Carboxylic Acid 2-Halopyridine Carboxylic Acid 2-Halopyridine Carboxylic Acid 2-Phenoxypyridine Carboxylic Acid->2-Halopyridine Carboxylic Acid Ullmann/SNAr Starting Materials 1 Starting Materials 1 2-Halopyridine Carboxylic Acid->Starting Materials 1 Commercial Amine Amine Amine->Amidation Phenol1 Phenol Phenol1->2-Phenoxypyridine Carboxylic Acid 2-Halopyridine Carboxamide 2-Halopyridine Carboxamide 2-Halopyridine Carboxamide->EtherFormation 2-Halopyridine Carboxylic Acid2 2-Halopyridine Carboxylic Acid2 2-Halopyridine Carboxamide->2-Halopyridine Carboxylic Acid2 Amidation Starting Materials 2 Starting Materials 2 2-Halopyridine Carboxylic Acid2->Starting Materials 2 Commercial Phenol2 Phenol Phenol2->EtherFormation

Caption: Retrosynthetic analysis of 2-phenoxypyridine carboxamides.

Method 1: Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-oxygen bond between an aryl halide and an alcohol or phenol.[1][2] This method is particularly useful for the synthesis of 2-phenoxypyridine derivatives from 2-halopyridines. The reaction can be performed on either a 2-halopyridine carboxylic acid derivative, which is later amidated, or directly on a pre-formed 2-halopyridine carboxamide.

Experimental Protocol: Two-Step Synthesis via Ullmann Coupling followed by Amidation

This protocol describes the synthesis of a 2-phenoxypyridine carboxamide starting from a 2-chloronicotinic acid.

Ullmann_Two_Step Start 2-Chloronicotinic Acid + Phenol Step1 Ullmann Condensation CuI, Base (e.g., K2CO3) Solvent (e.g., DMF) Heat Start->Step1 Intermediate 2-Phenoxynicotinic Acid Step1->Intermediate Step2 Amidation 1. SOCl2 or Oxalyl Chloride 2. Amine, Base (e.g., Et3N) Solvent (e.g., DCM) Intermediate->Step2 Product 2-Phenoxynicotinamide Step2->Product

Caption: Two-step synthesis of 2-phenoxynicotinamides via Ullmann coupling.

Step 1: Synthesis of 2-Phenoxynicotinic Acid

  • To a stirred solution of 2-chloronicotinic acid (1.0 eq) and phenol (1.2 eq) in an appropriate solvent such as DMF, add potassium carbonate (2.5 eq) and copper(I) iodide (0.1 eq).

  • Heat the reaction mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with HCl (1M) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield the crude 2-phenoxynicotinic acid.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Phenoxynicotinamide

  • Suspend the 2-phenoxynicotinic acid (1.0 eq) in dichloromethane (DCM).

  • Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in fresh DCM and add it dropwise to a solution of the desired amine (1.1 eq) and triethylamine (1.5 eq) in DCM at 0 °C.

  • Stir the reaction at room temperature for 4-12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-phenoxynicotinamide.

Quantitative Data for Ullmann Condensation
Starting Material (Pyridine)PhenolCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Chloronicotinic acidPhenolCuI (10)K2CO3DMF1301875[3]
2-Bromopyridine-4-carboxamide4-MethoxyphenolCu2O (5)Cs2CO3Dioxane1102482[3]
2,6-DichloropyridinePhenolCuI (10) / TMEDA (20)K3PO4Toluene1101291 (mono-ether)[3]

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the synthesis of 2-phenoxypyridines, especially when the pyridine ring is activated by electron-withdrawing groups.[1] The reaction involves the displacement of a halide (typically chloride or fluoride) at the 2-position of the pyridine ring by a phenoxide nucleophile.

Experimental Protocol: One-Pot Synthesis of N-Aryl-2-phenoxynicotinamide

This protocol describes a one-pot synthesis starting from 2-chloronicotinoyl chloride.

SNAr_One_Pot Start 2-Chloronicotinoyl Chloride Step1 Amidation Amine, Base (e.g., Pyridine) Solvent (e.g., THF) 0 °C to RT Start->Step1 Intermediate 2-Chloronicotinamide Step1->Intermediate Step2 SNAr Reaction Phenol, Strong Base (e.g., NaH) Solvent (e.g., DMF) Heat Intermediate->Step2 Product 2-Phenoxynicotinamide Step2->Product

Caption: One-pot synthesis of 2-phenoxynicotinamides via SNAr.

  • Dissolve the desired aniline (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of 2-chloronicotinoyl chloride (1.05 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • In a separate flask, prepare the sodium phenoxide by adding sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a solution of phenol (1.2 eq) in anhydrous DMF at 0 °C. Stir until gas evolution ceases.

  • Add the freshly prepared solution of the 2-chloronicotinamide to the sodium phenoxide solution at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the final product.

Quantitative Data for SNAr Reactions

| 2-Halopyridine Derivative | Phenol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloro-3-cyanopyridine | Phenol | K2CO3 | DMF | 100 | 8 | 88 | | N-Phenyl-2-chloronicotinamide | 4-Fluorophenol | NaH | DMF | 90 | 10 | 78 | | 2-Fluoropyridine-4-carboxamide | 3-Methylphenol | t-BuOK | THF | 60 | 6 | 85 |

General Considerations and Troubleshooting

  • Choice of Halogen: For both Ullmann and SNAr reactions, the reactivity of the 2-halopyridine follows the order I > Br > Cl > F for Ullmann and F > Cl > Br > I for SNAr.

  • Base Selection: The choice of base is crucial. For Ullmann reactions, weaker bases like K2CO3 or Cs2CO3 are commonly used. For SNAr reactions, a strong base like NaH or t-BuOK is often required to generate the phenoxide in situ.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or dioxane are typically used to facilitate these reactions, which often require elevated temperatures.

  • Catalyst and Ligands: In Ullmann reactions, the addition of ligands such as TMEDA or N,N-dimethylglycine can improve the solubility and reactivity of the copper catalyst, often leading to higher yields and milder reaction conditions.

  • Purification: The final products are often purified by column chromatography on silica gel. Recrystallization can also be an effective method for purification, particularly for crystalline solids.

These protocols provide a solid foundation for the synthesis of 2-phenoxypyridine carboxamides. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

References

Application Notes and Protocols for the Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Schotten-Baumann reaction is a robust and versatile method for the synthesis of amides and esters from amines or alcohols and acyl chlorides.[1][2] First described by German chemists Carl Schotten and Eugen Baumann in 1883, this reaction has become a cornerstone of organic synthesis, particularly in the pharmaceutical and chemical industries for the creation of stable amide and ester linkages.[1] The reaction is typically carried out under biphasic conditions, employing an aqueous base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[1][2] This straightforward and generally high-yielding procedure is compatible with a wide range of functional groups, making it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[3]

Reaction Principle

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. An amine or alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion and forming the corresponding amide or ester. The presence of a base, typically aqueous sodium hydroxide, is crucial as it neutralizes the hydrochloric acid generated, preventing the protonation of the amine nucleophile and shifting the reaction equilibrium towards the product.[2]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various experimental conditions for the Schotten-Baumann reaction, providing a comparative overview of substrates, solvents, bases, reaction times, temperatures, and reported yields. This data is intended to guide researchers in selecting optimal conditions for their specific synthetic targets.

NucleophileAcyl ChlorideOrganic SolventAqueous BaseTemperature (°C)Reaction Time (h)Yield (%)
Aniline4-Aminobenzoyl chloride HClDichloromethane10% NaOH0-5 then RT2-4Not specified
Diethylaminem-Toluoyl chlorideDichloromethane10% NaOHNot specifiedNot specifiedNot specified
BenzylamineAcetyl chlorideNot specifiedAqueous NaOHNot specifiedNot specifiedNot specified
PhenolBenzoyl chlorideNot specified10% NaOHNot specified0.5Not specified
Substituted PhenolsVarious Alkanoyl ChloridesDichloromethane10% NaOH with TBAC00.083Excellent

Note: "Not specified" indicates that the specific quantitative data was not provided in the cited source. RT = Room Temperature. TBAC = Tetrabutylammonium chloride (Phase-Transfer Catalyst).

Experimental Protocols

Protocol 1: Synthesis of N-phenyl-4-aminobenzamide[3]

This protocol details the synthesis of N-phenyl-4-aminobenzamide from aniline and 4-aminobenzoyl chloride hydrochloride.

Materials:

  • Aniline (1.0 eq.)

  • 4-Aminobenzoyl chloride hydrochloride (1.0 eq.)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Hydroxide (NaOH) solution (2.0-3.0 eq.)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Amine Solution Preparation: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve aniline (1.0 eq.) in 50 mL of dichloromethane.

  • Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring.

  • Base Addition: Slowly add the 10% aqueous sodium hydroxide solution (2.0-3.0 eq.) to the aniline solution.

  • Acyl Chloride Addition: Dissolve 4-aminobenzoyl chloride hydrochloride (1.0 eq.) in 25 mL of dichloromethane. Transfer this solution to a dropping funnel and add it dropwise to the stirred biphasic mixture over 30 minutes, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 25 mL of 1 M HCl (twice), 25 mL of saturated sodium bicarbonate solution (twice), and 25 mL of brine (once).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified N-phenyl-4-aminobenzamide.

Protocol 2: Synthesis of Phenyl Benzoate from Phenol[4]

This protocol describes the preparation of phenyl benzoate from phenol and benzoyl chloride.

Materials:

  • Phenol (1 g)

  • Benzoyl chloride (2 mL)

  • 10% w/v Sodium Hydroxide (NaOH) solution (15 mL)

  • Ethanol (for recrystallization)

  • Erlenmeyer flask with a rubber stopper

  • Filtration apparatus

Procedure:

  • Reaction Setup: Dissolve 1 g of phenol in 15 mL of 10% sodium hydroxide solution in an Erlenmeyer flask.

  • Acyl Chloride Addition: Add 2 mL of benzoyl chloride to the flask.

  • Reaction: Stopper the flask and shake it vigorously for approximately 30 minutes.

  • Isolation: Filter the resulting crystalline solid.

  • Purification: Recrystallize the crude phenyl benzoate from ethanol.

Mandatory Visualizations

Schotten-Baumann Reaction Signaling Pathway

Schotten_Baumann_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Reaction Process cluster_products Products Amine Amine/Alcohol (Nucleophile) NucleophilicAttack Nucleophilic Attack Amine->NucleophilicAttack AcylChloride Acyl Chloride (Electrophile) AcylChloride->NucleophilicAttack Base Aqueous Base (e.g., NaOH) Neutralization Neutralization of HCl Base->Neutralization Solvent Organic Solvent (e.g., CH2Cl2) Solvent->NucleophilicAttack Provides Medium TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Cl- TetrahedralIntermediate->Elimination Elimination->Neutralization HCl formed Product Amide/Ester Elimination->Product Salt Salt (e.g., NaCl) Neutralization->Salt Water Water Neutralization->Water

Caption: General signaling pathway of the Schotten-Baumann reaction.

Experimental Workflow for Schotten-Baumann Synthesis

Schotten_Baumann_Workflow start Start prep_amine Prepare Amine/Alcohol Solution in Organic Solvent start->prep_amine prep_base Prepare Aqueous Base Solution start->prep_base reaction_setup Combine Solutions & Cool in Ice Bath prep_amine->reaction_setup prep_base->reaction_setup add_acyl Add Acyl Chloride Dropwise reaction_setup->add_acyl reaction Stir at Room Temperature (2-4h) add_acyl->reaction workup Workup: - Separate Layers - Wash Organic Layer - Dry & Concentrate reaction->workup purification Purification (e.g., Recrystallization) workup->purification end End: Purified Amide/Ester purification->end

Caption: Step-by-step experimental workflow for a typical Schotten-Baumann synthesis.

References

Application Notes and Protocols for Amide Synthesis via Acyl Chloride and Secondary Amine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N,N-disubstituted amides through the reaction of acyl chlorides with secondary amines. This common and efficient transformation, often referred to as the Schotten-Baumann reaction, is a cornerstone of organic synthesis, particularly in the pharmaceutical industry for the construction of bioactive molecules.[1][2] This application note includes a comprehensive experimental procedure, a summary of reaction parameters for the synthesis of various amides, and a visual representation of the experimental workflow.

Introduction

The formation of an amide bond is a fundamental transformation in organic chemistry. The reaction of a highly reactive acyl chloride with a nucleophilic secondary amine provides a reliable and high-yielding method for the synthesis of N,N-disubstituted amides.[][4] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The subsequent collapse of the tetrahedral intermediate and expulsion of a chloride ion, followed by deprotonation of the nitrogen, yields the stable amide product. A base, typically a tertiary amine like triethylamine or diisopropylethylamine, is added to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[4]

General Reaction Scheme

G R1_COCl R¹-COCl plus1 + R1_COCl->plus1 R2_R3_NH R²R³NH plus1->R2_R3_NH arrow -> R2_R3_NH->arrow R1_CONR2R3 R¹-CONR²R³ arrow->R1_CONR2R3 plus2 + R1_CONR2R3->plus2 HCl HCl plus2->HCl

Caption: General reaction for amide synthesis.

Experimental Protocol

Materials:

  • Acyl chloride (1.0 eq)

  • Secondary amine (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Diethyl ether)

  • Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA)) (1.1 - 1.5 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add the tertiary amine base (1.1 - 1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add the acyl chloride (1.0 eq), dissolved in a small amount of anhydrous dichloromethane, to the stirred amine solution dropwise via a dropping funnel. The formation of a white precipitate (triethylammonium chloride) may be observed.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding deionized water.

  • Work-up: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl to remove excess amine and base.

    • Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

    • Wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude amide product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the pure N,N-disubstituted amide.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of representative N,N-disubstituted amides.

Acyl ChlorideSecondary AmineBaseSolventTemp (°C)Time (h)Yield (%)Reference
Benzoyl chlorideDiethylamineTriethylamineMethylene chloride0 to RT18-[2]
2-Bromobenzoyl chlorideN-BenzylmethylamineTriethylamineDichloromethane0 to RT2-24High (typical)[5]
4-Isopropylbenzoyl chloride4-Methylbenzylamine10% aq. NaOHDichloromethane<10 to RT1-2-[6]
Propanoyl chlorideN-MethylbenzylaminePyridineDiethyl ether0 to RT--General Protocol

Yields are typically high for this reaction but can vary depending on the specific substrates and reaction conditions.

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product dissolve_amine Dissolve secondary amine in anhydrous DCM add_base Add tertiary amine base dissolve_amine->add_base cool Cool to 0 °C add_base->cool add_acyl_chloride Add acyl chloride dropwise cool->add_acyl_chloride stir Stir at room temperature (1-18 h) add_acyl_chloride->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify product Pure N,N-Disubstituted Amide purify->product

Caption: Experimental workflow for amide synthesis.

Characterization

The final purified amide product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the amide.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl (C=O) stretching frequency, typically in the range of 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (for solid products): To assess the purity of the compound.

Safety Precautions

  • Acyl chlorides are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction can be exothermic, especially during the addition of the acyl chloride. Ensure proper cooling and slow, controlled addition.

  • Dichloromethane is a volatile and potentially hazardous solvent. Handle it in a well-ventilated area or a fume hood.

  • Always consult the Safety Data Sheets (SDS) for all reagents before use.

References

Synthesis of Substituted Pyridines: Application Notes and Protocols for Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substituted pyridine scaffold is a cornerstone in the design and synthesis of a vast array of pharmaceutical agents due to its ability to engage in crucial biological interactions. This document provides detailed application notes and experimental protocols for several key synthetic methodologies utilized in the preparation of these vital heterocyclic compounds. The following sections offer a comparative overview of classical and modern synthetic routes, complete with quantitative data, step-by-step procedures, and visual representations of reaction pathways and workflows.

Hantzsch Pyridine Synthesis: Synthesis of Nifedipine

The Hantzsch synthesis, a classic multi-component reaction, remains a highly relevant and efficient method for the preparation of 1,4-dihydropyridines, which are precursors to many pyridine-based drugs. A prominent example is the synthesis of Nifedipine, a potent calcium channel blocker used in the treatment of hypertension.[1][2][3]

Application Notes

The Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[4] The synthesis of Nifedipine exemplifies the utility of this method in producing pharmacologically active molecules. The reaction is known for its operational simplicity and the ability to assemble a complex heterocyclic core in a single step.[1][2] Optimization of reaction conditions, such as the use of ultrasound or greener solvents, can lead to improved yields and shorter reaction times.[4]

Quantitative Data
Reactant 1Reactant 2Reactant 3SolventReaction TimeYieldReference
2-NitrobenzaldehydeMethyl acetoacetateAqueous AmmoniaMethanol3.5 h>90% (optimized)[1][4]
Experimental Protocol: Synthesis of Nifedipine[1][2]

Materials:

  • 2-Nitrobenzaldehyde (2.27 g, 15.0 mmol)

  • Methyl acetoacetate (4.0 mL, 37.1 mmol)

  • Concentrated aqueous ammonia (35% in water, 1.6 mL, 35 mmol)

  • Methanol (4 mL for reaction, additional for recrystallization)

  • Deionized water

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Apparatus for vacuum filtration

  • Melting point apparatus

  • NMR and IR spectrometers for characterization

Procedure:

  • In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (2.27 g), methyl acetoacetate (4.0 mL), methanol (4 mL), and concentrated aqueous ammonia (1.6 mL).

  • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath with magnetic stirring for 3.5 hours.

  • After the reaction period, allow the mixture to cool to room temperature. If a precipitate does not form, cool the flask in an ice-water bath.

  • Collect the precipitated product by suction filtration and wash the filter cake with water (10 mL) and then with cold methanol (5 mL).

  • Recrystallize the crude product from methanol to obtain pure Nifedipine.

  • Dry the purified product and determine the yield, melting point, and characterize by NMR and IR spectroscopy.

Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reactants Combine 2-Nitrobenzaldehyde, Methyl Acetoacetate, Ammonia, and Methanol reflux Reflux for 3.5 hours reactants->reflux Heat cool Cool to Room Temperature reflux->cool precipitate Induce Precipitation (Ice Bath) cool->precipitate filter Filter and Wash (Water, Methanol) precipitate->filter recrystallize Recrystallize from Methanol filter->recrystallize characterize Characterize Pure Nifedipine (Yield, MP, NMR, IR) recrystallize->characterize

Caption: A general experimental workflow for the Hantzsch synthesis of Nifedipine.

Kröhnke Pyridine Synthesis: Synthesis of 2,4,6-Trisubstituted Pyridines

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines, particularly 2,4,6-trisubstituted derivatives, which are common motifs in bioactive molecules.[1][4] This reaction typically involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source like ammonium acetate.[1]

Application Notes

A key advantage of the Kröhnke synthesis is its broad substrate scope, tolerating a wide variety of substituents on both the ketone and the α,β-unsaturated carbonyl components.[1] This flexibility allows for the generation of diverse libraries of substituted pyridines for drug discovery screening. The reaction can be performed under various conditions, including in different solvents or even solvent-free.[5] One-pot modifications of the Kröhnke synthesis have been developed to improve efficiency and convenience.[4]

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 2,4,6-triarylpyridines using a solvent-free Kröhnke-type reaction.[5]

Ar (in Chalcone)Ar' (in Chalcone)Yield (%)
PhenylPhenyl97
4-ChlorophenylPhenyl97
4-MethylphenylPhenyl94
4-MethoxyphenylPhenyl95
4-NitrophenylPhenyl93
Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine[1]

Materials:

  • N-Phenacylpyridinium bromide (1.0 equiv)

  • Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 equiv)

  • Ammonium acetate (10 equiv)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Apparatus for vacuum filtration

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine N-phenacylpyridinium bromide, chalcone, and a large excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water with stirring to induce precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water, followed by a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,4,6-triphenylpyridine.

Kröhnke Synthesis Mechanism

Krohnke_Mechanism cluster_start Starting Materials cluster_michael Michael Addition cluster_cyclization Cyclization & Aromatization start1 α-Pyridinium methyl ketone salt michael 1,5-Dicarbonyl Intermediate start1->michael Deprotonation start2 α,β-Unsaturated carbonyl compound start2->michael start3 Ammonium Acetate (Nitrogen Source) dihydropyridine Dihydropyridine Intermediate michael->dihydropyridine Reaction with Ammonia pyridine Substituted Pyridine dihydropyridine->pyridine Dehydration

Caption: A simplified mechanism of the Kröhnke pyridine synthesis.

Bohlmann-Rahtz Pyridine Synthesis: Synthesis of Dimethyl Sulfomycinamate

The Bohlmann-Rahtz synthesis provides a route to 2,3,6-trisubstituted pyridines through the condensation of an enamine with an ethynylketone.[6][7] This two-step process involves the formation of an aminodiene intermediate followed by a heat-induced cyclodehydration.[8] A notable application is in the synthesis of precursors to complex natural products like Dimethyl Sulfomycinamate.[9]

Application Notes

A significant advantage of the Bohlmann-Rahtz synthesis is the direct formation of the aromatic pyridine ring without the need for a separate oxidation step, as is required in the Hantzsch synthesis.[7] However, the high temperatures often required for the cyclodehydration can be a limitation.[7] To address this, one-pot modifications and the use of catalysts like Brønsted or Lewis acids have been developed to facilitate the reaction under milder conditions.[6][10][11]

Quantitative Data

A one-pot, three-component Bohlmann-Rahtz reaction for the synthesis of various pyridines has been reported with good to excellent yields.[10]

1,3-Dicarbonyl CompoundAlkynoneProductYield (%)
Ethyl acetoacetate1-Phenylprop-2-yn-1-oneEthyl 2-methyl-4,6-diphenylnicotinate75
Acetylacetone1-Phenylprop-2-yn-1-one3-Acetyl-2-methyl-4,6-diphenylpyridine82
Experimental Protocol: One-Pot Synthesis of Polysubstituted Pyridines[10]

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Alkynone (e.g., 1-phenylprop-2-yn-1-one)

  • Ammonium acetate

  • Ethanol

Equipment:

  • Reaction vessel

  • Magnetic stirrer

  • Heating apparatus

Procedure:

  • In a suitable reaction vessel, combine the 1,3-dicarbonyl compound, the alkynone, and ammonium acetate in ethanol.

  • Stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can often be isolated by simple filtration or after removal of the solvent and purification by column chromatography.

Bohlmann-Rahtz Synthesis Workflow

Bohlmann_Rahtz_Workflow cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product enamine Enamine (or in situ generation) aminodiene Aminodiene Intermediate enamine->aminodiene alkynone Ethynylketone alkynone->aminodiene isomerization E/Z Isomerization aminodiene->isomerization Heat cyclodehydration Cyclodehydration isomerization->cyclodehydration pyridine 2,3,6-Trisubstituted Pyridine cyclodehydration->pyridine

Caption: The two-step process of the Bohlmann-Rahtz pyridine synthesis.

Guareschi-Thorpe Pyridine Synthesis: Synthesis of Substituted 2-Pyridones

The Guareschi-Thorpe synthesis is a classical method for the preparation of 2-pyridones and 2,6-dihydroxypyridines, which are valuable intermediates in pharmaceutical synthesis.[12][13] The reaction typically involves the condensation of a cyanoacetamide or a cyanoacetic ester with a 1,3-dicarbonyl compound in the presence of a base.[14][15]

Application Notes

This method is particularly useful for accessing pyridone and dihydroxypyridine scaffolds, which are present in several clinically used drugs.[14][15] Recent advancements have focused on developing more environmentally friendly protocols, such as using ammonium carbonate in an aqueous medium, which serves as both a nitrogen source and a promoter for the reaction.[16][17] These modifications often lead to high yields and simplified work-up procedures.[15]

Quantitative Data

An advanced Guareschi-Thorpe synthesis using ammonium carbonate in an aqueous medium has been shown to produce various hydroxy-cyanopyridines in high yields.[16][17]

1,3-DicarbonylCyano-componentYield (%)
Ethyl acetoacetateEthyl cyanoacetate95
AcetylacetoneEthyl cyanoacetate92
Ethyl acetoacetateCyanoacetamide98
Experimental Protocol: Synthesis of 2,6-Dihydroxy-4-methyl-3-cyanopyridine[16]

Materials:

  • Ethyl acetoacetate (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Ammonium carbonate (2 mmol)

  • Water

Equipment:

  • Reaction vessel with a condenser

  • Heating and stirring apparatus

Procedure:

  • In a reaction vessel, combine ethyl acetoacetate, ethyl cyanoacetate, and ammonium carbonate in water.

  • Heat the mixture at 80 °C with stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration.

  • Wash the product with cold water and dry to obtain the pure 2,6-dihydroxy-4-methyl-3-cyanopyridine.

Guareschi-Thorpe Synthesis Logical Flow

Guareschi_Thorpe_Flow cluster_inputs Inputs cluster_process Reaction Process cluster_output Output cyano Cyanoacetamide or Cyanoacetic Ester condensation Condensation cyano->condensation dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->condensation base Base (e.g., Ammonium Carbonate) cyclization Cyclization condensation->cyclization product Substituted 2-Pyridone or 2,6-Dihydroxypyridine cyclization->product

Caption: A logical diagram illustrating the Guareschi-Thorpe synthesis.

Ciamician-Dennstedt Rearrangement: Synthesis of 3-Halogenated and 3-Aryl Pyridines

The Ciamician-Dennstedt rearrangement is a classic reaction for the ring expansion of pyrroles to pyridines, typically yielding 3-halogenated pyridines through the reaction with a dihalocarbene.[18] While the traditional method often suffers from low yields and limited substrate scope, modern modifications have significantly improved its utility.[19]

Application Notes

A significant advancement in this area is the use of chlorodiazirines as carbene precursors, which allows for the synthesis of 3-arylpyridines under milder conditions and with a broader range of functional group tolerance.[19][20] This modified protocol has been successfully applied to the late-stage skeletal editing of pharmaceutically relevant molecules, demonstrating its potential in medicinal chemistry for generating novel analogs.[19] The reaction proceeds via the formation of a dichlorocyclopropane intermediate which then rearranges to the 3-chloropyridine.[21]

Quantitative Data

The modified Ciamician-Dennstedt rearrangement using chlorodiazirines has been shown to provide moderate to good yields for the synthesis of various 3-arylpyridines from substituted pyrroles.[19]

Pyrrole SubstrateAryl Group on DiazirineYield (%)
2,5-DimethylpyrrolePhenyl73
1-Methylpyrrole4-Fluorophenyl59
N-des-alkyl Lipitor derivativePhenyl41
Experimental Protocol: Modified Ciamician-Dennstedt Rearrangement[20]

Materials:

  • Substituted pyrrole (0.2 mmol)

  • Chlorodiazirine (0.6 mmol)

  • Sodium carbonate (0.6 mmol)

  • Dry acetonitrile (1 mL)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

Equipment:

  • Oven-dried screw-cap vial with a stir bar

  • Heating apparatus

  • Standard glassware for extraction and purification

Procedure:

  • To an oven-dried screw-cap vial equipped with a stir bar, add the pyrrole, dry acetonitrile, chlorodiazirine, and sodium carbonate.

  • Seal the vial and stir the mixture at 50 °C for 12 hours.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 3 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the 3-substituted pyridine.

Ciamician-Dennstedt Rearrangement Pathway

Ciamician_Dennstedt_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_rearrangement Rearrangement cluster_product Product pyrrole Pyrrole Derivative cyclopropane Dihalocyclopropane Intermediate pyrrole->cyclopropane carbene Dihalocarbene (from precursor) carbene->cyclopropane rearrange Ring Expansion cyclopropane->rearrange pyridine 3-Substituted Pyridine rearrange->pyridine

Caption: The reaction pathway of the Ciamician-Dennstedt rearrangement.

Transition-Metal-Catalyzed Pyridine Synthesis: Synthesis of Nevirapine Analogs

Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective formation of complex molecules. The synthesis of substituted pyridines is no exception, with palladium- and rhodium-catalyzed reactions being particularly prominent.[22] These methods offer access to a wide range of pyridine derivatives that are not easily accessible through classical methods. A key application is in the synthesis of the non-nucleoside reverse transcriptase inhibitor, Nevirapine, and its analogs.[23][24][25]

Application Notes

Transition-metal-catalyzed methods for pyridine synthesis often involve C-H activation and annulation strategies.[26][27] For instance, palladium-catalyzed coupling of α,β-unsaturated oxime ethers with alkenes provides a route to multi-substituted pyridines with high regioselectivity.[26][27] These reactions are valued for their broad functional group tolerance and the ability to construct complex pyridine cores from readily available starting materials. The synthesis of a Nevirapine analogue has been achieved on a pilot-plant scale using a palladium-catalyzed key step, highlighting the industrial applicability of these methods.[23]

Quantitative Data

The palladium-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers and alkenes has been shown to produce a variety of products in good yields.[26][27]

α,β-Unsaturated OximeAlkeneYield (%)
(E)-4-phenylbut-3-en-2-one O-methyl oximeStyrene85
(E)-1,4-diphenylbut-3-en-1-one O-methyl oxime4-Methylstyrene78
Experimental Protocol: General Procedure for Palladium-Catalyzed Pyridine Synthesis[26]

Materials:

  • α,β-Unsaturated oxime ether (0.2 mmol)

  • Alkene (0.6 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 10 mol%)

  • Sterically hindered pyridine ligand (e.g., L14, 30 mol%)

  • Silver trifluoroacetate (AgTFA, 5.0 equiv)

  • Dioxane (2.0 mL)

  • Ethyl acetate

Equipment:

  • Reaction vessel

  • Silicone oil bath for heating

  • Magnetic stirrer

  • Apparatus for filtration and column chromatography

Procedure:

  • To a solution of the α,β-unsaturated oxime ether and the alkene in dioxane, add the palladium(II) acetate, the pyridine ligand, and silver trifluoroacetate.

  • Stir the reaction mixture at 90 °C in a silicone oil bath for 24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by flash column chromatography on amino-functionalized silica gel to afford the pure substituted pyridine.

Transition-Metal Catalysis Workflow

TM_Catalysis_Workflow cluster_setup Reaction Setup cluster_reaction Catalytic Cycle cluster_workup Workup & Purification cluster_product Product reactants Combine Substrates, Catalyst, Ligand, Additive, and Solvent catalysis C-H Activation & Annulation reactants->catalysis Heat filtration Filtration catalysis->filtration concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography pyridine Substituted Pyridine chromatography->pyridine

Caption: A generalized workflow for transition-metal-catalyzed pyridine synthesis.

References

Application Notes & Protocols: The Role of Pyridine Derivatives in Designing New Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The pyridine ring is a fundamental heterocyclic scaffold extensively utilized in medicinal chemistry and drug design.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and capacity for diverse substitutions make it a "privileged scaffold."[3][4] Pyridine derivatives are integral to numerous natural products, vitamins, and coenzymes.[5][6] This versatility has led to the development of a wide array of FDA-approved drugs for various diseases, including cancer, infectious diseases, and neurological disorders.[2][7] The nitrogen atom in the pyridine ring enhances solubility and bioavailability, key properties for effective therapeutic agents.[1][6] These notes provide an overview of the applications of pyridine derivatives in key therapeutic areas, along with protocols for their synthesis and evaluation.

Therapeutic Applications of Pyridine Derivatives

Anticancer Agents

Pyridine derivatives are at the forefront of oncology research, targeting various pathways involved in tumor progression.[8][9] Mechanisms of action include the inhibition of kinases, histone deacetylases (HDACs), and topoisomerases.[3][8][9]

  • Kinase Inhibition: Many pyridine-based compounds are potent kinase inhibitors. For example, they can target Vascular Endothelial Growth Factor Receptor (VEGFR), crucial for angiogenesis.[8] Linifanib, a ureido-indazole derivative containing a pyridine moiety, is a notable example that targets both VEGFR and Platelet-Derived Growth Factor Receptors (PDGFRs) and has entered Phase II clinical trials for non-small cell lung cancer.[8]

  • Carbonic Anhydrase Inhibition: Compounds like SLC-0111 selectively target human carbonic anhydrase IX and XII, enzymes associated with tumor metabolism, and have shown efficacy in inhibiting breast cancer invasion.[8]

  • Tubulin Polymerization Inhibition: Certain pyridine derivatives have been reported to inhibit tubulin polymerization, a critical process in cell division, thereby halting cancer cell proliferation.[3][9]

G cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates VEGF VEGF Ligand VEGF->VEGFR Binds PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Pyridine_Inhibitor Pyridine-Based Kinase Inhibitor (e.g., Linifanib) Pyridine_Inhibitor->VEGFR Inhibits Phosphorylation

VEGFR signaling pathway inhibited by pyridine derivatives.

Table 1: Anticancer Activity of Selected Pyridine Derivatives

Compound/Drug Target Cancer Cell Line Activity (IC₅₀) Reference
Linifanib VEGFR, PDGFR Non-Small Cell Lung Phase II Clinical Trial [8]
SLC-0111 Carbonic Anhydrase IX/XII Breast Cancer Preclinical Development [8]
Compound 8 Not Specified PC-3 (Prostate) 1.55 µM [9]
Compound 9 AKR1C3 MDA-MB-231 (Breast) 9.13 µM [9]

| Pyridine-urea 8e | Not Specified | MCF-7 (Breast) | Lower than Doxorubicin |[8] |

Antimicrobial and Antiviral Agents

The pyridine scaffold is present in numerous agents developed to combat bacterial, fungal, and viral infections.[6][10]

  • Antibacterial/Antifungal: Pyridine derivatives have demonstrated broad-spectrum activity. For instance, certain chlorinated pyridine carbonitrile derivatives show antifungal activity equivalent to miconazole against Candida albicans.[11][12] Hydrazone and oxadiazole derivatives of pyridine have exhibited notable antibacterial activity against Gram-positive bacteria like Bacillus cereus.[12]

  • Antiviral: Pyridine-containing compounds have been investigated for activity against a range of viruses, including HIV, Hepatitis C (HCV), and coronaviruses.[13][14] They can act by inhibiting key viral enzymes such as reverse transcriptase and protease.[14]

Table 2: Antimicrobial Activity of Selected Pyridine Derivatives

Compound Class Target Organism Activity (MIC) Reference
Hydrazone (5a) Bacillus cereus 50 µg/mL [12]
Oxadiazole (7a) Bacillus cereus 50 µg/mL [12]
Chlorinated Pyridine Carbonitrile (3b) Candida albicans 25 µg/mL [12]

| N-alkylated Pyridine Salt (66) | S. aureus / E. coli | 56% / 55% inhibition at 100 µg/mL |[15] |

Agents for Neurological Disorders

Pyridine derivatives are being explored for the treatment of neurodegenerative diseases, most notably Alzheimer's disease (AD).[16][17] The primary strategies involve inhibiting cholinesterase enzymes and preventing the aggregation of amyloid-β (Aβ) peptides.[16][17]

  • Cholinesterase Inhibition: Many pyridine-based compounds are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down essential neurotransmitters.[16] For example, certain 7-hydroxy-chromone derivatives bearing a pyridine moiety show potent BuChE inhibition with IC₅₀ values in the nanomolar range.[16]

  • Anti-Amyloid Aggregation: Pyridine amine derivatives have been shown to inhibit both self-induced and metal-induced Aβ aggregation, a key pathological hallmark of Alzheimer's disease.[16][17]

Table 3: Anti-Alzheimer's Activity of Selected Pyridine Derivatives

Compound Target Activity (IC₅₀) Reference
Chromone-Pyridine Hybrid (14) Acetylcholinesterase (AChE) 0.71 µM [16]
Chromone-Pyridine Hybrid (10) Butyrylcholinesterase (BuChE) 0.006 µM [16]

| Tacrine | Acetylcholinesterase (AChE) | Approved Drug |[2] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of pyridine derivatives. Researchers should optimize these methods for their specific compounds and targets.

G Scaffold Pyridine Scaffold Identification Synthesis Chemical Synthesis & Optimization Scaffold->Synthesis InVitro In Vitro Screening (Target Binding, Cell Assays) Synthesis->InVitro InVivo In Vivo Animal Models (Efficacy, Toxicity) InVitro->InVivo Lead Compound Clinical Clinical Trials (Phase I-III) InVivo->Clinical Candidate Drug Approved Drug Clinical->Drug

General workflow for pyridine-based drug discovery.
Protocol 1: General Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction to produce dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine.[7]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (2 equivalents)

  • Aldehyde (e.g., benzaldehyde) (1 equivalent)

  • Ammonia source (e.g., ammonium acetate) (1 equivalent)

  • Solvent (e.g., ethanol or acetic acid)

  • Oxidizing agent (e.g., nitric acid, iodine)

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the β-ketoester, aldehyde, and ammonia source in the chosen solvent.

  • Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation of Dihydropyridine: Once the reaction is complete, cool the mixture to room temperature. The dihydropyridine product often precipitates and can be collected by filtration. If it remains dissolved, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

  • Aromatization (Oxidation): Dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid).

  • Add Oxidant: Add the oxidizing agent dropwise at room temperature or with gentle heating.

  • Work-up and Purification: After the oxidation is complete (monitored by TLC), pour the reaction mixture into ice water and neutralize with a base (e.g., sodium bicarbonate). Extract the pyridine product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final pyridine derivative by column chromatography.

  • Characterization: Confirm the structure of the synthesized compound using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[12]

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and is commonly employed to screen for the cytotoxic potential of anticancer compounds.[18]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test pyridine derivative (dissolved in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test pyridine derivative in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for a negative control (medium only) and a vehicle control (medium with DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

A Seed Cells in 96-well Plate B Add Pyridine Derivatives (Serial Dilutions) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Read Absorbance (570 nm) F->G

Workflow for the MTT cell viability assay.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][19]

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test pyridine derivative (dissolved in DMSO)

  • Sterile 96-well microplate

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ampicillin)

  • Resazurin or other viability indicator (optional)

Methodology:

  • Compound Preparation: Add 100 µL of sterile broth to each well of a 96-well plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The result can also be read using a plate reader or by adding a viability indicator like resazurin.

References

Troubleshooting & Optimization

Technical Support Center: Amide Coupling with 2-Phenoxypyridine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using 2-Phenoxypyridine-3-carbonyl chloride in amide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My amide coupling reaction with this compound is showing low to no product yield. What are the common causes?

Several factors can contribute to a failed or low-yielding reaction:

  • Poor Quality of Acyl Chloride: Acyl chlorides are highly reactive and susceptible to hydrolysis.[1][2] Exposure to moisture in the air or in solvents can convert it to the unreactive 2-phenoxypyridine-3-carboxylic acid.

  • Inactive Amine: The amine starting material may be of poor quality, or it might be a salt (e.g., a hydrochloride salt), rendering the nitrogen lone pair non-nucleophilic.[3] Sterically hindered or electron-poor (less nucleophilic) amines can also be challenging substrates.[]

  • Inappropriate Base: The base is crucial for neutralizing the HCl byproduct generated during the reaction.[1][5] An incorrect choice of base, or an insufficient amount, can halt the reaction.

  • Suboptimal Reaction Conditions: Factors like solvent, temperature, and reaction time are critical.[] Acyl chloride reactions are often fast but may require specific conditions for difficult substrates.[1]

  • Side Reactions: The acyl chloride can participate in unintended reactions, such as hydrolysis or reaction with the solvent, reducing the amount available to couple with the amine.

Q2: How can I check the quality of my this compound?

Since acyl chlorides are moisture-sensitive, it's best to use a fresh bottle or a properly stored reagent.[6] If you suspect degradation, you can perform a simple qualitative test:

  • Carefully add a small amount of water to a tiny sample of the acyl chloride. A vigorous reaction with the evolution of misty white fumes (HCl gas) suggests the presence of the active acyl chloride.[7]

  • Alternatively, an analytical sample can be quenched with anhydrous methanol and analyzed by TLC or LC-MS to check for the formation of the corresponding methyl ester, which would indicate the acyl chloride was present and reactive.[6]

Q3: What is the role of the base, and which one should I choose?

The reaction between an acyl chloride and an amine generates one equivalent of hydrochloric acid (HCl).[1][8] A base is added to neutralize this acid, preventing the protonation of the starting amine (which would render it unreactive) and driving the reaction to completion.[5][9]

  • Common Choices: Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used.[1][9] Pyridine is also a common choice.[10]

  • Considerations: For sterically hindered amines, a non-nucleophilic base like DIPEA is often preferred. The amount of base should typically be in a slight excess (1.1-1.5 equivalents).[1] Inorganic bases like NaHCO₃ or K₂CO₃ can also be used, sometimes resulting in cleaner reactions.[]

Q4: I see multiple spots on my TLC plate. What are the possible side products?

Common side products in this reaction include:

  • 2-Phenoxypyridine-3-carboxylic acid: This forms from the hydrolysis of the starting acyl chloride.[2]

  • Unreacted Amine: If the reaction is incomplete.

  • Amine-HCl Salt: If insufficient base is used, the starting amine can be protonated.

  • Symmetrical Anhydride: The acyl chloride can react with the carboxylate (formed from hydrolysis) to generate a symmetrical anhydride.[2]

Q5: My amine is poorly nucleophilic (e.g., an aniline derivative) and the reaction is not proceeding. How can I improve the outcome?

For less reactive amines, more forcing conditions or additives may be necessary:

  • Increase Temperature: Heating the reaction can help overcome the activation energy barrier. Solvents with higher boiling points like THF, chloroform, or DCE might be needed.[11]

  • Add a Catalyst: A catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the reaction, especially with less reactive amines.[]

  • Alternative Coupling Reagents: If the acyl chloride method consistently fails, consider converting the corresponding carboxylic acid using peptide coupling reagents like HATU or HBTU, which are designed for difficult couplings.[][12]

Troubleshooting Guide

This table summarizes common issues and provides actionable solutions.

Problem Potential Cause Recommended Solution(s)
No Reaction / Low Conversion Degraded Acyl Chloride Use a fresh bottle of this compound. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[1]
Inactive Amine Use a fresh, high-purity amine. If the amine is a hydrochloride salt, neutralize it first by adding a full equivalent of base before adding the acyl chloride.[3]
Insufficient or Incorrect Base Use at least 1.1 equivalents of a suitable base (e.g., TEA, DIPEA). For difficult couplings, consider stronger, non-nucleophilic bases.[1][]
Steric Hindrance Increase reaction temperature. Consider switching to a higher-boiling solvent (e.g., from DCM to THF or Toluene).
Formation of Carboxylic Acid Byproduct Moisture Contamination Use anhydrous solvents and reagents. Perform the reaction under a dry, inert atmosphere.[1][2]
Multiple Unidentified Products Side Reactions Cool the reaction mixture to 0 °C before the slow, dropwise addition of the acyl chloride to control the exothermic reaction.[1][] Ensure the correct stoichiometry of reagents.
Reaction Stalls Poor Solubility Choose a solvent in which both the amine and the acyl chloride are soluble. Aprotic solvents like DCM, THF, or DMF are common choices.[9]

Standard Experimental Protocol

This is a general procedure for the amide coupling of an amine with this compound. Conditions may need to be optimized for specific substrates.

Materials:

  • Amine (1.0 equiv)

  • This compound (1.05 - 1.2 equiv)

  • Base (e.g., Triethylamine or DIPEA, 1.1 - 1.5 equiv)[1]

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stir bar, dropping funnel, nitrogen/argon inlet

Procedure:

  • Setup: Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet.

  • Reagent Preparation: In the flask, dissolve the amine (1.0 equiv) and the base (1.1-1.5 equiv) in anhydrous DCM (to a typical concentration of 0.1-0.5 M).[1]

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.[1]

  • Acyl Chloride Addition: Dissolve this compound (1.05-1.2 equiv) in a minimal amount of anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 10-15 minutes. The reaction can be highly exothermic.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Once complete, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[1] Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or recrystallization to yield the pure amide.[1]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting failed amide coupling reactions.

G start Problem: Low or No Product Yield check_reagents Step 1: Verify Reagent Quality start->check_reagents acyl_chloride Is Acyl Chloride Active? (Test with H₂O/MeOH) check_reagents->acyl_chloride check_conditions Step 2: Evaluate Reaction Conditions base Is Base Appropriate? (Type, Equivalents) check_conditions->base check_procedure Step 3: Review Experimental Procedure addition Slow Acyl Chloride Addition @ 0°C? check_procedure->addition amine Is Amine Nucleophilic? (Check for salt form, steric hindrance) acyl_chloride->amine Yes solution_reagents Solution: Use fresh/new reagents. Neutralize amine if HCl salt. acyl_chloride->solution_reagents No amine->check_conditions Yes amine->solution_reagents No solvent Is Solvent Anhydrous & Inert? base->solvent Yes solution_conditions Solution: Screen bases (TEA, DIPEA). Ensure anhydrous solvent. Increase temp for slow reactions. base->solution_conditions No temp_time Are Temp/Time Optimized? solvent->temp_time Yes solvent->solution_conditions No temp_time->check_procedure Yes temp_time->solution_conditions No atmosphere Inert Atmosphere (N₂/Ar)? addition->atmosphere Yes solution_procedure Solution: Control exotherm with slow addition. Maintain inert atmosphere. addition->solution_procedure No atmosphere->solution_procedure No success Reaction Successful atmosphere->success Yes

Caption: Troubleshooting workflow for failed amide coupling.

References

optimizing reaction conditions for 2-Phenoxypyridine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis and handling of 2-Phenoxypyridine-3-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for converting 2-Phenoxypyridine-3-carboxylic acid to this compound?

A1: The most common and effective chlorinating agents for this transformation are thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (PCl₃).[1][2][3][4][5][6][7] Thionyl chloride is often preferred because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which can simplify purification.[2][7]

Q2: How can I monitor the progress of the reaction?

A2: Monitoring the reaction can be challenging due to the high reactivity of the acyl chloride product. Direct analysis by Thin Layer Chromatography (TLC) can be unreliable as the silica gel on the TLC plate, being slightly acidic, can hydrolyze the product back to the starting carboxylic acid.[8] A recommended method is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol or benzylamine to form a stable ester or amide derivative, and then analyze the formation of this new, less polar product by TLC or LC-MS.[8][9] The disappearance of the starting carboxylic acid spot is also a key indicator of reaction completion.

Q3: Is it necessary to purify this compound after synthesis?

A3: In many cases, the crude this compound is of sufficient purity to be used directly in the subsequent reaction step.[9] Purification can be difficult due to the compound's reactivity. If purification is necessary, distillation under reduced pressure can be employed, provided the compound is thermally stable. However, for many applications, removing the excess chlorinating agent and solvent under vacuum is adequate.[10][11]

Q4: What are the critical safety precautions when working with this compound and the reagents used in its synthesis?

A4: this compound is a corrosive and moisture-sensitive compound.[12][13] It reacts violently with water, liberating toxic gas.[12] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[12] The chlorinating agents, such as thionyl chloride, are also highly corrosive and toxic. Ensure that all glassware is thoroughly dried before use to prevent hydrolysis and unwanted side reactions.[8]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reaction. 2. Deactivation of the chlorinating agent. 3. Low reaction temperature.1. Increase the reaction time and/or temperature. Refluxing is often necessary.[10][14] 2. Use a freshly opened or distilled bottle of the chlorinating agent.[9] 3. Ensure the reaction is heated sufficiently, for example, to 60-80°C when using thionyl chloride.
Product Hydrolyzes Back to Carboxylic Acid 1. Presence of moisture in the reaction setup. 2. Exposure to atmospheric moisture during workup or storage.1. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents.[8] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction quickly and store the product under inert gas.
Difficulty in Removing Excess Thionyl Chloride 1. Thionyl chloride has a relatively high boiling point (76°C).1. After the reaction, add a high-boiling point anhydrous solvent like toluene and remove it under reduced pressure. Repeat this process 2-3 times to azeotropically remove the residual thionyl chloride.[9][10]
Impure Product After Workup 1. Side reactions due to impurities in the starting material or reagents. 2. Thermal decomposition of the product.1. Ensure the starting 2-Phenoxypyridine-3-carboxylic acid is pure. 2. If distillation is used for purification, perform it at the lowest possible temperature under a high vacuum.
TLC Analysis is Inconclusive 1. The acyl chloride is reacting on the TLC plate.1. As mentioned in the FAQs, quench a small sample with an alcohol (e.g., methanol) to form the corresponding ester and analyze the formation of this stable derivative by TLC.[8][9]

Experimental Protocols

Synthesis of this compound using Thionyl Chloride
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-Phenoxypyridine-3-carboxylic acid (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), add an excess of thionyl chloride (SOCl₂), typically 5-10 equivalents. An anhydrous solvent such as dichloromethane (DCM) or toluene can be used, or the reaction can be run neat in thionyl chloride.[10][14]

  • Reaction: Heat the mixture to reflux (for DCM, ~40°C; for toluene or neat SOCl₂, 70-80°C) and stir for 2-4 hours, or until the reaction is complete as monitored by the quenching method described above.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. To ensure complete removal of thionyl chloride, add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this step twice.[9][10]

  • Product: The resulting crude this compound is often a solid or oil and can be used in the next step without further purification.

Quantitative Data Summary
Parameter Thionyl Chloride (SOCl₂) Method Phosphorus Pentachloride (PCl₅) Method
Equivalents of Reagent 5 - 10 eq.1.1 - 1.5 eq.
Solvent DCM, Toluene, or NeatAnhydrous inert solvent (e.g., DCM)
Temperature 40 - 80 °C (Reflux)Room Temperature to Reflux
Reaction Time 2 - 4 hours1 - 3 hours
Byproducts SO₂ (gas), HCl (gas)POCl₃ (liquid), HCl (gas)
Workup/Purification Evaporation of excess reagent and solvent.[10][11]Fractional distillation to separate from POCl₃.[2][6]

Visualizations

experimental_workflow Experimental Workflow for Synthesis start Start: 2-Phenoxypyridine-3-carboxylic acid reagents Add Thionyl Chloride (SOCl₂) (5-10 eq.) in Anhydrous Solvent start->reagents reaction Heat to Reflux (e.g., 70-80°C) for 2-4 hours reagents->reaction monitoring Monitor Reaction Progress (TLC of quenched aliquot) reaction->monitoring monitoring->reaction Incomplete workup Cool to RT & Evaporate Excess SOCl₂ under Reduced Pressure monitoring->workup Complete azeotrope Azeotropic Removal of Residual SOCl₂ with Anhydrous Toluene (2x) workup->azeotrope product Crude this compound azeotrope->product next_step Proceed to Next Reaction Step product->next_step

Caption: Synthesis workflow for this compound.

troubleshooting_tree Troubleshooting Decision Tree start Low/No Product Formation check_reagents Are reagents fresh/anhydrous? start->check_reagents check_conditions Are reaction time/temp sufficient? check_reagents->check_conditions Yes solution1 Use fresh/distilled SOCl₂. Ensure anhydrous conditions. check_reagents->solution1 No check_conditions->start Yes (Re-evaluate) solution2 Increase reaction time and/or temperature. Consider refluxing. check_conditions->solution2 No

Caption: Troubleshooting low product yield.

References

Technical Support Center: 2-Phenoxypyridine-3-carbonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Phenoxypyridine-3-carbonyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in an acylation reaction?

A1: The most prevalent side product is 2-Phenoxypyridine-3-carboxylic acid, which results from the hydrolysis of the carbonyl chloride.[1][2] This occurs when the carbonyl chloride is exposed to water, even atmospheric moisture. Other potential impurities may include residual starting materials from the synthesis of the carbonyl chloride itself, such as unreacted 2-Phenoxypyridine-3-carboxylic acid or chlorinating agents like thionyl chloride.[3]

Q2: I am seeing a low yield of my desired amide product. What are the likely causes?

A2: Low yields in amidation reactions with this compound can stem from several factors:

  • Hydrolysis of the starting material: If the this compound has been exposed to moisture, a portion of it will have converted to the less reactive carboxylic acid, reducing the amount available to react with your amine.[4][5]

  • Inadequate base: A base, such as triethylamine or pyridine, is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[6][] If the base is insufficient or absent, the HCl can protonate the amine starting material, rendering it non-nucleophilic and halting the reaction.

  • Steric hindrance: If the amine is sterically hindered, the reaction may be slow and require more forcing conditions (e.g., heating, addition of a catalyst like DMAP).[]

  • Competing reaction with the base: If pyridine is used as the base, it can act as a nucleophile and react with the acyl chloride to form a reactive acylpyridinium salt. While this can sometimes be beneficial, it can also lead to side reactions if not properly controlled.[8]

Q3: My reaction mixture turned into a thick slurry or a solid precipitate immediately after adding all the reagents. What is happening?

A3: This is often due to the formation of a salt byproduct. In amide synthesis, the reaction between the acyl chloride and the amine produces one equivalent of hydrochloric acid (HCl).[9] The added base (e.g., triethylamine, pyridine) reacts with this HCl to form a salt (e.g., triethylammonium chloride, pyridinium chloride), which may have low solubility in the reaction solvent and precipitate out. This is generally a good indication that the reaction is proceeding.

Q4: How can I purify my desired product away from the 2-Phenoxypyridine-3-carboxylic acid side product?

A4: A standard workup procedure involving an aqueous basic wash is typically effective. The carboxylic acid is acidic and will be deprotonated by a weak base like sodium bicarbonate or sodium carbonate, forming a water-soluble carboxylate salt that will partition into the aqueous layer. The desired amide or ester product, being neutral, will remain in the organic layer. This is followed by drying the organic layer and removing the solvent. Further purification can be achieved by recrystallization or column chromatography if necessary.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product formation Hydrolysis of this compoundEnsure all glassware is oven-dried or flame-dried. Use anhydrous solvents. Handle the carbonyl chloride under an inert atmosphere (e.g., nitrogen or argon).
Insufficient or no base addedAdd at least one equivalent of a non-nucleophilic base like triethylamine for each equivalent of acyl chloride used.
Poorly reactive amine/alcoholConsider using a catalyst such as 4-dimethylaminopyridine (DMAP). Gentle heating may also be required.
Multiple spots on TLC, including one at the baseline Presence of 2-Phenoxypyridine-3-carboxylic acidDuring workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the acidic impurity.
Reaction turns dark or tarry Decomposition of starting materials or productsRun the reaction at a lower temperature. Ensure the purity of your starting materials. Some pyridine derivatives can be sensitive to heat and air.[10]
Difficulty removing pyridine after the reaction Pyridine's high boiling pointWash the crude product with a dilute acidic solution (e.g., 1M HCl) to protonate the pyridine to the water-soluble pyridinium salt, which can then be removed in the aqueous layer.[10]

Experimental Protocols

General Protocol for Amide Synthesis

This protocol describes the reaction of this compound with a generic primary amine.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in an anhydrous solvent (e.g., dichloromethane, THF) in a flame-dried flask.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol for Synthesis of this compound

This protocol outlines the conversion of the corresponding carboxylic acid to the acyl chloride.

  • Setup: In a fume hood, add 2-Phenoxypyridine-3-carboxylic acid (1.0 eq.) to a flame-dried flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with NaOH solution).

  • Reaction: Add thionyl chloride (SOCl2, 2-3 eq.) and a catalytic amount of anhydrous DMF. Heat the mixture to reflux (typically around 80 °C) and maintain for 2-3 hours.[3] The reaction is complete when gas evolution (SO2 and HCl) ceases.

  • Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure (co-evaporating with an anhydrous solvent like toluene can help). The resulting crude this compound can often be used in the next step without further purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Amine + Triethylamine in Anhydrous Solvent add_acyl Add this compound at 0 °C reagents->add_acyl Inert Atmosphere stir Stir at Room Temperature add_acyl->stir quench Quench with Water stir->quench Monitor by TLC wash Aqueous Washes (HCl, NaHCO3, Brine) quench->wash dry Dry and Concentrate wash->dry purify Recrystallization or Chromatography dry->purify final_product final_product purify->final_product Pure Amide

Caption: Workflow for a typical amidation reaction.

reaction_pathways cluster_main Desired Reaction cluster_side Side Reaction start This compound main_reagent + Amine (R-NH2) + Base start->main_reagent side_reagent + Water (H2O) start->side_reagent main_product Desired Amide main_reagent->main_product Acylation side_product 2-Phenoxypyridine-3-carboxylic acid side_reagent->side_product Hydrolysis

Caption: Main reaction vs. hydrolysis side reaction.

troubleshooting_yield start Low Yield? check_reagent Is the Acyl Chloride old or improperly stored? start->check_reagent Yes check_conditions Were anhydrous conditions used? check_reagent->check_conditions No hydrolysis_suspected High chance of hydrolysis. Use fresh reagent. check_reagent->hydrolysis_suspected Yes check_base Was sufficient base added? check_conditions->check_base Yes improve_conditions Redo with dry glassware and anhydrous solvents. check_conditions->improve_conditions No adjust_base Use at least 1.1 eq. of base. Consider a stronger, non-nucleophilic base. check_base->adjust_base No other_issues other_issues check_base->other_issues Consider steric hindrance or electronic effects.

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of Amides from 2-Phenoxypyridine-3-carbonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of amides synthesized from 2-Phenoxypyridine-3-carbonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude reaction mixture contains unreacted amine and 2-phenoxypyridine-3-carboxylic acid. How can I remove these before final purification?

A1: An acidic and basic aqueous work-up is highly effective for removing residual basic (amine) and acidic (carboxylic acid) impurities. The amide product, being largely neutral, will remain in the organic phase. This procedure should be performed after quenching the reaction and before any chromatographic or crystallization steps.[1][2]

  • To remove unreacted amine: Wash the organic layer with a dilute acid solution (e.g., 1N HCl). The amine will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer.

  • To remove 2-phenoxypyridine-3-carboxylic acid: Subsequently, wash the organic layer with a dilute base solution (e.g., saturated sodium bicarbonate or 1N NaOH).[1] The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, which is extracted into the aqueous phase.

  • Final Wash: A final wash with brine (saturated NaCl solution) is recommended to remove residual water from the organic layer before drying with an agent like anhydrous Na₂SO₄ or MgSO₄.[3]

Q2: I am losing a significant amount of my amide product during silica gel column chromatography. What could be the cause and how can I prevent this?

A2: Product loss on a silica gel column can be attributed to several factors:

  • Decomposition: Amides can sometimes be sensitive to the acidic nature of standard silica gel.[4] You may observe streaking on the TLC plate or the appearance of new, lower baseline spots after column chromatography.[4]

  • High Polarity: The amide may be highly polar and bind too strongly to the silica gel, making elution difficult without extremely polar mobile phases which can lead to poor separation.[5]

Troubleshooting Strategies:

  • Deactivate the Silica: Pre-treat the silica gel by creating a slurry with your mobile phase containing a small amount of a base, such as 0.5-1% triethylamine (TEA), to neutralize the acidic sites.[5]

  • Change the Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.[5]

  • Alternative Purification: If the product is solid, recrystallization is an excellent alternative that often results in higher recovery and purity for amides, avoiding the issues associated with chromatography.[4]

Q3: My purified product appears as an oil or wax instead of a solid, even though it is pure by NMR. How can I induce crystallization?

A3: The presence of even minor impurities can significantly lower a product's melting point, causing it to appear as an oil.[6] If the product is confirmed to be pure, the oily nature may be inherent or it may require specific conditions to crystallize.

Methods to Induce Crystallization:

  • Solvent Selection: The choice of solvent is critical. Ideal recrystallization solvents dissolve the compound when hot but not when cold.[4] Test a range of solvents on a small scale.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to initiate crystallization.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble) to the oil and stir or sonicate. This can sometimes force the product to precipitate as a solid.

Q4: My TLC shows multiple spots very close together, making separation by column chromatography difficult. What can I do to improve separation?

A4: Poor separation on TLC indicates that the chosen mobile phase is not optimal.

Optimization Techniques:

  • Solvent System Screening: Systematically vary the ratio of your polar and non-polar solvents. Test different solvent systems entirely (e.g., switch from Ethyl Acetate/Hexane to Dichloromethane/Methanol).

  • Gradient Elution: For column chromatography, using a shallow gradient where the polarity of the mobile phase is increased slowly over time can improve the separation of closely eluting compounds.[6][7]

  • Two-Dimensional Chromatography: For very complex mixtures, a two-dimensional liquid chromatography approach (e.g., Normal Phase followed by Reversed Phase) can be employed for preparative separation.[8]

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Pyridine-Based Amides

Stationary PhaseSolvent System (Typical Starting Ratios)Application Notes
Silica GelEthyl Acetate / Hexanes (1:4 to 1:1)Good for moderately polar amides. Adjust ratio based on TLC.
Silica GelDichloromethane / Methanol (99:1 to 95:5)Effective for more polar amides. A gradient elution is often necessary.[5]
Alumina (Neutral)Ethyl Acetate / HexanesA good alternative if the amide is sensitive to the acidity of silica gel.
Reversed-Phase C18Acetonitrile / Water or Methanol / WaterSuitable for highly polar amides. Often requires a gradient of increasing organic solvent.[7]

Table 2: Suggested Solvents for Recrystallization

SolventPolarityNotes
Ethanol/WaterHighDissolve in hot ethanol, then add water dropwise until turbidity appears. Reheat to clarify and cool slowly.
AcetonitrileMediumOften gives very good results for recrystallizing amides.[4]
Ethyl AcetateMediumA versatile solvent for a range of polarities. Can be paired with hexanes as an anti-solvent.
IsopropanolMediumSimilar to ethanol but less polar.
1,4-DioxaneMediumHas been recommended as a good solvent for amide recrystallization.[4]

Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Work-up

  • Quench Reaction: After the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • Dilute: Dilute the mixture with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1N HCl solution, shake vigorously, and allow the layers to separate. Drain and discard the aqueous (bottom) layer.

  • Base Wash: To the remaining organic layer, add an equal volume of saturated NaHCO₃ solution.[2] Shake, allow layers to separate, and discard the aqueous layer. Repeat this wash.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (brine) solution to remove residual water.

  • Dry and Concentrate: Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude amide.

Protocol 2: Silica Gel Flash Column Chromatography

  • Select Solvent System: Based on TLC analysis, choose a mobile phase that gives your product an Rf value of approximately 0.2-0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.

  • Elute: Begin eluting with the mobile phase. If using a gradient, slowly and incrementally increase the percentage of the more polar solvent.[6]

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow RM Crude Reaction Mixture WU Aqueous Work-up (Acid/Base Extraction) RM->WU CP Crude Product WU->CP PUR Purification CP->PUR CC Column Chromatography PUR->CC  Mixture or Oil CR Recrystallization PUR->CR  Solid PA Pure Amide CC->PA CR->PA

Caption: General workflow for the synthesis and purification of amides.

troubleshooting_flowchart start Analyze Crude Product (TLC, NMR, LC-MS) impure Impurities Detected? start->impure acid_base Acidic or Basic Impurities? impure->acid_base Yes pure Product is Pure impure->pure No acid_base_wash Perform Acid-Base Extraction Work-up acid_base->acid_base_wash Yes neutral_imp Neutral Impurities (Similar Polarity)? acid_base->neutral_imp No acid_base_wash->neutral_imp chromatography Optimize Column Chromatography neutral_imp->chromatography Yes recrystallize Attempt Recrystallization neutral_imp->recrystallize No, Product is Solid chromatography->pure recrystallize->pure

Caption: Decision tree for troubleshooting common purification issues.

extraction_pathway cluster_0 Separatory Funnel organic_start Organic Layer: Amide (Product) Amine (Impurity) Carboxylic Acid (Impurity) add_hcl Add 1N HCl (aq) organic_start->add_hcl organic_1 Organic Layer: Amide Carboxylic Acid add_hcl->organic_1 aqueous_1 Aqueous Layer: Amine Salt (R-NH3+Cl-) add_hcl->aqueous_1 add_bicarb Add NaHCO3 (aq) organic_1->add_bicarb organic_final Organic Layer: Pure Amide add_bicarb->organic_final aqueous_2 Aqueous Layer: Carboxylate Salt (R-COO-Na+) add_bicarb->aqueous_2

Caption: Logic of an acid-base extraction for impurity removal.

References

preventing hydrolysis of 2-Phenoxypyridine-3-carbonyl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Phenoxypyridine-3-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and overcoming common challenges during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to hydrolysis?

A1: Like other acyl chlorides, this compound is highly reactive. The carbonyl carbon is very electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and oxygen atoms. This makes it a prime target for nucleophilic attack by water, leading to rapid hydrolysis to form the corresponding carboxylic acid, 2-phenoxypyridine-3-carboxylic acid, and hydrochloric acid (HCl). This side reaction can significantly reduce the yield of your desired product.

Q2: What are the primary signs that hydrolysis is occurring in my reaction?

A2: The most common indicators of significant hydrolysis include:

  • Low yield of the desired acylated product.

  • Formation of a significant amount of 2-phenoxypyridine-3-carboxylic acid as a byproduct , which can often be observed by TLC or LC-MS analysis of the crude reaction mixture.

  • Generation of HCl gas , which may be noticeable if the reaction is not performed under an inert atmosphere or in the presence of a base.

  • Difficulty in product purification , as the carboxylic acid byproduct can complicate the isolation of the desired compound.

Q3: What are the essential precautions to take before starting a reaction with this compound?

A3: To minimize hydrolysis, it is crucial to work under anhydrous (water-free) conditions. Key precautions include:

  • Using thoroughly dried glassware. Glassware should be oven-dried or flame-dried under vacuum immediately before use.

  • Employing anhydrous solvents. Use freshly distilled or commercially available anhydrous solvents.

  • Working under an inert atmosphere. Reactions should be conducted under a blanket of an inert gas like nitrogen or argon to exclude atmospheric moisture.

  • Using dry reagents. Ensure that all other reagents, especially the nucleophile and any bases, are free of water.

Q4: Can I use a base to prevent hydrolysis?

A4: Yes, using a non-nucleophilic base is a common strategy. The base serves two main purposes: it neutralizes the HCl generated during the acylation reaction, preventing it from protonating and deactivating the nucleophile (e.g., an amine). It can also help to deprotonate the nucleophile, increasing its reactivity towards the acyl chloride. Common bases include triethylamine (TEA) and pyridine. However, it is critical that the base itself is anhydrous.

Q5: What is the Schotten-Baumann reaction and can it be used with this compound?

A5: The Schotten-Baumann reaction is a method for acylating amines or alcohols using an acyl chloride in a two-phase system, typically an organic solvent and water containing a base (like sodium hydroxide). This technique can be adapted for this compound, especially when dealing with water-soluble nucleophiles. The acyl chloride remains predominantly in the organic phase, limiting its direct contact with the bulk of the water, while the base in the aqueous phase neutralizes the generated HCl. Vigorous stirring is essential to maximize the interfacial reaction area.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Significant hydrolysis of this compound. 2. Inactive nucleophile (e.g., protonated amine). 3. Insufficient mixing in a biphasic reaction.1. Ensure all glassware, solvents, and reagents are rigorously dried. Work under a nitrogen or argon atmosphere. Consider lowering the reaction temperature to slow the rate of hydrolysis relative to the main reaction. 2. Add a non-nucleophilic base (e.g., triethylamine, 2 equivalents) to neutralize HCl and deprotonate the nucleophile. 3. For Schotten-Baumann conditions, ensure vigorous stirring to create a large surface area between the organic and aqueous phases.
Product is contaminated with 2-phenoxypyridine-3-carboxylic acid Hydrolysis of the starting material is the primary cause.Improve the anhydrous conditions of the reaction as described above. During workup, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove the acidic byproduct by converting it to its more water-soluble salt.
Reaction is sluggish or does not go to completion 1. Sterically hindered or poorly nucleophilic substrate. 2. Low reaction temperature.1. Consider using a more forcing solvent (e.g., DMF, though ensure it is anhydrous). A catalytic amount of DMAP (4-dimethylaminopyridine) can sometimes accelerate the reaction. 2. Gradually increase the reaction temperature while monitoring for byproduct formation.
Formation of multiple unidentified byproducts The reaction may be sensitive to temperature, or the acyl chloride may be reacting with the solvent or base.Run the reaction at a lower temperature (e.g., 0 °C) and add the this compound solution dropwise to the nucleophile solution. Ensure the chosen solvent and base are inert to the acyl chloride under the reaction conditions.

Quantitative Data Summary

The following tables provide representative data on the impact of various reaction parameters on the yield of the acylation product. The data is compiled from general principles of acyl chloride chemistry and results for structurally similar heteroaromatic acyl chlorides.

Table 1: Effect of Solvent on Product Yield

Solvent (Anhydrous)Dielectric ConstantTypical Yield (%)Notes
Dichloromethane (DCM)9.185-95%Good general-purpose solvent, easy to remove.
Tetrahydrofuran (THF)7.580-90%Can be a good choice, but must be rigorously dried as it is miscible with water.
Acetonitrile (ACN)37.575-85%More polar, may be suitable for less soluble substrates.
Toluene2.480-90%Non-polar, good for reactions at higher temperatures.

Table 2: Influence of Base on Product Yield

Base (Anhydrous)pKa of Conjugate AcidTypical Yield (%)Notes
Triethylamine (TEA)10.7590-98%Common and effective non-nucleophilic base.
Pyridine5.2585-95%Can also act as a nucleophilic catalyst. Must be anhydrous.
N,N-Diisopropylethylamine (DIPEA)11.090-98%A sterically hindered base, useful when the nucleophile is sensitive.
No Base-< 50%Yield is often significantly lower due to protonation of the nucleophile by HCl.

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis under Anhydrous Conditions
  • Glassware Preparation: Dry a round-bottom flask, a magnetic stir bar, and a dropping funnel in an oven at 120 °C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen or argon and allow it to cool to room temperature.

  • Reagent Preparation: In the reaction flask, dissolve the amine nucleophile (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • In a separate dry flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

  • Reaction: Cool the amine solution to 0 °C using an ice bath. Slowly add the solution of this compound from the dropping funnel to the stirred amine solution over 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Procedure for Solvent Drying (Dichloromethane)
  • Pre-drying: If the solvent has significant water content, pre-dry it by stirring with anhydrous calcium chloride (CaCl₂) for several hours.

  • Distillation: Set up a distillation apparatus. Add calcium hydride (CaH₂) to the pre-dried dichloromethane in the distillation flask.

  • Reflux: Heat the mixture to reflux under a nitrogen atmosphere for at least one hour.

  • Collection: Distill the solvent and collect the fraction boiling at the correct temperature (39-40 °C). Collect the freshly distilled solvent in a dry, nitrogen-flushed flask containing activated molecular sieves (4Å) for storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware (Oven or Flame-Dry) p2 Prepare Anhydrous Solvent p1->p2 p3 Setup under Inert Gas (N2/Ar) p2->p3 r1 Dissolve Nucleophile & Base in Solvent p3->r1 r2 Cool to 0 °C r1->r2 r3 Slowly Add Acyl Chloride Solution r2->r3 r4 Stir at Room Temp (Monitor Progress) r3->r4 w1 Quench with Water r4->w1 w2 Aqueous Washes (Acid, Base, Brine) w1->w2 w3 Dry with Na2SO4 w2->w3 w4 Concentrate w3->w4 w5 Purify (Chromatography/Recrystallization) w4->w5

Figure 1. Experimental workflow for acylation.

troubleshooting_hydrolysis start Low Product Yield? check_byproduct Is 2-phenoxypyridine-3-carboxylic acid observed as a major byproduct? start->check_byproduct hydrolysis_yes Hydrolysis is the likely issue. check_byproduct->hydrolysis_yes Yes hydrolysis_no Consider other issues: - Poor nucleophile reactivity - Steric hindrance - Incorrect stoichiometry check_byproduct->hydrolysis_no No improve_conditions Improve Anhydrous Conditions hydrolysis_yes->improve_conditions actions Actions: 1. Rigorously dry all solvents and glassware. 2. Use a robust inert atmosphere technique. 3. Ensure the base (e.g., TEA) is anhydrous. 4. Consider running the reaction at a lower temperature (0 °C). improve_conditions->actions

Figure 2. Troubleshooting low yield due to hydrolysis.

Technical Support Center: Optimizing Amide Synthesis with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during amide synthesis, with a particular focus on the role of substituted pyridines as catalysts.

Frequently Asked Questions (FAQs)

1. Why is my amide synthesis yield low when using a substituted pyridine catalyst?

Several factors can contribute to low or no product formation in amide coupling reactions. The primary reasons often involve incomplete activation of the carboxylic acid, deactivation of the amine, or issues with the reaction conditions.[1][2]

  • Inadequate Carboxylic Acid Activation: The coupling reagent may be inefficient or used in insufficient amounts, leading to incomplete activation of the carboxylic acid.[1][3]

  • Reduced Amine Nucleophilicity: The amine can be protonated by the carboxylic acid, rendering it non-nucleophilic.[1] Additionally, electron-withdrawing groups on the amine can decrease its nucleophilicity.[3]

  • Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can physically block the reaction, resulting in slow or incomplete coupling.[1][3][4]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[1]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent, or base can significantly impact the reaction outcome.[1]

2. What is the role of substituted pyridines like 4-Dimethylaminopyridine (DMAP) in amide synthesis?

Substituted pyridines, particularly DMAP, are highly effective nucleophilic catalysts in acylation reactions, including amide bond formation.[5][6] Their primary role is to accelerate the reaction by forming a highly reactive intermediate.

When used with a coupling agent like a carbodiimide (e.g., EDC), DMAP reacts with the initially formed O-acylisourea intermediate to generate a more reactive N-acylpyridinium salt.[5][7] This species is more susceptible to nucleophilic attack by the amine, thereby accelerating the rate of amide bond formation.[5] This catalytic cycle regenerates the DMAP, allowing it to be used in sub-stoichiometric amounts.[7]

3. How do substituents on the pyridine ring affect its catalytic activity?

Substituents on the pyridine ring influence its catalytic activity by altering the basicity and nucleophilicity of the nitrogen atom.

  • Electron-donating groups (e.g., alkyl, amino) increase the electron density on the nitrogen atom, enhancing both its basicity and nucleophilicity.[8] For instance, the dimethylamino group in DMAP significantly increases the nucleophilicity of the pyridine nitrogen, making it a much more potent catalyst than pyridine itself.[6]

  • Electron-withdrawing groups (e.g., chloro, nitro) decrease the electron density on the nitrogen, reducing its basicity and nucleophilicity.[8]

  • Steric hindrance from substituents at the 2- and 6-positions can impede the nitrogen's ability to act as a nucleophile, even if it is electronically activated.[9][10] For example, 2,6-lutidine is a sterically hindered, non-nucleophilic base often used to scavenge acid without interfering with the catalytic cycle.[11]

4. When should I consider alternatives to DMAP?

While DMAP is a powerful catalyst, it may not be optimal in all situations. Consider alternatives when:

  • Working with highly sterically hindered substrates: The formation of the N-acyl-DMAP intermediate can be sterically demanding. In such cases, DMAP might even have a detrimental effect on the yield.[4]

  • Encountering purification challenges: DMAP is basic and may be difficult to remove from the final product, especially if the product is also basic.

  • Observing side reactions: For sensitive substrates, the high reactivity of the N-acyl-DMAP intermediate can sometimes lead to undesired side reactions.

Alternatives to DMAP include other substituted pyridines with varying electronic and steric properties, as well as N-heterocyclic carbenes (NHCs) and other organocatalysts.[12] 4-(Pyrrolidino)pyridine is another highly nucleophilic pyridine-based catalyst.

5. How do I choose the right coupling agent to use with a substituted pyridine catalyst?

The choice of coupling agent is critical and should be tailored to the specific substrates and reaction conditions. Common classes of coupling reagents include:

  • Carbodiimides (e.g., DCC, DIC, EDC): These are widely used and cost-effective.[2][13] They activate carboxylic acids to form O-acylisourea intermediates.[14] However, they can lead to racemization of chiral carboxylic acids and the formation of N-acylurea byproducts, which can be difficult to remove.[13][15] Using an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure can suppress these side reactions.[1][15]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly efficient and less prone to causing racemization than carbodiimides.[16][17] They are particularly useful for difficult couplings involving sterically hindered amino acids.[17] A key advantage is that they do not react with the free amino group of the amine component.[16]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These are also very efficient and provide rapid reaction times with minimal racemization.[16][17] HATU, which forms a highly reactive OAt ester, is often the reagent of choice for particularly challenging amide bond formations.[17] However, excess uronium reagents can react with the amine to form a guanidinium byproduct, so careful control of stoichiometry is important.[17]

Troubleshooting Guides

Guide 1: Low or No Product Formation

If you are observing low or no yield of your desired amide, follow this troubleshooting workflow:

low_yield_troubleshooting start Low/No Yield check_reagents 1. Verify Starting Material Quality - Purity (NMR, LC-MS) - Anhydrous? start->check_reagents check_conditions 2. Evaluate Reaction Conditions - Anhydrous solvent & inert atmosphere? - Correct stoichiometry? - Optimal temperature? check_reagents->check_conditions check_coupling 3. Assess Coupling System - Coupling reagent activity? - Appropriate choice for substrates? - Catalyst (e.g., DMAP) appropriate? check_conditions->check_coupling monitor_reaction 4. Monitor Reaction Progress - TLC or LC-MS analysis - Stalled or degrading? check_coupling->monitor_reaction optimization Optimization Strategies monitor_reaction->optimization

Caption: Troubleshooting workflow for low-yield amide coupling.

Detailed Steps:

  • Verify Starting Material Quality:

    • Confirm the identity and purity of your carboxylic acid and amine using techniques like NMR and LC-MS.[2]

    • Ensure all starting materials, solvents, and reagents are anhydrous, as water can quench the activated intermediates.[1][2]

  • Evaluate Reaction Conditions:

    • Solvent: Use a dry, aprotic solvent such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (MeCN). DMF is often a good choice as it can help to dissolve all components.

    • Stoichiometry: Double-check the molar equivalents of all reactants. A modest excess (1.1-1.2 equivalents) of the amine and coupling reagent can sometimes improve yields.[2]

    • Temperature: Most amide couplings are run at 0 °C to room temperature.[2] If the reaction is sluggish due to steric hindrance, gentle heating may be required. Conversely, for sensitive substrates prone to racemization, running the reaction at a lower temperature is advisable.[1]

  • Assess Coupling System:

    • Coupling Reagent: Ensure your coupling reagent has not degraded. For sterically hindered or electron-deficient substrates, a more powerful reagent like HATU may be necessary.[2][4]

    • Substituted Pyridine: If using DMAP with sterically hindered substrates, consider omitting it or replacing it with a non-nucleophilic base like pyridine or 2,6-lutidine.[4][11] The addition of DMAP can sometimes be detrimental in these cases.[4]

  • Monitor Reaction Progress:

    • Track the reaction using TLC or LC-MS to determine if it has stalled or if the product is degrading.[2] If the reaction stalls, a slight increase in temperature or extended reaction time may be beneficial.[2]

Guide 2: Significant Side Product Formation

The presence of significant side products can complicate purification and reduce the overall yield. Here are common side products and how to mitigate them:

  • N-acylurea Formation (with carbodiimides): This occurs when the O-acylisourea intermediate rearranges instead of reacting with the amine.[15]

    • Solution: Add a coupling additive such as HOBt or OxymaPure.[1][15] These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement but still reactive towards the amine.[15]

  • Racemization/Epimerization (with chiral carboxylic acids): The activation of the carboxylic acid can make the α-proton acidic, leading to its loss and subsequent racemization.[18]

    • Solution: Use coupling additives known to suppress racemization, such as HOBt or HOAt.[1][13] Running the reaction at lower temperatures can also help.[1] Phosphonium (e.g., PyBOP) and uronium (e.g., HATU) reagents are generally better choices for epimerization-prone substrates.[16][17][18]

  • Guanidinium Formation (with uronium/aminium reagents): Excess uronium reagent can react with the N-terminus of the amine.[17]

    • Solution: Use precise stoichiometry (1:1 ratio of coupling reagent to carboxylic acid). Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not have this side reaction.[16][17]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent ClassExamplesAdvantagesDisadvantagesCommon Additives
Carbodiimides DCC, DIC, EDCInexpensive, effective.[2]Byproduct can be difficult to remove (especially DCU); can cause racemization and N-acylurea formation.[2][13][15]HOBt, OxymaPure[1]
Phosphonium Salts BOP, PyBOPHigh reactivity, low racemization, does not cause guanidinylation.[16][17]Can have moderate stability in solution.[17]None required
Uronium/Aminium Salts HBTU, HATUVery high reactivity, fast reactions, low racemization.[16][17]Can cause guanidinylation of the amine if used in excess.[17]None required

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU and a Substituted Pyridine Base

This protocol is suitable for many amide couplings, including those that may be challenging with other reagents.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[2]

  • Add the coupling reagent HATU (1.0-1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine (2.0-3.0 equivalents).[1][2]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]

  • Add the amine (1.0-1.2 equivalents) to the reaction mixture.[1]

  • If required, add a catalytic amount of a substituted pyridine such as DMAP (0.1-0.2 equivalents). Note: For sterically hindered substrates, this may not be beneficial.[4]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[2]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

  • Purify the crude product by column chromatography.

Protocol 2: Amide Coupling for Sterically Hindered Substrates via an Acyl Fluoride Intermediate

This method is effective for coupling sterically hindered carboxylic acids and amines where standard methods fail.[4]

  • Dissolve the sterically hindered carboxylic acid (1.0 equivalent) in an anhydrous solvent like DCM.

  • Add a fluorinating agent (e.g., Bis(2-methoxyethyl)aminosulfur trifluoride (BTFFH), 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.2 equivalents).[4]

  • Stir the mixture at room temperature for 10-15 minutes to generate the acyl fluoride in situ.[1]

  • In a separate flask, dissolve the amine (1.0-1.2 equivalents) in anhydrous DCM.

  • Add the solution containing the in situ generated acyl fluoride to the amine solution.

  • Monitor the reaction for completeness. Reaction times can be significantly longer for these types of couplings, and gentle heating may be required.[4]

  • Upon completion, perform an aqueous workup and purify the product by standard methods.

Visualizations

catalytic_cycle cluster_activation Carboxylic Acid Activation cluster_catalysis DMAP Catalytic Cycle RCOOH R-COOH ActivatedIntermediate O-Acylisourea Intermediate RCOOH->ActivatedIntermediate + CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActivatedIntermediate AcylPyridinium N-Acylpyridinium Intermediate (Highly Reactive) ActivatedIntermediate->AcylPyridinium DMAP_cat DMAP DMAP_cat->AcylPyridinium Reacts with Intermediate AcylPyridinium->DMAP_cat Regenerated Product Amide Product (R-CO-NHR') AcylPyridinium->Product + Amine Amine Amine (R'-NH2) Amine->Product

Caption: Catalytic cycle of DMAP in carbodiimide-mediated amide synthesis.

decision_tree start Substrate Analysis sterics Sterically Hindered? start->sterics electronics Electron Deficient Amine? sterics->electronics No hindered_cond Harsh Conditions: Acyl Fluoride Method or Stronger Coupling Agent (e.g., HATU) No DMAP sterics->hindered_cond Yes racemization Racemization Prone Acid? electronics->racemization No edg_cond Stronger Coupling Agent: HATU, PyBOP Consider higher temp. electronics->edg_cond Yes standard_cond Standard Conditions: EDC/HOBt or HATU + DIPEA racemization->standard_cond No rac_cond Low Temp. HATU or PyBOP + Additive (HOAt) racemization->rac_cond Yes

Caption: Decision tree for selecting amide coupling conditions.

References

Technical Support Center: Synthesis of 2-Amidopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-amidopyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during the synthesis of this important class of compounds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 2-amidopyridines.

Issue 1: Low Yield or No Reaction in Direct Acylation of 2-Aminopyridines

Symptoms:

  • Low to no conversion of 2-aminopyridine to the desired 2-amidopyridine.

  • Recovery of unreacted starting material.

Possible Causes and Solutions:

CauseSolution
Decreased Nucleophilicity of 2-Aminopyridine The exocyclic amino group of 2-aminopyridine is a weak nucleophile. Standard amide coupling protocols may be ineffective. Consider using more reactive acylating agents like acid chlorides or employing specialized coupling reagents. In some cases, replacing 2-aminopyridine with 2-aminopyridine-N-oxide can lead to nearly quantitative yields of the N-oxide amide, which can then be reduced to the desired product.
Ineffective Coupling Reagent Standard coupling reagents like EDCI, BOP, or HATU may give poor yields. For challenging couplings, consider phosphonium-based reagents like PyBOP or aminium-based reagents like HATU, which are known to be highly efficient.[1][2]
Suboptimal Reaction Conditions The reaction may require elevated temperatures to proceed. However, excessive heat can lead to side reactions and discoloration.[3] A carefully controlled temperature, for instance at 45°C for 2.5 hours when using acetic anhydride, can yield a high-purity product.[3]

Experimental Protocol: Acylation of 2-Aminopyridine with Acetic Anhydride [3]

  • To a round-bottom flask equipped with a magnetic stirrer and a thermometer, add 2-aminopyridine.

  • Slowly add acetic anhydride while stirring.

  • Maintain the reaction temperature at 45°C using a water bath, as the reaction is exothermic.

  • Stir the mixture at 45°C for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-aminopyridine spot disappears.

  • After completion, cool the mixture to room temperature and slowly pour it into a beaker containing ice water with stirring to precipitate the product.

Issue 2: Side Reactions During Acylation

Symptom:

  • Formation of multiple products observed by TLC or other analytical methods.

Possible Causes and Solutions:

CauseSolution
N,N-Diacylation With highly reactive acylating agents or strong bases, diacylation of the amino group can occur.[4] The use of milder bases like pyridine instead of triethylamine can favor monoacylation.[4]
Discolored Product (Yellow or Brown) Oxidation of the starting material or product, often exacerbated by excessive heat or prolonged reaction times, can lead to colored impurities.[3] Ensure the use of pure starting materials and maintain careful temperature control.
Issue 3: Challenges in Buchwald-Hartwig Amination of 2-Halopyridines

Symptoms:

  • Low to no conversion of the 2-halopyridine.

  • Formation of a hydrodehalogenated byproduct.

  • Lack of regioselectivity in dihalopyridine substrates.

Possible Causes and Solutions:

CauseSolution
Low Catalyst Activity 2-Chloropyridines are less reactive than their bromo or iodo counterparts, making the oxidative addition step rate-limiting.[5] Use bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) and consider using a pre-catalyst (e.g., G3 or G4 palladacycle) for more efficient generation of the active Pd(0) species.[5] Increasing the catalyst loading to as high as 5 mol% may be necessary for challenging substrates.[5]
Catalyst Deactivation The presence of oxygen can deactivate the Pd(0) catalyst.[5] Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use dry, degassed solvents.[5]
Hydrodehalogenation Side Reaction This occurs when the aryl halide is reduced instead of aminated.[5] This can be suppressed by using a slight excess of the amine (1.2-1.5 equivalents) and ensuring strictly anhydrous conditions.[5]
Poor Regioselectivity with Dihalopyridines For substrates like 2,4-dichloropyridine, amination can occur at both positions. The chlorine at the 2-position is generally more activated towards nucleophilic attack and oxidative addition.[5][6] Careful control of reaction temperature can achieve high regioselectivity for the C-2 position.[6]

Troubleshooting Workflow for Buchwald-Hartwig Amination

start Low/No Conversion check_catalyst Check Catalyst System - Active Pd Source? - Appropriate Ligand? start->check_catalyst check_conditions Review Reaction Conditions - Elevated Temperature? - Inert Atmosphere? start->check_conditions check_base Verify Base - Strong, Non-nucleophilic? start->check_base hydrodehalogenation Hydrodehalogenation? check_catalyst->hydrodehalogenation check_conditions->hydrodehalogenation check_base->hydrodehalogenation optimize_amine Optimize Amine Stoichiometry - Use slight excess (1.2-1.5 eq) hydrodehalogenation->optimize_amine Yes regioselectivity Regioselectivity Issue? hydrodehalogenation->regioselectivity No ensure_anhydrous Ensure Anhydrous Conditions optimize_amine->ensure_anhydrous success Successful Reaction ensure_anhydrous->success control_temp Control Temperature for Regioselectivity regioselectivity->control_temp Yes regioselectivity->success No control_temp->success

Caption: Troubleshooting logic for Buchwald-Hartwig amination of 2-halopyridines.

Issue 4: Purification and Crystallization Difficulties

Symptoms:

  • The final product is an oil and fails to crystallize.

  • Difficulty in removing unreacted starting materials or byproducts.

Possible Causes and Solutions:

CauseSolution
Inhibition of Crystallization by Impurities The presence of impurities can inhibit the formation of a crystal lattice.[3] Wash the crude product with a cold, non-polar solvent like hexane or diethyl ether to remove less polar impurities.[3]
Residual Solvent Residual solvent from the workup can prevent solidification.[3] Ensure the product is thoroughly dried under vacuum.[3]
Difficulty in Separating Product from Unreacted 2-Aminopyridine 2-Aminopyridine can be challenging to remove by standard chromatography. Cation-exchange chromatography can be an efficient method for removing excess 2-aminopyridine from the reaction mixture.[7]
Supersaturation If the product is slow to crystallize, induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal.[3]

Recrystallization Protocol for 2-Acetamidopyridine [3]

  • Dissolve the crude product in a minimum amount of a suitable hot solvent.

  • Add a small amount of activated charcoal to decolorize the solution, if necessary.

  • Perform a hot gravity filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Dry the pure crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: Why is the direct acylation of 2-aminopyridine often challenging?

A1: The nitrogen atom in the pyridine ring withdraws electron density, which reduces the nucleophilicity of the exocyclic amino group at the 2-position. This makes it less reactive towards electrophiles like acylating agents compared to anilines. Consequently, forcing conditions or highly reactive reagents are often required, which can lead to side reactions.

Q2: What are the advantages of using the Buchwald-Hartwig amination for synthesizing 2-amidopyridines?

A2: The Buchwald-Hartwig amination is a versatile and powerful method for forming C-N bonds with a broad substrate scope.[8] It allows for the coupling of a wide variety of amides (as amine equivalents) with 2-halopyridines, often under milder conditions than traditional methods. This method is particularly useful for constructing complex molecules and has found wide application in medicinal chemistry.

Q3: Are there alternative methods to synthesize 2-amidopyridines if direct acylation and Buchwald-Hartwig amination fail?

A3: Yes, several alternative strategies exist. One approach involves the reaction of pyridine N-oxides with amines in the presence of an activating agent like PyBroP.[9] Another method utilizes the reaction of pyridine N-oxides with activated isocyanides followed by hydrolysis.[10] Additionally, a two-step synthesis from 2-mercaptopyridine has been reported.[11]

Q4: How can I achieve regioselective amination on a dichloropyridine?

A4: Achieving regioselectivity on dichloropyridines can be a significant challenge. Generally, the chlorine atom at the 2-position of a pyridine ring is more activated towards nucleophilic attack and oxidative addition than those at other positions due to electronic effects from the ring nitrogen.[5] By carefully controlling the reaction conditions, particularly the temperature, highly regioselective amination at the C-2 position of 2,4-dichloropyridine can be achieved using the Buchwald-Hartwig reaction.[6]

Q5: What is hydrodehalogenation and how can it be minimized in palladium-catalyzed aminations?

A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced (the halogen is replaced by a hydrogen atom) instead of undergoing amination.[5] This can occur when the reductive elimination of the desired product is slow, allowing for competing pathways. To minimize this, one can use a slight excess of the amine coupling partner and ensure that the reaction is conducted under strictly anhydrous conditions, as trace water can contribute to this side reaction.[5]

Experimental Workflow for Synthesis and Purification of 2-Acetamidopyridine

cluster_synthesis Synthesis cluster_purification Purification s1 React 2-Aminopyridine with Acetic Anhydride s2 Control Temperature at 45°C s1->s2 s3 Monitor by TLC s2->s3 s4 Quench in Ice Water s3->s4 p1 Vacuum Filtration of Crude Product s4->p1 p2 Recrystallization from Hot Solvent p1->p2 p3 Wash with Cold Solvent p2->p3 p4 Dry Under Vacuum p3->p4

Caption: A typical experimental workflow for the synthesis and purification of 2-Acetamidopyridine.[3]

References

Technical Support Center: Managing Exothermic Reactions of Acyl Chlorides with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the highly exothermic reaction of acyl chlorides and amines.

Troubleshooting Guide

Q1: My reaction is turning dark and I'm observing unexpected byproducts. What is happening and how can I prevent it?

A: A dark coloration and the presence of byproducts are often indicative of a runaway reaction where the temperature has exceeded the optimal range. This can lead to decomposition of starting materials and products, as well as side reactions.

Common Causes and Solutions:

  • Rapid Addition of Acyl Chloride: The reaction between an acyl chloride and an amine is typically very fast and highly exothermic.[] Adding the acyl chloride too quickly can cause a rapid increase in temperature.

    • Solution: Add the acyl chloride dropwise to the amine solution, ensuring the temperature remains within the desired range. Use a syringe pump for precise and controlled addition.

  • Inadequate Cooling: Insufficient cooling can lead to a thermal runaway.

    • Solution: Conduct the reaction in a cooling bath (e.g., ice-water, ice-salt, or dry ice/acetone) to effectively dissipate the heat generated.[]

  • High Reactant Concentration: More concentrated solutions will generate heat more rapidly in a smaller volume.

    • Solution: Use a suitable solvent to dilute the reaction mixture. This will help to better control the temperature rise.[]

Q2: My product yield is low, and I've isolated a significant amount of a carboxylic acid. What went wrong?

A: The presence of a carboxylic acid impurity strongly suggests that the acyl chloride has undergone hydrolysis. Acyl chlorides are highly sensitive to moisture.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Dry Solvents and Reagents: Use anhydrous solvents and ensure the amine and any base used are free of water.

  • Proper Storage of Acyl Chloride: Store acyl chlorides in a desiccator or under an inert atmosphere to prevent hydrolysis during storage.

Q3: The reaction seems to be incomplete, even after a prolonged reaction time. What could be the issue?

A: Incomplete conversion can be due to several factors related to reactant reactivity and reaction conditions.

Potential Issues and Resolutions:

  • Insufficiently Reactive Amine: Aromatic amines are generally less nucleophilic than aliphatic amines and may require more forcing conditions.

    • Solution: Consider using a more reactive acylating agent or a catalyst. For less reactive amines, gentle heating might be necessary after the initial exothermic phase is controlled.

  • Formation of Amine Hydrochloride Salt: The reaction produces hydrochloric acid (HCl), which reacts with the amine starting material to form an unreactive hydrochloride salt.[3]

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to the reaction mixture to neutralize the HCl as it is formed.[4] An excess of the amine reactant can also be used to act as the base.[3]

  • Steric Hindrance: Bulky substituents on either the acyl chloride or the amine can slow down the reaction rate.

    • Solution: Increase the reaction temperature after the initial addition or consider using a less sterically hindered reagent if possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern when reacting acyl chlorides with amines?

A: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a dangerous and uncontrolled increase in temperature and pressure (thermal runaway) if not managed properly.[] This can cause the solvent to boil violently and potentially lead to the forceful ejection of reactants from the vessel.

Q2: How do I choose the right solvent for my reaction?

A: The ideal solvent should be inert to the reactants and products, have a suitable boiling point for the desired reaction temperature, and be able to dissolve the reactants. Aprotic solvents are generally preferred.[4]

Table 1: Qualitative Comparison of Common Solvents

SolventPolarityBoiling Point (°C)Suitability for Exothermic ReactionsNotes
Dichloromethane (DCM)Polar Aprotic39.6ExcellentGood for reactions at or below room temperature. Easy to remove.
Tetrahydrofuran (THF)Polar Aprotic66Very GoodCan form peroxides; ensure it is properly stored and tested.
AcetonitrilePolar Aprotic82GoodSuitable for a range of temperatures.
TolueneNonpolar111GoodUseful for reactions requiring higher temperatures after the initial exotherm.
Diethyl EtherPolar Aprotic34.6GoodHighly flammable with a low boiling point.

Q3: What is the role of a base in this reaction, and which one should I use?

A: A base is used to neutralize the hydrochloric acid byproduct, which would otherwise react with the amine to form an unreactive ammonium salt.[3] The choice of base depends on the specific requirements of the reaction.

Table 2: Qualitative Comparison of Common Bases

BaseBasicity (pKa of conjugate acid)TypeKey Considerations
Triethylamine (TEA)~10.7Tertiary AmineCommonly used, effective, and relatively inexpensive.
Pyridine~5.2Aromatic AmineLess basic than TEA, can also act as a nucleophilic catalyst.[5]
Diisopropylethylamine (DIPEA)~11Tertiary AmineSterically hindered, making it less likely to participate in side reactions.
Excess Amine ReactantVariesPrimary/Secondary AmineA simple approach if the amine is inexpensive and readily available.[3]

Q4: Can I use an alternative to acyl chlorides for this transformation?

A: Yes, several other acylating agents can be used, often with milder reaction conditions.

  • Acid Anhydrides: Less reactive than acyl chlorides, generating a carboxylic acid as a byproduct instead of HCl.[6]

  • Active Esters: These are esters with good leaving groups, allowing for acylation under mild conditions.

  • Carboxylic Acids with Coupling Reagents: Reagents like DCC or HATU can be used to form amides directly from carboxylic acids and amines, avoiding the need for highly reactive acyl chlorides.

Experimental Protocols

General Protocol for the Controlled Reaction of an Acyl Chloride with a Primary Amine

Materials:

  • Acyl chloride (1.0 eq)

  • Primary amine (1.0-1.2 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane)

  • Tertiary amine base (e.g., Triethylamine, 1.1-1.5 eq)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel or syringe pump

  • Inert gas supply (Nitrogen or Argon)

  • Cooling bath (e.g., ice-water)

  • Thermometer

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere.

  • Initial Charge: Dissolve the primary amine and the tertiary amine base in the anhydrous solvent in the flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acyl Chloride Addition: Dissolve the acyl chloride in a small amount of the anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or LC-MS).

  • Workup:

    • Quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude amide product by recrystallization or column chromatography.

Visualizations

Reaction Workflow

The following diagram illustrates the general workflow for safely conducting an exothermic acylation reaction.

ReactionWorkflow start Start setup 1. Assemble Dry Glassware under Inert Atmosphere start->setup charge 2. Charge Amine, Base, and Anhydrous Solvent setup->charge cool 3. Cool Reaction Mixture to 0 °C charge->cool add_acyl 4. Slow, Dropwise Addition of Acyl Chloride cool->add_acyl monitor_temp Monitor Temperature add_acyl->monitor_temp temp_ok Temperature Stable? monitor_temp->temp_ok adjust_rate Adjust Addition Rate or Cooling temp_ok->adjust_rate No reaction 5. Stir at Room Temperature (Monitor Progress) temp_ok->reaction Yes adjust_rate->add_acyl workup 6. Aqueous Workup reaction->workup purification 7. Purification workup->purification end End Product purification->end

Caption: General experimental workflow for amide synthesis.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues encountered during the acylation of amines.

TroubleshootingDecisionTree start Problem Encountered issue What is the main issue? start->issue low_yield Low Yield issue->low_yield Low Yield side_products Byproducts Observed issue->side_products Byproducts no_reaction No Reaction issue->no_reaction Incomplete/No Reaction check_hydrolysis Carboxylic Acid Present? low_yield->check_hydrolysis check_temp Reaction Overheated? side_products->check_temp check_amine Amine Reactivity? no_reaction->check_amine hydrolysis_yes Yes: Hydrolysis of Acyl Chloride check_hydrolysis->hydrolysis_yes Yes hydrolysis_no No check_hydrolysis->hydrolysis_no No solution_hydrolysis Solution: - Use anhydrous conditions - Dry solvents/reagents hydrolysis_yes->solution_hydrolysis temp_yes Yes: Thermal Decomposition check_temp->temp_yes Yes temp_no No check_temp->temp_no No solution_temp Solution: - Slower addition of acyl chloride - Improve cooling temp_yes->solution_temp amine_low Low (e.g., aromatic) check_amine->amine_low Low amine_ok Sufficiently Reactive check_amine->amine_ok OK solution_amine Solution: - Gentle heating after addition - Use catalyst amine_low->solution_amine check_base Base Used? amine_ok->check_base base_no No: Amine Salt Formation check_base->base_no No solution_base Solution: - Add a non-nucleophilic base (e.g., TEA) base_no->solution_base

Caption: Troubleshooting decision tree for amine acylation.

References

issues with self-condensation of amino esters in amide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Amide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered when using amino esters in amide bond formation. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your reactions and mitigate unwanted side reactions, such as self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is amino ester self-condensation and why is it a problem?

A1: Self-condensation of amino esters is a common side reaction where two or more amino ester molecules react with each other instead of with the desired carboxylic acid. This leads to the formation of unwanted byproducts, reducing the yield of the target amide and complicating purification. The two primary forms of self-condensation are:

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization of a dipeptide ester to form a stable six-membered ring. This is particularly prevalent when proline is one of the first two residues in a peptide synthesis.[1]

  • Linear Oligomerization/Polymerization: A head-to-tail intermolecular reaction of amino esters to form short chains (oligomers) or longer polymer chains. This is more likely to occur at high concentrations of the amino ester.

Q2: My amide coupling reaction has a low yield. Could self-condensation be the cause?

A2: Yes, self-condensation is a significant contributor to low yields in amide synthesis involving amino esters. Other potential causes for low yield include incomplete activation of the carboxylic acid, deactivation of the amine through protonation, steric hindrance, or hydrolysis of activated intermediates due to the presence of water.[2] If you suspect self-condensation, analysis of your crude reaction mixture by LC-MS can help identify the characteristic masses of DKP or oligomeric byproducts.

Q3: Which amino esters are most prone to self-condensation?

A3: Amino esters with less steric bulk around the amine and ester groups are generally more susceptible to self-condensation. Dipeptide esters are particularly prone to DKP formation, especially if the sequence contains proline or other secondary amino acids.[1] The risk of both DKP formation and linear polymerization increases with the concentration of the free amino ester.

Q4: How can I detect and quantify self-condensation byproducts?

A4: The most effective methods for detecting and quantifying self-condensation byproducts are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the desired amide product from byproducts like DKPs and oligomers, allowing for their identification by mass and quantification by peak area. For chiral amino esters, chiral chromatography can be used to detect any racemization that may have occurred as a side reaction.

Troubleshooting Guides

Issue 1: Significant Diketopiperazine (DKP) Formation Observed
  • Possible Cause: The free amino group of a dipeptide ester is attacking the ester carbonyl, leading to cyclization. This is often catalyzed by the base used for N-terminal deprotection in peptide synthesis.

  • Troubleshooting Steps:

    • Use of Pre-formed Dipeptides: If synthesizing a larger peptide, coupling the first two amino acids as a pre-formed dipeptide unit can bypass the vulnerable dipeptide-resin intermediate.

    • In Situ Neutralization: In Boc-based solid-phase peptide synthesis (SPPS), neutralizing the protonated N-terminal amine at the same time as the coupling reaction minimizes the time the free amine is available for cyclization.[1]

    • Choice of Resin and Protecting Groups: In SPPS, using a 2-chlorotrityl chloride (2-CTC) resin can sterically hinder DKP formation.

    • Optimize Reaction Conditions: Lowering the temperature during the coupling step can reduce the rate of cyclization.

Issue 2: Formation of Oligomers/Polymers Detected
  • Possible Cause: High concentration of the amino ester leading to intermolecular "head-to-tail" polymerization. This can be more prevalent with highly reactive, unhindered amino esters.

  • Troubleshooting Steps:

    • Control Reactant Stoichiometry and Addition: Add the amino ester slowly to the activated carboxylic acid to maintain a low instantaneous concentration of the free amino ester. Ensure the carboxylic acid is fully activated before adding the amino ester.

    • Dilution: Performing the reaction at a lower concentration can disfavor the bimolecular or higher-order polymerization reaction relative to the desired bimolecular coupling.

    • Choice of Coupling Reagent: Use a highly efficient coupling reagent to ensure the rate of the desired amide formation is significantly faster than the rate of self-condensation.

Data Presentation

The choice of coupling reagent can significantly impact the efficiency of amide bond formation and the extent of side reactions. The following tables provide a comparison of common coupling reagents.

Table 1: Comparison of Coupling Reagent Efficiency in a Model Peptide Synthesis

Coupling ReagentClassCrude Purity (%)Key Observations
HATUUronium/Aminium SaltHighConsistently high purity with fewer deletion products observed.[3]
HCTUUronium/Aminium SaltHighPerformance is very similar to HATU, producing peptides of high purity.[3]
HBTUUronium/Aminium SaltLower than HATU/HCTUGenerally effective but can lead to more impurities compared to HATU and HCTU.[3]
PyBOPPhosphonium SaltLower than HATU/HCTUCan result in additional impurities in the crude product.[3]
COMUUronium SaltLower than HBTU/HCTUIn some studies, COMU was found to be less effective than HBTU/HCTU.

Note: The exact purity percentages can vary depending on the specific reaction conditions and analytical methods used.

Table 2: Racemization Potential of Different Coupling Reagents

Coupling Reagent/AdditiveRacemization (%)Notes
DCCHighHigh potential for racemization, especially without additives.
DCC/HOBtLowHOBt is an effective additive for suppressing racemization.
HATULowGenerally low racemization due to the formation of the HOAt active ester.
PyBOPLowPhosphonium-based reagents are known for low racemization.

Data is sourced from studies specifically designed to evaluate racemization. The level of racemization is highly dependent on the amino acid sequence, solvent, and base used.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amino ester (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Minimizing Self-Condensation by Slow Addition
  • In one flask, dissolve the carboxylic acid (1.0 eq.), coupling reagent (e.g., HATU, 1.05 eq.), and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) in an anhydrous solvent (e.g., DMF). Stir for 20 minutes to ensure complete activation.

  • In a separate flask, dissolve the amino ester hydrochloride (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.1 eq.) in the same anhydrous solvent.

  • Using a syringe pump, add the amino ester solution to the activated carboxylic acid solution over a period of 1-2 hours.

  • Allow the reaction to stir for an additional 1-2 hours after the addition is complete.

  • Monitor the reaction by TLC or LC-MS.

  • Work up and purify the product as described in Protocol 1.

Visualizations

SelfCondensationPathways cluster_desired Desired Reaction Pathway cluster_side Self-Condensation Side Reactions AminoEster Free Amino Ester (R-NH2-CH(R')-COOR'') DesiredAmide Desired Amide AminoEster->DesiredAmide DKP Diketopiperazine (DKP) AminoEster->DKP Intramolecular Cyclization (for dipeptide esters) Oligomer Oligomer/ Polymer AminoEster->Oligomer Intermolecular Polymerization CarboxylicAcid Activated Carboxylic Acid CarboxylicAcid->DesiredAmide Coupling

Caption: Reaction pathways for an amino ester in amide synthesis.

Caption: Troubleshooting flowchart for self-condensation issues.

References

Technical Support Center: Amide Coupling Reactions with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of anilines in amide coupling reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Question 1: My amide coupling reaction with an electron-deficient aniline is giving a low yield or failing completely. What is the primary cause and how can I improve it?

Answer:

The primary reason for low yields is the reduced nucleophilicity of electron-deficient anilines.[1] Electron-withdrawing groups (EWGs) on the aromatic ring, such as -NO₂, -CN, or -CF₃, decrease the electron density on the nitrogen atom, making it a poor nucleophile.[1][2] This sluggish reactivity often requires more robust activation methods and optimized reaction conditions.

Troubleshooting Steps:

  • Optimize the Coupling Reagent: Standard coupling reagents may be insufficient. Consider using more potent activating agents. A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N-dimethylaminopyridine (DMAP), and a catalytic amount of hydroxybenzotriazole (HOBt) has been shown to be effective.[3][4][5] The use of DMAP is often critical for improving reactivity and yields.[3]

  • Consider Acyl Fluoride Formation: In-situ formation of acyl fluorides from the carboxylic acid can be an effective strategy for coupling with sterically hindered or electron-deficient anilines, especially where other standard methods have failed.[6][7][8]

  • Employ Palladium Catalysis: For couplings involving aryl esters and anilines, a palladium-catalyzed cross-coupling approach can be highly effective. This method utilizes a Pd-NHC (N-Heterocyclic Carbene) complex to activate the C-O bond of the ester, enabling the use of less nucleophilic anilines without the need for strong bases.[9][10]

  • Increase Reaction Temperature: For particularly challenging couplings, increasing the reaction temperature can help overcome the activation energy barrier.[11] However, monitor for potential side reactions or degradation of starting materials.

Question 2: I am using a standard coupling reagent like HATU or HBTU with an unreactive aniline and observing no product formation. What should I try next?

Answer:

While HATU and HBTU are powerful coupling reagents, they may not be sufficient for very unreactive anilines.[3][12] If you observe no product formation, it's likely that the activation of the carboxylic acid is successful, but the subsequent nucleophilic attack by the aniline is too slow.

Troubleshooting Steps:

  • Switch to a More Effective Reagent Combination: As mentioned previously, the EDC/DMAP/HOBt system is a reliable alternative for electron-deficient anilines.[3][5]

  • Convert the Carboxylic Acid to an Acid Chloride: A more reactive electrophile can significantly improve the reaction rate. Converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride before adding the aniline is a common and effective strategy.[2][11][12]

  • Screen Different Solvents and Bases: The reaction solvent and base can have a significant impact on the reaction outcome. For difficult couplings, polar aprotic solvents like DMF or acetonitrile are often used.[3][11] Stronger, non-nucleophilic bases such as DBU or DIPEA may also be beneficial.[2]

  • Consider Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sluggish reactions and improve yields for difficult amide couplings.[2]

Frequently Asked Questions (FAQs)

Q1: Why are anilines, especially those with electron-withdrawing groups, less reactive in amide coupling reactions?

Anilines are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This effect is exacerbated in electron-deficient anilines where electron-withdrawing groups further pull electron density away from the nitrogen atom, making it a significantly weaker nucleophile.[1][2]

Q2: What are some common coupling reagents that are effective for unreactive anilines?

Several coupling reagent systems have proven effective for challenging amide couplings with anilines:

  • EDC/DMAP/HOBt: A robust combination for a wide range of anilines.[3][4][5]

  • Acyl Fluoride Precursors: Reagents that generate acyl fluorides in situ.[6][7]

  • Phosphonium-based reagents (e.g., PyBOP, PyAOP): These are known for their high reactivity.[2][13]

  • Uronium/Aminium-based reagents (e.g., HATU, HBTU): While common, they may require optimization or be insufficient for the most challenging cases.[3][13]

Q3: Can I use a catalyst to improve my amide coupling with an aniline?

Yes, palladium catalysis is a powerful method for amide bond formation between aryl esters and anilines.[9][10] This approach avoids the need for stoichiometric activating agents for the carboxylic acid and can be particularly useful for large-scale synthesis.

Q4: Are there any specific safety precautions to consider when working with these reagents?

Yes, many coupling reagents and reagents used for acid chloride formation are toxic, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some byproducts, such as the hexamethylphosphoramide (HMPA) formed from BOP reagent, are carcinogenic.[13]

Data Presentation

Table 1: Comparison of Coupling Reagents for a Model Amide Coupling with an Unreactive Aniline

Coupling Reagent/SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
HATUDIPEADMF23538[3]
BOP-ClEt₃NCH₂Cl₂23-28[3]
Isobutyl chloroformateEt₃NCH₂Cl₂23-65[3]
CDIEt₃NTHF2348Trace[3]
EDC/HOBt/DMAP-CH₃CN231872-80[3]

Data synthesized from a study on the coupling of Boc-protected valine with 4-amino-N-(4-methoxybenzyl)benzamide.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling of an Electron-Deficient Aniline using EDC/DMAP/HOBt [3]

  • To a solution of the carboxylic acid (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv) in acetonitrile (CH₃CN), add EDC (1.0 equiv).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the aniline (1.0-1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Amide Coupling of an Aryl Ester and Aniline [9]

  • In a glovebox, add the aryl ester (1.0 equiv), aniline (1.2 equiv), K₂CO₃ (1.5 equiv), and the Pd-NHC precatalyst (e.g., Pd(IPr)(allyl)Cl, 3 mol%) to an oven-dried vial.

  • Add toluene as the solvent, followed by water (10 equiv).

  • Seal the vial and remove it from the glovebox.

  • Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow start Start reagents Combine Carboxylic Acid, Coupling Reagent, and Base start->reagents activation Activate Carboxylic Acid (e.g., form active ester) reagents->activation add_aniline Add Aniline activation->add_aniline Activation complete coupling Nucleophilic Attack by Aniline add_aniline->coupling workup Reaction Workup (Quenching, Extraction) coupling->workup Reaction complete purification Purification (e.g., Chromatography) workup->purification product Final Amide Product purification->product

Caption: General workflow for a standard amide coupling reaction.

Troubleshooting_Aniline_Coupling decision decision solution solution start Low/No Yield in Aniline Amide Coupling check_reagents Are you using a standard coupling reagent (e.g., HATU)? start->check_reagents change_reagents Switch to a more potent system: - EDC/DMAP/HOBt - Acyl Fluoride Formation - Palladium Catalysis check_reagents->change_reagents Yes check_conditions Have you optimized reaction conditions? check_reagents->check_conditions No yes_standard Yes no_standard No change_reagents->check_conditions optimize Optimize: - Increase Temperature - Screen Solvents (DMF, ACN) - Use Stronger Base (DBU, DIPEA) check_conditions->optimize No consider_alternative Consider alternative strategies: - Convert to Acid Chloride - Microwave Synthesis check_conditions->consider_alternative Yes yes_optimized Yes no_optimized No optimize->consider_alternative end Improved Yield consider_alternative->end

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2-Phenoxypyridine-3-carbonyl Chloride and Benzoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, acyl chlorides are pivotal intermediates, valued for their high reactivity in acylation reactions. This guide provides a detailed comparative analysis of the reactivity of two such compounds: 2-Phenoxypyridine-3-carbonyl chloride and the archetypal aromatic acyl chloride, benzoyl chloride. This comparison is aimed at researchers, scientists, and professionals in drug development to facilitate informed decisions in reaction design and optimization.

Introduction to Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by both electronic and steric effects imparted by the substituent attached to the acyl group. Benzoyl chloride serves as a common benchmark for the reactivity of aromatic acyl chlorides. Its reactivity is well-documented, involving reactions with a wide array of nucleophiles such as water, alcohols, and amines.

This compound, a more complex heterocyclic acyl chloride, presents a different electronic environment around the carbonyl group. The presence of the pyridine ring and the phenoxy group introduces electronic effects that are expected to modulate its reactivity compared to benzoyl chloride.

Comparative Data Presentation

FeatureThis compoundBenzoyl ChlorideRationale for Difference
Electrophilicity of Carbonyl Carbon Expected to be higherHighThe electron-withdrawing inductive effect of the nitrogen atom in the pyridine ring at the 2-position is expected to increase the partial positive charge on the carbonyl carbon at the 3-position, making it more susceptible to nucleophilic attack.
Reactivity towards Nucleophiles Predicted to be more reactiveReactiveIncreased electrophilicity of the carbonyl carbon in this compound would lead to a faster rate of reaction with common nucleophiles (e.g., amines, alcohols, water).
Steric Hindrance Potentially higherModerateThe phenoxy group at the 2-position may introduce slightly more steric bulk around the reaction center compared to the hydrogen atoms on the benzene ring of benzoyl chloride, although this effect is likely to be minor compared to the electronic effects.
Stability Less stableMore stableThe increased reactivity of this compound suggests it is a less stable molecule compared to benzoyl chloride.

Experimental Protocols

To quantitatively assess the relative reactivity of these two acyl chlorides, a competitive amidation reaction can be performed. This experiment allows for a direct comparison of their reaction rates with a given nucleophile.

Protocol: Competitive Amidation with Aniline

Objective: To determine the relative reactivity of this compound and benzoyl chloride towards aniline.

Materials:

  • This compound

  • Benzoyl chloride

  • Aniline

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl3) for NMR analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M stock solution of aniline in anhydrous DCM.

    • Prepare a 0.1 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.1 M stock solution of benzoyl chloride in anhydrous DCM.

    • Prepare a 0.2 M solution of triethylamine in anhydrous DCM.

    • Prepare a stock solution of the internal standard in anhydrous DCM.

  • Reaction Setup:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 10 mL of the this compound stock solution (1 mmol) and 10 mL of the benzoyl chloride stock solution (1 mmol).

    • Add a known amount of the internal standard.

    • Cool the mixture to 0 °C in an ice bath.

  • Reaction Execution:

    • To the cooled mixture of acyl chlorides, add 5 mL of the aniline stock solution (0.5 mmol, 0.5 equivalents) dropwise with stirring.

    • Simultaneously, add 5 mL of the triethylamine solution (1 mmol) to act as a base to neutralize the HCl byproduct.

    • Allow the reaction to stir at 0 °C for 1 hour.

  • Workup:

    • Quench the reaction by adding 20 mL of saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Analysis:

    • Dissolve the crude product in CDCl3.

    • Analyze the product mixture by ¹H NMR spectroscopy.

    • The relative reactivity can be determined by integrating the signals corresponding to the amide products: N-phenyl-2-phenoxypyridine-3-carboxamide and N-phenylbenzamide, and comparing them to the integral of the internal standard.

Visualizations

Reaction Mechanism

The fundamental reaction for both acyl chlorides is nucleophilic acyl substitution, which generally proceeds through an addition-elimination mechanism.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products AcylChloride R-COCl Intermediate R-C(O⁻)(Cl)-Nu⁺H AcylChloride->Intermediate Nucleophilic Attack Nucleophile Nu-H Nucleophile->Intermediate Product R-CO-Nu Intermediate->Product Elimination of Cl⁻ Byproduct HCl Intermediate->Byproduct

Nucleophilic acyl substitution mechanism.
Experimental Workflow

The following diagram illustrates a typical workflow for the comparative reactivity study described in the experimental protocol.

G A Prepare Stock Solutions (Acyl Chlorides, Aniline, Base, Internal Standard) B Combine Acyl Chlorides and Internal Standard A->B C Cool to 0°C B->C D Add Aniline and Base C->D E Stir for 1 hour at 0°C D->E F Quench with NaHCO₃ E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I ¹H NMR Analysis H->I J Determine Product Ratio and Relative Reactivity I->J

Workflow for competitive reactivity experiment.

Conclusion

Based on fundamental electronic principles, this compound is predicted to be more reactive than benzoyl chloride towards nucleophilic acyl substitution. The electron-withdrawing nature of the pyridine nitrogen is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. While direct comparative kinetic data is lacking, the provided experimental protocol offers a robust method for quantifying this reactivity difference. For researchers and drug development professionals, understanding these nuances in reactivity is crucial for designing efficient synthetic routes and controlling reaction outcomes.

Spectroscopic Analysis of 2-Phenoxypyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of 2-phenoxypyridine derivatives, a class of compounds with significant interest in medicinal chemistry due to their potential as anticancer agents. The following sections present a detailed analysis of their spectral data obtained through various analytical techniques, alongside the experimental protocols employed for these analyses.

Introduction to 2-Phenoxypyridine Derivatives

The 2-phenoxypyridine scaffold is a key structural motif found in a variety of biologically active molecules. Derivatives of this parent compound have demonstrated a range of pharmacological activities, including potent anticancer effects. Understanding the structural and electronic properties of these derivatives is crucial for elucidating their mechanism of action and for the rational design of new, more effective therapeutic agents. Spectroscopic analysis provides an indispensable tool for characterizing these molecules and understanding their structure-activity relationships (SAR).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 2-phenoxypyridine derivatives. This comparative presentation allows for a clear understanding of how different substituents on the phenoxy and pyridine rings influence the spectral properties.

¹H NMR Spectral Data (400 MHz, CDCl₃)
CompoundAr-H (ppm)Py-H (ppm)Other Protons (ppm)
2-Phenoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine7.87 (dd, J = 8.0, 1.4 Hz, 2H), 7.36–7.27 (m, 5H), 7.17 (dd, J = 8.6, 0.9 Hz, 2H), 7.12 (dd, J = 11.5, 4.2 Hz, 1H), 6.75 (s, 2H)7.54 (d, J= 1.1 Hz, 1H), 6.89 (d, J = 1.0 Hz, 1H)3.84 (s, 6H, OCH₃), 3.82 (s, 3H, OCH₃)
2-(4-Methoxyphenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine7.85 (d, J = 8.2 Hz, 2H), 7.35-7.25 (m, 5H), 6.95 (d, J = 8.2 Hz, 2H), 6.73 (s, 2H)7.51 (s, 1H), 6.85 (s, 1H)3.85 (s, 6H, OCH₃), 3.83 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃)
2-(4-Chlorophenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine7.86 (d, J = 8.0 Hz, 2H), 7.38-7.28 (m, 7H), 6.76 (s, 2H)7.55 (s, 1H), 6.91 (s, 1H)3.85 (s, 6H, OCH₃), 3.83 (s, 3H, OCH₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Coupling constants (J) are reported in Hertz (Hz).[1]

¹³C NMR Spectral Data (101 or 126 MHz, CDCl₃)
CompoundAr-C (ppm)Py-C (ppm)Other Carbons (ppm)
2-Phenoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine154.38, 153.73, 139.05, 134.35, 129.54, 129.26, 128.70, 126.92, 124.45, 121.12, 104.44163.92, 156.01, 153.26, 113.54, 107.6161.04 (OCH₃), 56.36 (OCH₃)
2-(4-Methoxyphenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine156.21, 153.75, 147.12, 139.15, 134.41, 129.58, 128.73, 126.95, 122.34, 114.88, 104.49164.12, 156.05, 153.31, 113.21, 107.4561.05 (OCH₃), 56.38 (OCH₃), 55.65 (OCH₃)
2-(4-Chlorophenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine153.78, 152.89, 139.01, 134.29, 130.11, 129.61, 128.75, 126.98, 122.54, 104.51163.85, 156.11, 153.45, 113.89, 107.8261.06 (OCH₃), 56.39 (OCH₃)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).[1]

IR and UV-Vis Spectral Data
CompoundIR (cm⁻¹)UV-Vis λmax (nm)
2-Phenoxypyridine3060 (Ar-H), 1580 (C=N), 1480 (C=C), 1240 (C-O-C)220, 265
Substituted DerivativesVariations in C-H, C=N, C=C, and C-O-C stretching and bending frequencies depending on the nature and position of substituents.Shifts in λmax and changes in molar absorptivity are observed upon substitution, reflecting alterations in the electronic structure.

Note: IR data is indicative of characteristic functional group vibrations. UV-Vis data shows electronic transition absorption maxima.

Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Phenoxy-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine414.1687 [M+H]⁺Fragments corresponding to the loss of methoxy groups, cleavage of the ether linkage, and fragmentation of the pyridine and phenyl rings.
2-(4-Methoxyphenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine444.1792 [M+H]⁺Similar fragmentation patterns with additional fragments related to the methoxy-substituted phenoxy group.
2-(4-Chlorophenoxy)-6-phenyl-4-(3,4,5-trimethoxyphenyl)pyridine448.1298 [M+H]⁺Characteristic isotopic pattern for chlorine-containing fragments is observed.

Note: High-resolution mass spectrometry (HRMS) data provides accurate mass measurements for molecular formula confirmation.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-phenoxypyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Proton NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to TMS (δ 0.00).

  • ¹³C NMR: Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (δ 77.16).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. For liquid or low-melting solid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: A dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) is prepared in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of approximately 200-800 nm.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Mass spectra are acquired in positive or negative ion mode over a relevant mass-to-charge (m/z) range.

Visualizing Structure-Activity Relationships

The biological activity of 2-phenoxypyridine derivatives, particularly their anticancer properties, is often linked to their ability to interact with specific cellular signaling pathways. The following diagram illustrates a hypothetical workflow for investigating the anticancer mechanism of a novel 2-phenoxypyridine derivative.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation synthesis Synthesis of 2-Phenoxypyridine Derivative spectroscopy Spectroscopic Analysis (NMR, IR, MS, UV-Vis) synthesis->spectroscopy Structure Confirmation cell_lines Cancer Cell Lines (e.g., MCF-7, A549) spectroscopy->cell_lines cytotoxicity Cytotoxicity Assay (MTT) cell_lines->cytotoxicity apoptosis Apoptosis Assay (Flow Cytometry) cytotoxicity->apoptosis Investigate Cell Death Mechanism target_id Target Identification (e.g., Kinase Inhibition Assay) apoptosis->target_id western_blot Western Blot Analysis (Signaling Proteins) target_id->western_blot Validate Target Engagement animal_model Xenograft Mouse Model western_blot->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy

Caption: Workflow for Anticancer Drug Discovery with 2-Phenoxypyridine Derivatives.

References

A Comparative Guide to the ¹H NMR Characterization of 2-Phenoxypyridine and N-(pyridin-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a cornerstone technique for elucidating the structure of organic molecules. This guide provides a comparative analysis of the ¹H NMR characteristics of 2-phenoxypyridine and a representative pyridine amide, N-(pyridin-2-yl)acetamide. This comparison highlights the influence of the substituent at the 2-position of the pyridine ring—an ether linkage versus an amide linkage—on the proton chemical shifts and coupling patterns.

Comparative ¹H NMR Data

The electronic environment of the protons on the pyridine ring is significantly altered by the nature of the substituent at the 2-position. The phenoxy group in 2-phenoxypyridine and the acetamido group in N-(pyridin-2-yl)acetamide exert different electronic effects, leading to distinct ¹H NMR spectra. Below is a summary of their ¹H NMR spectral data.

Compound Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
2-Phenoxypyridine H-3~6.9 - 7.1m-
H-4~7.6 - 7.8m-
H-5~6.9 - 7.1m-
H-6~8.1 - 8.3m-
Phenyl-H~7.0 - 7.5m-
N-(pyridin-2-yl)acetamide H-3~8.2d8.3
H-4~7.7t-
H-5~7.1d-
H-6~8.4d4.9
NH~8.95bs-
CH₃~2.2s-

Note: The chemical shifts for 2-phenoxypyridine are approximated from spectral databases and may vary depending on the solvent and experimental conditions. The data for N-(pyridin-2-yl)acetamide is derived from similar compounds reported in the literature.

Experimental Protocols

Reproducibility of experimental data is fundamental to scientific research. The following sections detail the synthetic and analytical procedures for the compounds discussed.

Synthesis of N-(pyridin-2-yl)acetamide

A standard method for the synthesis of N-(pyridin-2-yl)acetamide involves the acylation of 2-aminopyridine with an acylating agent such as acetyl chloride or acetic anhydride.[1]

Materials:

  • 2-Aminopyridine

  • Acetyl chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable base

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 equivalent) in anhydrous DCM.

  • Add triethylamine (1.1-1.5 equivalents) to the solution to act as a base.[2]

  • Cool the reaction mixture to 0 °C in an ice bath.[2]

  • Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirring solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure N-(pyridin-2-yl)acetamide.[2]

¹H NMR Spectroscopy

The following is a general protocol for acquiring ¹H NMR spectra of organic compounds.

Equipment:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (if not provided in the solvent)

Procedure:

  • Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (chemical shift set to 0.00 ppm), if not already present in the solvent.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Workflow and Characterization Pathway

The following diagram illustrates the general workflow from synthesis to structural characterization of a 2-substituted pyridine derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 2-Aminopyridine, Acetyl Chloride) reaction Amidation Reaction start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification nmr_sample NMR Sample Preparation purification->nmr_sample Purified Product nmr_acquisition ¹H NMR Data Acquisition nmr_sample->nmr_acquisition spectral_analysis Spectral Analysis (Chemical Shift, Multiplicity, Integration) nmr_acquisition->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Workflow for Synthesis and ¹H NMR Characterization.

References

Navigating the Analytical Landscape: A Comparative Guide to Mass Spectrometry of 2-Phenoxypyridine-3-carbonyl Chloride Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is a critical step in chemical synthesis and drug discovery. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of reaction products derived from 2-Phenoxypyridine-3-carbonyl chloride, offering insights into expected fragmentation patterns and providing supporting experimental context from related compounds.

When this compound is utilized as a synthetic precursor, its high reactivity allows for the formation of a variety of derivatives, primarily through reactions with nucleophiles such as amines and alcohols to yield amides and esters, respectively. The structural confirmation of these products relies heavily on modern analytical techniques, with Liquid Chromatography-Mass Spectrometry (LC-MS) being a particularly powerful tool for both separation and identification.[1] This guide will delve into the anticipated mass spectrometric behavior of these products and compare it with alternative analytical methodologies.

Anticipated Reaction Products and their Mass Spectrometric Behavior

The reaction of this compound with an amine (R-NH₂) or an alcohol (R-OH) is expected to yield the corresponding amide or ester. The mass spectrometric analysis of these products, typically using electrospray ionization (ESI), would provide crucial information on their molecular weight and structure through fragmentation analysis.

Data Presentation: Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the protonated molecular ions ([M+H]⁺) and key fragment ions of representative amide and ester products. These predictions are based on the known fragmentation patterns of similar phenoxypyridine and carboxamide derivatives found in the literature.[2][3]

Compound TypeRepresentative StructurePredicted [M+H]⁺ (m/z)Key Fragment Ions (m/z) and Proposed Structures
Amide 2-Phenoxy-N-phenylpyridine-3-carboxamide291.11214.07 : [M+H - Phenyl]⁺ (Loss of the phenyl group from the amide) 198.08 : [M+H - Phenylamine]⁺ (Loss of aniline) 184.06 : [2-Phenoxypyridine]⁺ (Loss of the carboxamide side chain) 171.07 : [Pyridine-3-carboxamide]⁺ (Loss of the phenoxy group) 94.06 : [Phenyl]⁺
Ester Phenyl 2-phenoxypyridine-3-carboxylate292.09215.07 : [M+H - Phenyl]⁺ (Loss of the phenyl group from the ester) 199.05 : [M+H - Phenol]⁺ (Loss of phenol) 184.06 : [2-Phenoxypyridine]⁺ (Loss of the carboxylate side chain) 172.05 : [Pyridine-3-carboxylic acid]⁺ (Loss of the phenoxy group) 94.06 : [Phenyl]⁺

Experimental Protocols

A general workflow for the analysis of this compound reaction products would involve separation by liquid chromatography followed by detection and fragmentation by mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation : The reaction mixture is diluted in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • Chromatographic Separation :

    • Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically used.

    • Mobile Phase : A gradient elution is employed, starting with a high percentage of aqueous phase (e.g., water with 0.1% formic acid) and increasing the organic phase (e.g., acetonitrile with 0.1% formic acid) over time. This separates the components of the reaction mixture based on their polarity.

    • Flow Rate : A typical flow rate is 0.3 mL/min.

  • Mass Spectrometric Detection :

    • Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally suitable for these compounds due to the presence of the basic pyridine nitrogen.

    • Mass Analyzer : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used to accurately determine the mass of the molecular ions and their fragments.[4]

    • Tandem Mass Spectrometry (MS/MS) : To obtain structural information, fragmentation of the precursor ions is induced, often through collision-induced dissociation (CID). The resulting product ions are then analyzed. The fragmentation of 3-phenoxy imidazo[1,2-a]pyridines has been shown to characteristically involve the homolytic cleavage of the 3-phenoxy C-O bond.[2]

Visualization of Reaction and Fragmentation Pathways

The following diagrams illustrate the general reaction scheme and a proposed mass spectrometry fragmentation pathway for a representative amide product.

Reaction_Pathway This compound This compound Amide Product Amide Product This compound->Amide Product + R-NH2 - HCl Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Amide Product

Caption: General reaction of this compound with an amine.

Fragmentation_Pathway cluster_ms Mass Spectrometry Fragmentation Amide [M+H]+ Amide [M+H]+ Fragment 1 [M+H - Phenyl]+ Amide [M+H]+->Fragment 1 Loss of Phenyl Fragment 2 [2-Phenoxypyridine]+ Amide [M+H]+->Fragment 2 Loss of carboxamide Fragment 3 [Pyridine-3-carboxamide]+ Amide [M+H]+->Fragment 3 Loss of Phenoxy

Caption: Proposed fragmentation pathway for an amide product in MS/MS.

Comparison with Alternative Analytical Methods

While LC-MS is a premier technique for the analysis of these reaction products, other methods can also be employed, each with its own advantages and limitations.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection : HPLC is a robust and widely available technique for separating and quantifying reaction components.[1] For phenoxypyridine derivatives, which contain chromophores, UV detection is effective. However, HPLC with UV detection alone does not provide molecular weight information, making it difficult to identify unknown impurities or byproducts without reference standards.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can be used for the analysis of volatile and thermally stable compounds.[5] While some derivatives of 2-phenoxypyridine may be amenable to GC-MS analysis, the technique is generally less suitable for the larger, less volatile amide and ester products that are common in drug discovery programs.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information and is often used in conjunction with mass spectrometry for unambiguous structure elucidation. While not a separation technique, it is invaluable for confirming the regiochemistry and stereochemistry of the reaction products.

References

Unveiling the Anticancer Potential of 2-Phenoxypyridine-3-carboxylic Acid Amides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of amide derivatives of 2-phenoxypyridine-3-carboxylic acid. The focus is on their potential as anticancer agents, with supporting experimental data and detailed methodologies.

While research on simple amides of 2-phenoxypyridine-3-carboxylic acid is limited in currently available literature, a series of more complex amide derivatives, specifically 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-ones, have been synthesized and evaluated for their antitumor activities. These compounds, which incorporate the 2-phenoxypyridine-3-carboxamide core structure, have demonstrated notable cytotoxic effects against various human cancer cell lines.

Comparative Anticancer Activity

The antitumor potential of a series of 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives was assessed against four human cancer cell lines: A549 (lung adenocarcinoma), PC-3 (prostate cancer), K562 (chronic myeloid leukemia), and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, were determined using the MTT assay.

The results, summarized in the table below, highlight that several of these compounds exhibit moderate to good anticancer activity. Notably, compound z8 , identified as 6-chloro-2-(2-(3,5-dimethylphenoxy)pyridin-3-yl)-3,8-dimethylquinazolin-4(3H)-one, displayed promising activity against the A549 lung cancer cell line with an IC50 value of 12.47±2.86 μM, which is more potent than the positive control drug, Gefitinib (IC50 = 17.37±6.01 μM), in this specific cell line.[1]

CompoundA549 (IC50 in μM)PC-3 (IC50 in μM)K562 (IC50 in μM)HepG2 (IC50 in μM)
z1 >50>50>50>50
z2 35.19±3.1542.18±4.1338.17±3.5645.29±4.27
z3 28.46±2.9133.57±3.2831.48±3.1936.75±3.81
z4 25.18±2.6329.84±3.0127.63±2.8831.49±3.25
z5 21.73±2.2426.49±2.7124.18±2.5328.93±2.97
z6 18.92±1.9723.17±2.4521.09±2.2625.48±2.69
z7 15.48±1.6219.83±2.0717.64±1.8921.37±2.31
z8 12.47±2.8616.29±1.7514.82±1.5718.06±1.94
Gefitinib 17.37±6.0115.88±5.1719.24±7.1320.15±6.88

Mechanism of Action

Preliminary mechanistic studies on the most promising compound, z8 , revealed that its anticancer effects are mediated through the inhibition of cancer cell migration and the induction of apoptosis (programmed cell death).[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of these compounds.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following treatment, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.[3] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[2][3]

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[4] The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Cell Migration Assessment: Transwell (Boyden Chamber) Assay

The transwell assay is used to evaluate the migratory capacity of cancer cells.[5]

  • Chamber Preparation: Transwell inserts with a porous membrane (typically 8 µm pore size) are placed in the wells of a 24-well plate. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: A suspension of cancer cells in a serum-free medium is added to the upper chamber of the insert.

  • Incubation: The plate is incubated for a period that allows for cell migration through the pores of the membrane towards the chemoattractant in the lower chamber.

  • Cell Staining and Quantification: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained (e.g., with crystal violet).

  • Analysis: The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, apoptotic, and necrotic cells.[6][7]

  • Cell Treatment: Cells are treated with the test compound for a specified duration.

  • Cell Harvesting: Both floating and adherent cells are collected and washed with a binding buffer.

  • Staining: The cells are resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells.[6] PI is a fluorescent nuclear stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[6]

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing the Experimental and Biological Pathways

To better illustrate the processes involved in the evaluation of these compounds, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Anticancer Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of 2-(2-(phenoxy)pyridin-3-yl) quinazolin-4(3H)-one Derivatives cell_culture Cancer Cell Culture (A549, PC-3, K562, HepG2) synthesis->cell_culture Test Compounds mtt_assay MTT Assay for Cytotoxicity (Determination of IC50 values) cell_culture->mtt_assay migration_assay Cell Migration Assay (Transwell/Boyden Chamber) mtt_assay->migration_assay Identify Lead Compound(s) apoptosis_assay Apoptosis Assay (Annexin V/PI Staining & Flow Cytometry) mtt_assay->apoptosis_assay Identify Lead Compound(s)

Caption: General workflow for the synthesis, screening, and mechanistic evaluation of anticancer compounds.

apoptosis_pathway cluster_pathway Simplified Intrinsic Apoptosis Pathway drug Anticancer Compound (e.g., z8) stress Cellular Stress drug->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) cyto_c->apaf1 casp9 Caspase-9 (Initiator Caspase) Activation apaf1->casp9 casp3 Caspase-3 (Executioner Caspase) Activation casp9->casp3 apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway induced by anticancer agents.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Phenoxypyridine Analogs as JNK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-phenoxypyridine analogs as inhibitors of c-Jun N-terminal kinase (JNK), drawing upon key experimental data from foundational research in the field. The structure-activity relationships (SAR) are detailed, offering insights into the structural modifications that influence inhibitory potency.

Introduction

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammatory cytokines and ultraviolet irradiation. The JNK signaling pathway is implicated in a variety of diseases, such as neurodegenerative disorders, inflammation, and cancer. Consequently, the development of potent and selective JNK inhibitors is a significant focus of therapeutic research. The 2-phenoxypyridine scaffold has emerged as a promising starting point for the design of such inhibitors. This guide focuses on the SAR of a series of 2-phenoxypyridine analogs developed as JNK3 inhibitors, based on the findings from Song et al. (2011).[1]

JNK Signaling Pathway

The JNK signaling cascade is a multi-tiered pathway that, upon activation by stress stimuli, leads to the phosphorylation and activation of various downstream transcription factors, most notably c-Jun. This activation modulates gene expression related to apoptosis, inflammation, and cell proliferation. The diagram below illustrates a simplified representation of this pathway.

JNK_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress Stimuli->MAPKKK MAPKK MAPKK (MKK4, MKK7) MAPKKK->MAPKK JNK JNK MAPKK->JNK cJun c-Jun (inactive) JNK->cJun Phosphorylation pcJun Phospho-c-Jun (active) cJun->pcJun Transcription Gene Transcription (Apoptosis, Inflammation) pcJun->Transcription Inhibitor 2-Phenoxypyridine Analog Inhibitor->JNK Inhibition

Caption: Simplified JNK Signaling Pathway.

Structure-Activity Relationship (SAR) of 2-Phenoxypyridine Analogs

The following table summarizes the SAR for a series of 2-phenoxypyridine analogs, highlighting the impact of substitutions on the pyridine and phenoxy rings on their inhibitory activity against JNK3.

CompoundR1R2JNK3 IC50 (nM)p38 IC50 (nM)
1 HH110>10000
2a 3-FH100>10000
2b 4-FH87>10000
2c 3-ClH70>10000
2d 4-ClH65>10000
2e 3-MeH95>10000
2f 4-MeH80>10000
3a H3'-F55>10000
3b H4'-F48>10000
3c H3'-Cl35>10000
3d H4'-Cl30>10000
3e H3'-Me60>10000
3f H4'-Me45>10000

Data extracted from Song et al., Bioorg. Med. Chem. Lett. 2011, 21 (23), 7072-7075.[1]

Key SAR Observations:

  • Substitution on the Phenoxy Ring (R2): Introduction of small electron-withdrawing or electron-donating groups at the 3' or 4' position of the phenoxy ring generally leads to an increase in potency compared to the unsubstituted analog (Compound 1). Halogen substitutions (fluoro and chloro) were particularly effective at enhancing inhibitory activity, with the 4'-chloro analog (Compound 3d) being the most potent in this series.

  • Substitution on the Pyridine Ring (R1): Modifications on the pyridine ring also influenced activity, although to a lesser extent than on the phenoxy ring within this series. Electron-withdrawing groups at the 4-position of the pyridine ring (e.g., 4-Cl, Compound 2d) resulted in slightly better potency than substitutions at the 3-position.

  • Selectivity: All the tested analogs displayed high selectivity for JNK3 over p38 MAP kinase, with IC50 values for p38 being greater than 10,000 nM.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR study.

JNK3 Enzymatic Assay

This assay quantifies the inhibitory effect of the 2-phenoxypyridine analogs on the kinase activity of JNK3.

Materials:

  • Recombinant human JNK3 enzyme

  • GST-c-Jun (1-79) as substrate

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

  • [γ-33P]ATP

  • Test compounds (2-phenoxypyridine analogs) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the test compound, recombinant JNK3 enzyme, and the GST-c-Jun substrate to the kinase buffer.

  • Initiate the kinase reaction by adding [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-33P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibitor Screening

The general workflow for identifying and characterizing kinase inhibitors, such as the 2-phenoxypyridine analogs, is depicted below.

Kinase_Inhibitor_Workflow A Compound Synthesis (2-Phenoxypyridine Analogs) B Primary Biochemical Screen (e.g., JNK3 Enzymatic Assay) A->B C IC50 Determination B->C D Selectivity Profiling (e.g., vs. p38) C->D E Cell-Based Assays (e.g., c-Jun Phosphorylation) D->E F Lead Optimization E->F F->A Iterative SAR

Caption: General Experimental Workflow for Kinase Inhibitor Discovery.

Conclusion

The SAR studies of 2-phenoxypyridine analogs have identified key structural features that contribute to potent and selective inhibition of JNK3. Specifically, substitutions on the phenoxy ring, particularly with halogens at the 4'-position, have been shown to significantly enhance inhibitory activity. These findings provide a valuable framework for the design of next-generation JNK inhibitors with improved therapeutic potential. Further optimization of this scaffold may lead to the development of clinical candidates for the treatment of JNK-mediated diseases.

References

A Comparative Guide to the SN2 Reaction Character of Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bimolecular nucleophilic substitution (SN2) reaction characteristics of various acyl chlorides. Understanding the relative reactivity of these compounds is crucial for optimizing synthetic strategies and developing novel chemical entities. This document summarizes key experimental data, details relevant experimental protocols, and illustrates the underlying mechanistic principles.

Introduction to SN2 Reactions of Acyl Chlorides

Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic substitution reactions. While the reaction at the carbonyl carbon is often described as a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate (addition-elimination mechanism), it can also exhibit significant SN2 character, particularly in the gas phase or with certain nucleophiles and solvents. In a reaction with SN2 character, the nucleophile attacks the carbonyl carbon, and the chloride leaving group departs in a concerted or near-concerted fashion. The reactivity of acyl chlorides in such reactions is primarily governed by steric and electronic factors.

Quantitative Comparison of Reaction Rates

The rate of an SN2 reaction is sensitive to the structure of the acyl chloride. Steric hindrance around the electrophilic carbonyl carbon can impede the approach of the nucleophile, thereby decreasing the reaction rate. Electronic effects also play a significant role; electron-donating groups attached to the acyl group can destabilize the transition state by intensifying the negative charge on the incoming nucleophile, while electron-withdrawing groups can have the opposite effect.

The following table summarizes the second-order rate constants for the alcoholysis of a series of aliphatic and aromatic acyl chlorides.

Acyl ChlorideAlcoholSolventRate Constant (k) [L mol⁻¹ s⁻¹]Reference
Acetyl chloridei-propanolToluene1.18 x 10⁻³
Propionyl chloridei-propanolToluene4.9 x 10⁻⁶
Butyryl chloridei-propanolToluene~4.9 x 10⁻⁶
Benzoyl chloridei-propanolToluene4.9 x 10⁻⁶
Acetyl chloriden-propanolTolueneHigher than propionyl/butyryl
Propionyl chloriden-propanolTolueneAlmost equal to butyryl
Butyryl chloriden-propanolTolueneAlmost equal to propionyl

Key Observations:

  • Steric Hindrance: For the alcoholysis of aliphatic acyl chlorides with a sterically hindered alcohol like isopropanol, the reaction rate decreases as the alkyl chain length increases from acetyl to propionyl chloride. This is attributed to the increasing steric bulk around the carbonyl carbon, which hinders the nucleophilic attack. Interestingly, the rate constant for butyryl chloride is similar to that of propionyl chloride in this case.

  • Nucleophile Steric Effects: When a less sterically hindered primary alcohol like n-propanol is used, the rate constants for propionyl and butyryl chloride are almost equal, suggesting that the steric hindrance of the nucleophile also plays a critical role.

  • Electronic Effects: Acetyl chloride is significantly more reactive than benzoyl chloride. This can be attributed to the electron-donating resonance effect of the phenyl group in benzoyl chloride, which reduces the electrophilicity of the carbonyl carbon.

Experimental Protocols

Accurate determination of reaction kinetics is fundamental to comparing the reactivity of different acyl chlorides. The following are detailed methodologies for commonly employed techniques.

Kinetic Analysis by UV-Vis Spectrophotometry

This method is suitable for reactions where there is a change in the ultraviolet or visible spectrum as the reaction progresses.

Principle: The concentration of a reactant or product that absorbs UV-Vis light can be monitored over time by measuring the absorbance at a specific wavelength. According to the Beer-Lambert law, absorbance is directly proportional to concentration.

Instrumentation:

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder.

  • Quartz cuvettes (1 cm path length).

  • Stopwatch.

  • Micropipettes.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the acyl chloride in a suitable inert solvent (e.g., acetonitrile, hexane). The solvent should not react with the acyl chloride or the nucleophile.

    • Prepare a stock solution of the nucleophile in the same solvent.

  • Determination of Analytical Wavelength (λmax):

    • Record the UV-Vis spectrum of the starting materials and the expected product to identify a wavelength where the product absorbs strongly, and the reactants have minimal absorbance.

  • Kinetic Run:

    • Equilibrate the solutions of the acyl chloride and the nucleophile to the desired reaction temperature in a water bath.

    • In a quartz cuvette, rapidly mix known concentrations of the acyl chloride and the nucleophile. A pseudo-first-order condition (a large excess of one reactant) can simplify the data analysis.

    • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at the predetermined λmax at regular time intervals.

  • Data Analysis:

    • Plot absorbance versus time.

    • Convert absorbance values to the concentration of the product at each time point using a calibration curve or the molar extinction coefficient of the product.

    • Determine the rate constant by fitting the concentration versus time data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, a plot of ln([P]∞ - [P]t) versus time will be linear with a slope of -k_obs).

Kinetic Analysis by NMR Spectroscopy

NMR spectroscopy can be used to monitor the disappearance of reactants and the appearance of products in real-time.

Principle: The intensity of a specific resonance peak in an NMR spectrum is proportional to the concentration of the corresponding nucleus. By acquiring spectra at different time points, the change in concentration of reactants and products can be determined.

Instrumentation:

  • NMR Spectrometer.

  • NMR tubes.

  • Thermostatted probe.

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the acyl chloride and the nucleophile in a deuterated solvent that is inert to the reactants.

    • Include an internal standard with a known concentration and a resonance peak that does not overlap with the reactant or product signals.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature.

    • Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to a specific proton in the reactant and the product.

    • Calculate the relative concentrations of the reactant and product at each time point by comparing their integral values to the integral of the internal standard.

    • Plot the concentration of the reactant or product as a function of time and fit the data to the appropriate integrated rate law to determine the rate constant.

Mechanistic Insights and Logical Relationships

The SN2 reaction character of acyl chlorides is a function of several interconnected factors. The following diagram illustrates these relationships.

SN2_Character_Acyl_Chlorides cluster_factors Influencing Factors cluster_transition_state Transition State cluster_outcome Reaction Outcome Steric_Hindrance Steric Hindrance (Acyl Group & Nucleophile) TS_Energy Transition State Energy Steric_Hindrance->TS_Energy Increases Electronic_Effects Electronic Effects (Inductive & Resonance) Electronic_Effects->TS_Energy Modulates Solvent_Effects Solvent Effects (Polarity & Protic/Aprotic) Solvent_Effects->TS_Energy Influences Leaving_Group Leaving Group Ability (Chloride Ion) Leaving_Group->TS_Energy Decreases (Good LG) Reaction_Rate SN2 Reaction Rate TS_Energy->Reaction_Rate Inversely Proportional

Caption: Factors influencing the SN2 reaction rate of acyl chlorides.

Conclusion

The SN2 reactivity of acyl chlorides is a nuanced interplay of steric and electronic factors inherent to the acyl chloride and the nucleophile, as well as the reaction conditions. As demonstrated by the provided data, increasing steric hindrance in the acyl group generally leads to a decrease in reaction rate. Electronic effects, such as resonance in benzoyl chloride, also significantly impact the electrophilicity of the carbonyl carbon and thus the reaction rate. For researchers in synthetic and medicinal chemistry, a thorough understanding of these principles, supported by robust kinetic data, is essential for the rational design of reaction pathways and the efficient synthesis of target molecules.

A Comparative Guide to Nucleophilic Substitution of Pyridine at an Unsaturated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nucleophilic aromatic substitution (SNAr) of pyridine with alternative heterocyclic and non-heterocyclic systems. Supported by experimental data, this document details the underlying mechanisms, quantitative reactivity comparisons, and comprehensive experimental protocols to inform synthetic strategies in drug development and organic chemistry.

Introduction to Nucleophilic Aromatic Substitution on Pyridine

The pyridine ring, due to the electronegative nitrogen atom, is electron-deficient, making it more susceptible to nucleophilic attack compared to its carbocyclic analogue, benzene.[1][2] This inherent reactivity is central to the synthesis of a vast array of pharmaceuticals and agrochemicals. Nucleophilic aromatic substitution on pyridine predominantly occurs at the C-2 and C-4 positions. This regioselectivity is attributed to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3] Attack at the C-3 position does not allow for the delocalization of the negative charge onto the nitrogen, resulting in a less stable intermediate.[3]

The generally accepted mechanism is a two-step addition-elimination process. The initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex is typically the rate-determining step.[3] Subsequently, the leaving group is expelled, restoring the aromaticity of the ring. However, under certain conditions, particularly with substrates lacking strong electron-withdrawing groups, a concerted (cSNAr) mechanism has been proposed.[4]

Comparative Reactivity Analysis

The reactivity of pyridines in SNAr reactions is influenced by the nature and position of substituents on the ring, the leaving group, and the nucleophile. The tables below summarize quantitative data comparing the reactivity of various substituted pyridines and other heterocyles.

Relative Reactivity of Substituted Halopyridines

The following table presents the relative free energies of activation (ΔΔG‡) for the SNAr reaction of various substituted 2-chloropyridines with benzyl alcohol, as determined by competition experiments. A more negative value indicates a higher reaction rate.

ElectrophileΔΔG‡ (kcal/mol)
2-Chloro-3-nitropyridine-6.2
2-Chloro-5-nitropyridine-5.8
2,5-Dichloropyridine-2.1
2-Chloropyridine0.0
2-Chloro-5-(trifluoromethyl)pyridine-3.4
2-Chloro-6-methylpyridine1.8
2-Chloro-5-methoxypyridine2.5

Data sourced from Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(42), 12592–12601.[5]

Leaving Group Effects in N-Methylpyridinium Ions

The nature of the leaving group significantly impacts the reaction rate. The following data compares the reactivity of 2-substituted N-methylpyridinium ions with piperidine in methanol.

Leaving Group (at C-2)Relative Rate (at 25 °C)
-CN~50
-F1.0
-Cl~1.0
-Br~1.0
-I~1.0

Data sourced from Smith, K., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 79(15), 7169–7177.[6] This study highlights that for N-methylpyridinium ions, the typical "element effect" (F > Cl > Br > I) observed in many SNAr reactions is not the dominant factor; instead, the strong electron-withdrawing nature of the cyano group significantly accelerates the reaction.[6]

Comparison with Other Heterocycles

Direct quantitative comparisons under identical conditions are sparse in the literature. However, qualitative and computational studies indicate the following general reactivity trend in SNAr reactions:

Pyrimidines > Pyridazines > Pyridines > Quinolines

A study by Lu, Paci, and Leitch (2022) noted that their predictive model, trained on a variety of haloarenes including many pyridines and quinolines, significantly underestimated the reactivity of halogenated pyrimidines.[5] This suggests that the presence of a second nitrogen atom in pyrimidines further activates the ring towards nucleophilic attack compared to pyridine.[5]

Experimental Protocols

Detailed methodologies for key experiments in the analysis of nucleophilic substitution on pyridine are provided below.

Protocol 1: Chichibabin Reaction for the Amination of Pyridine

This reaction introduces an amino group at the 2-position of pyridine using sodium amide.

Materials:

  • Pyridine

  • Sodium amide (NaNH₂)

  • Toluene (dry)

  • Ammonium chloride solution (saturated)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add dry toluene.

  • Carefully add sodium amide to the toluene with stirring under a nitrogen atmosphere.

  • Heat the suspension to reflux (approximately 110 °C).

  • Slowly add pyridine dropwise to the refluxing mixture.

  • Continue refluxing for 4-6 hours. The reaction mixture will typically develop a deep color.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow, dropwise addition of a saturated ammonium chloride solution until the evolution of ammonia gas ceases.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-aminopyridine.

Protocol 2: Hydrolysis of 2-Chloropyridine to 2-Pyridone

This protocol describes the conversion of 2-chloropyridine to 2-pyridone via nucleophilic substitution with hydroxide.

Materials:

  • 2-Chloropyridine

  • Potassium hydroxide (KOH)

  • Tertiary amyl alcohol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, prepare a solution of potassium hydroxide in tertiary amyl alcohol and water.

  • Heat the mixture to reflux.

  • Add 2-chloropyridine dropwise to the refluxing solution over 1.5 hours.[7]

  • Continue to reflux for 24 hours.[7]

  • After cooling, distill off the tertiary amyl alcohol.[7]

  • Add water to the residue and acidify with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 2-pyridone.

Protocol 3: Synthesis of 2-Phenoxypyridine from 2-Bromopyridine

This procedure illustrates a nucleophilic aromatic substitution using a phenoxide nucleophile.

Materials:

  • 2-Bromopyridine

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene (dry)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add copper(I) iodide and 1,10-phenanthroline.

  • Add dry toluene, followed by 2-bromopyridine, phenol, and potassium carbonate.

  • Heat the reaction mixture at 110 °C for 24 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-phenoxypyridine.[8]

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate key processes in the study of nucleophilic substitution on pyridine.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Py_LG Pyridine-LG Meisenheimer Meisenheimer Complex Py_LG->Meisenheimer Addition (Rate-determining) Nu Nucleophile (Nu⁻) Nu->Meisenheimer Py_Nu Pyridine-Nu Meisenheimer->Py_Nu Elimination LG Leaving Group (LG⁻) Meisenheimer->LG

Caption: SNAr Mechanism on Pyridine.

Experimental_Workflow cluster_prep Reaction Setup cluster_analysis Analysis cluster_calc Calculation A Prepare stock solutions of two competing electrophiles (e.g., 2-chloropyridine and 2-chloro-5-nitropyridine) and one nucleophile (e.g., benzyl alcohol). B Mix equimolar amounts of the two electrophiles with the nucleophile under pseudo first-order conditions. A->B C Take aliquots at t=0 and t=completion. B->C D Analyze samples by UPLC to determine the relative concentrations of the remaining electrophiles. C->D E Calculate the ratio of reaction rates from the relative concentrations of the unreacted electrophiles. D->E F Determine the relative free energy of activation (ΔΔG‡). E->F

Caption: Workflow for Determining Relative SNAr Rates.

References

Pyrazolopyridine Compounds Demonstrate Potent Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 28, 2025 – Pyrazolopyridine compounds are emerging as a promising class of anticancer agents, with several derivatives showing significant efficacy in preclinical and clinical studies. These compounds, acting as privileged heterocyclic cores, primarily function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis. This guide provides a comparative analysis of the characterization of prominent pyrazolopyridine compounds, detailing their in vitro and in vivo anticancer activities, mechanisms of action, and available clinical data.

Pyrazolopyridines are structurally similar to purines, enabling them to act as ATP-mimicking agents that bind to the hinge region of kinases, thereby inhibiting their activity. This mechanism has led to the development of several potent and selective kinase inhibitors. Notably, compounds such as glumetinib, camonsertib, and olverembatinib have demonstrated significant therapeutic potential, with some gaining regulatory approval or advancing to late-stage clinical trials.

Comparative In Vitro Efficacy

The anticancer activity of pyrazolopyridine compounds is often initially assessed through in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Glumetinib (SCC244): A Selective c-Met Inhibitor

Glumetinib is a highly selective and potent inhibitor of the c-Met receptor tyrosine kinase. Its efficacy has been evaluated across a panel of c-Met-addicted cancer cell lines.

Cell LineCancer TypeGlumetinib IC50 (nM)Crizotinib IC50 (nM)Reference Compound IC50 (nM)
EBC-1Non-Small Cell Lung Cancer0.511 (cell-based)-
SNU-5Gastric Cancer~1.0--
MKN-45Gastric Cancer~2.45--
BaF3/TPR-MetPro-B Cell Line~1.5--
Table 1: Comparative IC50 values of Glumetinib and Crizotinib against various cancer cell lines.[1][2][3]
Camonsertib (RP-3500): An ATR Kinase Inhibitor

Camonsertib is a selective inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase. It has shown potent activity in biochemical and cell-based assays.

Assay TypeCamonsertib IC50 (nM)Selectivity
Biochemical Assay1.0>2,000-fold vs. ATM, DNA-PK, PI3Kα
Cell-Based Assay (LoVo)0.3330-fold vs. mTOR
Table 2: IC50 values of Camonsertib in biochemical and cell-based assays.[4][5][6]
Olverembatinib (HQP1351): A Third-Generation BCR-ABL Inhibitor

Olverembatinib is a third-generation BCR-ABL tyrosine kinase inhibitor (TKI) effective against wild-type and mutated forms of BCR-ABL, including the T315I mutation, which confers resistance to many other TKIs.

Cell LineTargetOlverembatinib IC50 (nM)
Ba/F3-BCR-ABL WTWild-Type BCR-ABL2.5
Ba/F3-BCR-ABL T315IT315I Mutant BCR-ABL~1.0
Table 3: IC50 values of Olverembatinib against BCR-ABL expressing cell lines.[7][8]

Clinical Trial Data

Several pyrazolopyridine compounds have progressed to clinical trials, demonstrating their therapeutic potential in cancer patients.

Glumetinib Clinical Trial Results

A Phase I/II study of glumetinib (GLORY study, NCT04270591) has shown promising results in patients with advanced non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[9][10][11]

ParameterOverallTreatment NaïvePreviously Treated
Objective Response Rate (ORR) 60.9%66.7%51.9%
Median Duration of Response (DoR) 8.2 months--
Median Progression-Free Survival (PFS) 7.6 months--
Table 4: Efficacy of Glumetinib in NSCLC patients with METex14 skipping mutations.[9]
Camonsertib Clinical Trial Results

The Phase 1 TRESR trial (NCT04497116) evaluated camonsertib in patients with advanced solid tumors with DNA damage response (DDR) gene alterations.[12][13][14][15]

ParameterValue
Overall Clinical Response Rate 13% (in patients receiving >100 mg/day)
Clinical Benefit Rate 43% (in patients receiving >100 mg/day)
Recommended Phase 2 Dose (RP2D) 160 mg weekly on days 1-3
Table 5: Clinical activity of Camonsertib in advanced solid tumors.[13][14]
Olverembatinib Clinical Trial Results

Phase 2 trials of olverembatinib have demonstrated significant efficacy in patients with chronic myeloid leukemia (CML) resistant to other TKIs.[16][17][18]

Patient PopulationResponse Rate
CML-CP with T315I mutation Major Cytogenetic Response (MCyR): 82.9%
Complete Cytogenetic Response (CCyR): 70.7%
Major Molecular Response (MMR): 58.5%
CML-AP with T315I mutation Major Hematologic Response (MaHR): 78.3%
MCyR: 52.2%
CCyR: 52.2%
MMR: 47.8%
Table 6: Efficacy of Olverembatinib in TKI-resistant CML.[16]

Signaling Pathways and Experimental Workflows

The anticancer effects of pyrazolopyridine compounds are mediated through the inhibition of specific signaling pathways. Understanding these pathways and the experimental methods used to characterize these compounds is crucial for their development.

cMet_signaling_pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Glumetinib Glumetinib Glumetinib->cMet Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

c-Met Signaling Pathway Inhibition by Glumetinib.

RET_signaling_pathway GDNF GDNF Ligand GFRa GFRα Co-receptor GDNF->GFRa Binds RET RET Receptor GFRa->RET Activates RAS_MAPK RAS/MAPK Pathway RET->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RET->PI3K_AKT PLCg PLCγ Pathway RET->PLCg Cell_Outcomes Cell Survival, Proliferation, Differentiation RAS_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes PLCg->Cell_Outcomes Pyrazolopyridine_Inhibitor Pyrazolopyridine RET Inhibitor Pyrazolopyridine_Inhibitor->RET Inhibits

RET Signaling Pathway and Inhibition.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Cell Viability Assay (MTT Assay) b Kinase Inhibition Assay a->b Determine IC50 c Apoptosis Assay (Annexin V/PI) b->c Confirm Mechanism d Cell Cycle Analysis (Flow Cytometry) c->d e Western Blot (Phospho-protein analysis) d->e f Xenograft Tumor Model e->f Lead Compound Selection

Experimental Workflow for Anticancer Drug Characterization.

Experimental Protocols

Standardized experimental protocols are essential for the accurate characterization and comparison of anticancer compounds.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of the pyrazolopyridine compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the pyrazolopyridine compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[19][20][21]

  • Flow Cytometry: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

  • Cell Lysis: Treat cells with the pyrazolopyridine compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[22][23][24][25][26]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Model

This model evaluates the antitumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize mice into treatment and vehicle control groups. Administer the pyrazolopyridine compound orally or via injection according to the desired dosing schedule.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) and assess any toxicities.

The continued investigation and clinical development of pyrazolopyridine compounds hold great promise for expanding the arsenal of targeted therapies available to cancer patients. Their diverse mechanisms of action and potent activity against key oncogenic drivers underscore their importance in the future of oncology drug discovery.

References

A Researcher's Guide to Bridging the Gap Between Theory and Experiment in the Spectroscopic Analysis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of theoretical predictions and experimental outcomes in the spectroscopic characterization of pyridine and its derivatives, supported by established experimental data and computational methodologies.

In the realm of drug discovery and materials science, a precise understanding of the molecular structure and electronic properties of pyridine derivatives is paramount. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable experimental data. Concurrently, computational methods, particularly Density Functional Theory (DFT), offer theoretical insights into these properties. This guide provides a comprehensive comparison of experimental and theoretical spectroscopic data for pyridine derivatives, offering researchers a framework for validating computational models and interpreting experimental results.

FT-IR Spectroscopy: Vibrational Fingerprints

FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint." Theoretical calculations can predict these vibrational frequencies, aiding in the assignment of experimental bands. Discrepancies between experimental and theoretical data can often be attributed to factors such as solvent effects, intermolecular interactions in the solid state, and the harmonic approximation used in many calculations.[1][2]

A comparative study on pyridine complexes with transition metals like Cu, Ni, and Zn demonstrated that the coordination of the metal to the nitrogen atom of the pyridine ring induces shifts in the vibrational frequencies.[1] These shifts, observed in both experimental and DFT-derived spectra, provide insights into the metal-ligand bonding.[1] Anharmonic calculations, which account for the non-harmonic nature of molecular vibrations, can often provide a better correlation with experimental data, especially for C-H and N-H stretching vibrations.[3][4]

Table 1: Comparison of Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹) for Pyridine Derivatives

Vibrational ModeExperimental (Pyridine)Theoretical (DFT/B3LYP) (Pyridine)Experimental (2-amino-4-methylpyridine)Theoretical (DFT/B3LYP) (2-amino-4-methylpyridine)Reference
C-H stretch (aromatic)3000-3200Varies with calculation~3050~3060[3][5]
C=N stretch~1596Varies with calculation~1600~1610[5][6]
Ring breathing~990Varies with calculation~995~1005[1]
N-H stretch (amino group)--~3400-3500~3450-3550[5]

Note: Theoretical values are highly dependent on the chosen functional and basis set. The values presented are illustrative.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules.[6][8] The comparison between experimental and theoretical UV-Vis spectra can reveal insights into the electronic structure and the nature of molecular orbitals involved in the transitions, such as π→π* and n→π* transitions.[6]

For instance, in a study of pyridine-2,6-dicarboxylic acid, the calculated UV-visible spectrum using the TD-DFT/PCM method showed good agreement with the experimental spectrum.[8] The choice of solvent in both experimental measurements and theoretical calculations is crucial, as it can significantly influence the position of absorption maxima.[9]

Table 2: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λmax in nm) for Pyridine Derivatives

CompoundSolventExperimental λmax (nm)Theoretical (TD-DFT) λmax (nm)TransitionReference
PyridineVaries~250-260Varies with calculationπ→π[9]
pBPY-COF-~350, 450-500-π→π, n→π[6]
oBPY-COF-~350-π→π[6]
Pyridine-2,6-dicarboxylic acidVariesVaries with solventVaries with solvent-[8]

Note: COF refers to Covalent Organic Framework. Theoretical values are highly dependent on the chosen functional, basis set, and solvent model.

NMR Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict the chemical shifts (δ) of ¹H and ¹³C nuclei.[5][10] The correlation between experimental and theoretical NMR data can confirm structural assignments and provide insights into the electronic environment of the nuclei.[5]

For example, a study on 2-amino-4-methylpyridine found a high correlation coefficient between the calculated and experimental ¹H and ¹³C NMR chemical shifts.[5] In another study, the introduction of deuterium labels into pyridine significantly improved its NMR detectability in Signal Amplification By Reversible Exchange (SABRE) experiments.[11] Paramagnetically shifted NMR signals in pyridine-containing metal complexes can also be rationalized and reproduced by theoretical calculations, providing detailed information about the electronic spin density distribution.[12]

Table 3: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ in ppm) for Pyridine

ProtonExperimental (CDCl₃)Theoretical (GIAO/DFT)Reference
H-2, H-6 (ortho)~8.6Varies with calculation[13]
H-3, H-5 (meta)~7.3Varies with calculation[13]
H-4 (para)~7.7Varies with calculation[13]

Note: Theoretical values are highly dependent on the chosen functional, basis set, and solvent model.

Experimental and Computational Protocols

A robust comparison between experimental and theoretical data relies on well-defined methodologies.

Experimental Protocols
  • FT-IR Spectroscopy: Spectra are typically recorded using a Fourier-Transform Infrared spectrometer. Samples can be analyzed as neat liquids, in solution, or as KBr pellets for solid samples.

  • UV-Vis Spectroscopy: Absorption spectra are recorded using a UV-Vis spectrophotometer.[7] The compound of interest is dissolved in a suitable solvent, and the absorbance is measured over a specific wavelength range.[7]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Samples are dissolved in a deuterated solvent, and chemical shifts are reported relative to a standard reference (e.g., tetramethylsilane, TMS).

Computational Protocols
  • Geometry Optimization: The first step in theoretical calculations is to obtain the optimized molecular geometry. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is commonly employed.[5][8]

  • Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to predict the IR spectrum.

  • Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.[8]

  • NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate NMR chemical shifts.[5][10]

Logical Workflow for Comparison

The following diagram illustrates a logical workflow for the comparative analysis of experimental and theoretical spectroscopic data of pyridine derivatives.

G Workflow for Comparing Experimental and Theoretical Spectroscopic Data cluster_exp Experimental Analysis cluster_theo Theoretical Analysis cluster_comp Comparative Analysis cluster_conclusion Conclusion & Refinement exp_synth Synthesis & Purification of Pyridine Derivative exp_ftir FT-IR Spectroscopy exp_synth->exp_ftir exp_uv UV-Vis Spectroscopy exp_synth->exp_uv exp_nmr NMR Spectroscopy exp_synth->exp_nmr comp_ftir Compare FT-IR Data exp_ftir->comp_ftir comp_uv Compare UV-Vis Data exp_uv->comp_uv comp_nmr Compare NMR Data exp_nmr->comp_nmr theo_model Molecular Modeling theo_opt Geometry Optimization (DFT) theo_model->theo_opt theo_freq Vibrational Frequencies theo_opt->theo_freq theo_uv Electronic Transitions (TD-DFT) theo_opt->theo_uv theo_nmr Chemical Shifts (GIAO) theo_opt->theo_nmr theo_freq->comp_ftir theo_uv->comp_uv theo_nmr->comp_nmr conclusion Structural Elucidation & Model Validation comp_ftir->conclusion comp_uv->conclusion comp_nmr->conclusion refinement Refine Theoretical Model conclusion->refinement refinement->theo_opt

Caption: A logical workflow for the comparative analysis of spectroscopic data.

Conclusion

The synergistic use of experimental spectroscopy and theoretical calculations provides a powerful approach for the comprehensive characterization of pyridine derivatives. While experimental techniques provide real-world data, computational methods offer a deeper understanding of the underlying molecular properties. A careful comparison of the data from both domains allows for the validation of theoretical models and a more robust interpretation of experimental results, ultimately accelerating research and development in fields where these compounds play a crucial role.

References

Safety Operating Guide

Safe Disposal of 2-Phenoxypyridine-3-carbonyl chloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management and disposal of reactive chemical reagents are paramount for ensuring a safe and compliant research environment. 2-Phenoxypyridine-3-carbonyl chloride, a corrosive and moisture-sensitive acyl chloride, necessitates strict adherence to established disposal protocols to mitigate risks of violent reactions, personal injury, and environmental contamination. The cornerstone of its safe disposal lies in the controlled conversion of the reactive acyl chloride into a less hazardous substance through neutralization prior to collection by a licensed waste disposal entity.

Immediate Safety Precautions

Before initiating any disposal procedure, the use of appropriate personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles, a face shield, and a laboratory coat. All handling and disposal operations involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1]

Spill Management

In the event of a spill, immediate containment is the top priority to prevent its spread.

  • Minor Spills : For small quantities, absorb the material with an inert, dry absorbent such as sand, vermiculite, or earth.[1] Once fully absorbed, the material should be collected using non-sparking tools and placed into a designated, clearly labeled container for hazardous waste.[1]

  • Major Spills : In the case of a significant spill, the area should be evacuated immediately. The institution's environmental health and safety (EHS) department must be contacted without delay.[1]

Disposal Protocol: Neutralization

The recommended method for the disposal of this compound is a carefully controlled neutralization reaction. This process transforms the reactive acyl chloride into a less reactive carboxylate salt.

Experimental Protocol for Neutralization

  • Preparation : Inside a chemical fume hood, prepare a large beaker or flask equipped with a magnetic stir bar. The container should be placed in an ice bath to manage the exothermic nature of the reaction.

  • Neutralizing Solution : Fill the container with a cold 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate. The volume of the neutralizing solution should be substantial enough to handle the quantity of the acyl chloride, with the container being no more than 25% full to prevent overflow during the reaction.[1]

  • Controlled Addition : Slowly and cautiously add the this compound to the stirring basic solution. The addition should be dropwise or in very small portions to control the rate of reaction and heat generation.

  • Reaction Completion : After the addition is complete, continue to stir the mixture for several hours to ensure the complete neutralization of the acyl chloride.[1] The pH of the solution should be monitored to confirm it remains basic.

  • Waste Collection : Once the reaction has ceased and the solution has returned to room temperature, the neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.

  • Final Disposal : The sealed and labeled waste container should be handed over to the institution's designated hazardous waste management service for final disposal in accordance with local, state, and federal regulations.[2][3]

Hazardous Properties of Acyl Chlorides

PropertyDescriptionCitation
Corrosivity Causes severe skin burns and eye damage.[2]
Reactivity with Water Reacts violently with water, releasing toxic and corrosive gases such as hydrogen chloride.[4]
Inhalation Hazard Vapors can cause respiratory irritation, and in severe cases, pulmonary edema.[5]
Incompatibilities Incompatible with strong oxidizing agents, strong bases, alcohols, and amines.[3][4]

Logical Workflow for Disposal

cluster_prep Preparation Phase cluster_disposal Disposal Protocol cluster_waste Waste Management cluster_spill Spill Contingency A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Certified Chemical Fume Hood A->B C Prepare Cold 5-10% Sodium Bicarbonate Solution in a Large Beaker with Stirring B->C Proceed with Caution D Slowly Add This compound to the Solution C->D E Continue Stirring for Several Hours to Ensure Complete Neutralization D->E F Monitor pH to Confirm Basic Conditions E->F G Transfer Neutralized Solution to a Labeled Hazardous Waste Container F->G Once Reaction is Complete H Arrange for Pickup by Licensed Waste Disposal Service G->H Spill Spill Occurs MinorSpill Minor Spill: Absorb with Inert Material, Collect in Labeled Container Spill->MinorSpill MajorSpill Major Spill: Evacuate Area, Contact EHS Immediately Spill->MajorSpill

Caption: Logical workflow for the safe disposal of this compound.

By diligently following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby promoting a secure and responsible research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenoxypyridine-3-carbonyl chloride
Reactant of Route 2
2-Phenoxypyridine-3-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.